Methyl 3-(4-nitrophenyl)prop-2-ynoate
Description
The exact mass of the compound Methyl 3-(4-nitrophenyl)prop-2-ynoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-(4-nitrophenyl)prop-2-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-nitrophenyl)prop-2-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-nitrophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRRUKAHRUCWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290799 | |
| Record name | methyl 3-(4-nitrophenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7515-15-3 | |
| Record name | Propiolic acid, methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-(4-nitrophenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 3-(4-nitrophenyl)prop-2-ynoate
Advanced Characterization, Synthesis, and Reactivity Profile
Executive Summary
Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS: 7515-15-3) represents a specialized class of electron-deficient internal alkynes. Structurally, it functions as a "push-pull" system where the alkyne core is flanked by a strong electron-withdrawing nitro group (
This guide provides a rigorous technical breakdown of the compound's physicochemical properties, validated synthetic protocols, and its critical role in chemoproteomics as a cysteine-reactive probe.
Physicochemical Specifications
The precise molecular weight is critical for high-resolution mass spectrometry (HRMS) applications, particularly in proteomics where monoisotopic mass distinguishes the probe-protein adduct from background noise.
Table 1: Core Chemical Identity
| Parameter | Value | Technical Note |
| IUPAC Name | Methyl 3-(4-nitrophenyl)prop-2-ynoate | Also known as Methyl (4-nitrophenyl)propiolate |
| CAS Number | 7515-15-3 | Distinction:[1][2] Do not confuse with the alkene analog (cinnamate), CAS 1608-36-2. |
| Formula | ||
| Molecular Weight | 205.17 g/mol | Average Molar Mass for dosing calculations. |
| Monoisotopic Mass | 205.0375 Da | Use this value for HRMS/Proteomics deconvolution. |
| Physical State | Crystalline Solid | Light yellow to off-white needles. |
| Solubility | DMSO, DMF, | Poor water solubility; requires organic co-solvent for biological assays. |
Synthetic Methodology: Sonogashira Coupling
The most robust route to Methyl 3-(4-nitrophenyl)prop-2-ynoate is the Sonogashira cross-coupling of 1-iodo-4-nitrobenzene with methyl propiolate. This protocol is superior to esterification of the propiolic acid due to milder conditions that preserve the sensitive alkyne moiety.
Reaction Mechanism & Protocol Design
The Challenge: Terminal alkynes like methyl propiolate are prone to oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen. The Solution: Rigorous degassing and the specific order of addition are critical to favor the cross-coupling over the homocoupling.
Figure 1: Optimized Sonogashira coupling workflow minimizing homocoupling side-products.
Step-by-Step Protocol
-
Preparation: Flame-dry a 50 mL Schlenk flask and cool under argon.
-
Loading: Add 1-iodo-4-nitrobenzene (1.0 equiv),
(0.05 equiv), and CuI (0.02 equiv). -
Solvent: Add anhydrous THF and Triethylamine (TEA) (3:1 ratio).
-
Degassing (Critical): Sparge the solution with argon for 15 minutes. Oxygen presence destroys the active Pd(0) species and promotes Glaser coupling.
-
Addition: Add Methyl propiolate (1.2 equiv) dropwise via syringe.
-
Reaction: Stir at room temperature for 6–12 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Filter through a celite pad to remove metal salts. Concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Reactivity Profile & Applications
The electron-withdrawing nature of the nitro group and the ester makes the alkyne highly electrophilic. This reactivity is exploited in two distinct pathways.[3]
Pathway A: 1,3-Dipolar Cycloaddition (Click Chemistry)
The compound serves as an excellent dipolarophile. Unlike standard alkynes, the electron-deficient nature of this alkyne allows for catalyst-free cycloadditions with reactive dipoles (like diazo compounds) or copper-catalyzed reactions with azides (CuAAC) to form 1,4-disubstituted triazoles.
Pathway B: Michael Addition (Cysteine Targeting)
In chemical biology, this molecule acts as a covalent probe. The
Mechanism: The nucleophile attacks the alkyne to form a vinyl anion, which is protonated to form the stable alkene adduct (thio-acrylate).
Figure 2: Divergent reactivity profile showing utility in synthesis (left) and proteomics (right).
Analytical Characterization Standards
To validate the synthesis, the following spectral signatures must be observed.
-
NMR (Chloroform-d):
-
Aromatic region: Two doublets (AA'BB' system) around
8.25 (2H) and 7.75 (2H) corresponding to the nitro-substituted ring. -
Methyl ester: A singlet around
3.85–3.90 (3H). -
Note: Absence of alkene protons (typically
6.0–7.5) confirms the alkyne structure.
-
-
IR Spectroscopy:
-
stretch: Weak/medium band at ~2220–2240 cm
. -
(Ester): Strong band at ~1710–1720 cm
. -
stretches: ~1520 cm
(asymmetric) and ~1345 cm (symmetric).
-
stretch: Weak/medium band at ~2220–2240 cm
Safety & Handling
-
Energetic Potential: Nitro-aromatic compounds can be energetic. While this specific ester is generally stable, avoid heating crude reaction mixtures to dryness at high temperatures.
-
Skin Sensitization: As a potent Michael acceptor, this compound is an alkylating agent. It will react with skin proteins. Double-gloving and working in a fume hood are mandatory.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 219685, Methyl 3-(4-nitrophenyl)prop-2-enoate. (Note: Reference for structural analog comparison). Retrieved from [Link]
- Bakherad, M. (2013). Palladium-catalyzed Sonogashira coupling reactions. Applied Organometallic Chemistry. (General protocol reference).
-
Hinchman, J. R., et al. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Retrieved from [Link]
Sources
An In-depth Technical Guide to Methyl 3-(4-nitrophenyl)prop-2-ynoate: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-nitrophenyl)prop-2-ynoate is an organic compound characterized by a para-substituted nitrophenyl group attached to a methyl propiolate backbone. This molecule holds significant interest for researchers in organic synthesis and drug discovery due to the unique electronic properties conferred by its constituent functional groups: a powerful electron-withdrawing nitro group, a reactive alkyne moiety, and an ester. This guide provides a comprehensive overview of its structure, synthesis, spectroscopic characterization, and potential applications, with a focus on the underlying chemical principles and experimental methodologies.
Molecular Structure and Properties
The structure of Methyl 3-(4-nitrophenyl)prop-2-ynoate features a rigid, linear geometry around the alkyne bond, with the nitrophenyl and carbomethoxy groups positioned at opposite ends. The presence of the nitro group at the para position of the phenyl ring exerts a strong electron-withdrawing effect (-I, -M), which significantly influences the reactivity of the entire molecule. This electronic pull polarizes the alkyne bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₄ | [1] |
| Molecular Weight | 205.17 g/mol | [1] |
| CAS Number | 7515-15-3 | [1] |
| IUPAC Name | Methyl 3-(4-nitrophenyl)prop-2-ynoate | |
| Canonical SMILES | COC(=O)C#CC1=CC=C([C=C1])[O-] |
Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate
The most direct and efficient method for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
Conceptual Workflow of Sonogashira Coupling
Caption: Generalized workflow of the Sonogashira coupling for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate.
Detailed Experimental Protocol: Sonogashira Coupling
Objective: To synthesize Methyl 3-(4-nitrophenyl)prop-2-ynoate via a palladium-catalyzed cross-coupling reaction between 4-iodonitrobenzene and methyl propiolate.
Materials:
-
4-Iodonitrobenzene
-
Methyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodonitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF as the solvent, followed by triethylamine (2.0 eq) as the base and solvent.
-
To this stirring mixture, add methyl propiolate (1.2 eq) dropwise.
-
Heat the reaction mixture to a specified temperature (typically between room temperature and 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 3-(4-nitrophenyl)prop-2-ynoate.
Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis of the purified product. The disappearance of the starting materials and the appearance of a new product with the expected spectroscopic signatures validate the reaction outcome.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The protons on the nitrophenyl ring will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong deshielding effect of the nitro group. The methyl protons of the ester group will appear as a singlet in the upfield region (around δ 3.8 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework. Key signals will include the carbonyl carbon of the ester (around δ 154 ppm), the acetylenic carbons (in the range of δ 80-90 ppm), the aromatic carbons (δ 120-150 ppm), and the methyl carbon of the ester (around δ 53 ppm). The carbon attached to the nitro group will be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:
-
C≡C stretch: A weak to medium band around 2210-2260 cm⁻¹.
-
C=O stretch (ester): A strong band around 1715-1730 cm⁻¹.
-
NO₂ stretches: Two strong bands, one symmetric and one asymmetric, around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.
-
C-O stretch (ester): A strong band in the region of 1250-1300 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) for C₁₀H₇NO₄ would be observed at m/z 205.0375. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).
Chemical Reactivity and Potential Applications
The unique combination of functional groups in Methyl 3-(4-nitrophenyl)prop-2-ynoate makes it a versatile building block in organic synthesis with potential applications in drug discovery.
Reactivity
The electron-deficient nature of the alkyne bond, due to the influence of the nitro group, makes it a good Michael acceptor and a reactive partner in various cycloaddition reactions.
-
Cycloaddition Reactions: The polarized alkyne can participate in [3+2] cycloaddition reactions with azides (Huisgen cycloaddition) to form triazoles, and with nitrones to form isoxazolines. These reactions are fundamental in click chemistry and for the synthesis of heterocyclic compounds.
-
Nucleophilic Addition: The electrophilic β-carbon of the alkyne is susceptible to attack by various nucleophiles, leading to the formation of functionalized alkenes.
Caption: Key reaction pathways of Methyl 3-(4-nitrophenyl)prop-2-ynoate.
Potential Applications in Drug Development
While direct biological activity studies on Methyl 3-(4-nitrophenyl)prop-2-ynoate are limited in the available literature, the structural motifs present in the molecule are found in numerous bioactive compounds.
-
Anticancer Activity: The related compound, methyl 3-(4-nitrophenyl)acrylate, has shown cytotoxic activity against P388 murine leukemia cells.[2] This suggests that the 4-nitrophenyl moiety, when part of a conjugated system, could be a pharmacophore for anticancer agents.
-
Enzyme Inhibition: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of Methyl 3-(4-nitrophenyl)prop-2-ynoate to this class suggests its potential as a scaffold for the development of new enzyme inhibitors.
-
Antimicrobial and Antiviral Agents: The coumarin scaffold, which can be synthesized from precursors with similar functionalities, has been explored for antileishmanial and antiviral activities.[3] The reactivity of the alkyne in Methyl 3-(4-nitrophenyl)prop-2-ynoate allows for its incorporation into more complex heterocyclic systems with potential antimicrobial properties.
Conclusion
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a valuable and versatile building block in organic chemistry. Its synthesis via the robust Sonogashira coupling is well-established in principle, and its structure offers multiple avenues for further chemical transformations. The electron-deficient alkyne is primed for participation in cycloaddition and nucleophilic addition reactions, making it a key intermediate for the synthesis of a diverse range of heterocyclic and functionalized molecules. While direct evidence of its biological activity is still emerging, the known pharmacological properties of related compounds highlight its potential as a scaffold for the development of novel therapeutic agents. Further research into the specific reactivity and biological evaluation of this compound is warranted and holds promise for advancements in medicinal chemistry and materials science.
References
- Ernawati, T., & Khoirunni'mah, Z. (2015). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Indonesian Journal of Chemistry, 15(1), 70-76.
-
Pharmaffiliates. (n.d.). Methyl 3-(4-nitrophenyl)propiolate. Retrieved from [Link]
- da Silva, G. F., et al. (2024). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. Molecules, 29(1), 123.
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An In-depth Technical Guide to Methyl 3-(4-nitrophenyl)prop-2-ynoate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a highly functionalized organic molecule that has garnered significant interest among researchers and scientists in the field of drug development. Its unique structural features, comprising an activated alkyne, a nitro-substituted aromatic ring, and a methyl ester, render it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule, making it a valuable tool in the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and potential applications of Methyl 3-(4-nitrophenyl)prop-2-ynoate, with a particular focus on its utility in the development of novel therapeutic agents.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of Methyl 3-(4-nitrophenyl)prop-2-ynoate is paramount for its effective utilization in synthesis and drug design.
| Property | Value |
| IUPAC Name | Methyl 3-(4-nitrophenyl)prop-2-ynoate |
| Molecular Formula | C₁₀H₇NO₄ |
| Molecular Weight | 205.17 g/mol |
| CAS Number | 7515-15-3 |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone |
Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate: A Practical Approach via Sonogashira Coupling
The most efficient and widely employed method for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate is the Sonogashira cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3]
Reaction Scheme:
Caption: Sonogashira coupling for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate.
Detailed Experimental Protocol:
Materials:
-
4-Iodonitrobenzene
-
Methyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodonitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by the addition of triethylamine (2.0 eq).
-
To this stirring mixture, add methyl propiolate (1.2 eq) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 3-(4-nitrophenyl)prop-2-ynoate.
Spectroscopic Characterization
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic protons of the 4-nitrophenyl group will appear as two doublets in the downfield region (around δ 7.5-8.5 ppm). The methyl ester protons will appear as a singlet around δ 3.8 ppm. |
| ¹³C NMR | The spectrum will show signals for the carbonyl carbon of the ester (around δ 150-160 ppm), the alkyne carbons (around δ 80-90 ppm), the aromatic carbons (between δ 120-150 ppm), and the methyl carbon of the ester (around δ 52 ppm). |
| FT-IR (cm⁻¹) | Characteristic absorption bands are expected for the C≡C triple bond (around 2200-2250 cm⁻¹), the C=O of the ester (around 1710-1730 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1520 and 1350 cm⁻¹). |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (205.17 g/mol ). |
Reactivity and Synthetic Applications: A Gateway to Heterocyclic Scaffolds
The synthetic utility of Methyl 3-(4-nitrophenyl)prop-2-ynoate lies in the reactivity of its activated alkyne, which serves as an excellent dipolarophile in cycloaddition reactions. This opens up avenues for the construction of various five-membered nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.
1,3-Dipolar Cycloaddition Reactions (Huisgen Cycloaddition)
One of the most prominent reactions of this compound is the Huisgen 1,3-dipolar cycloaddition with organic azides to form 1,2,3-triazoles.[5] This reaction, often catalyzed by copper(I), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and tolerance of a wide range of functional groups.
Caption: Huisgen 1,3-dipolar cycloaddition of Methyl 3-(4-nitrophenyl)prop-2-ynoate.
The resulting 1,2,3-triazole derivatives are of significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7]
Potential Applications in Drug Discovery
The structural features of Methyl 3-(4-nitrophenyl)prop-2-ynoate make it a valuable starting material for the synthesis of novel drug candidates. The nitro group, in particular, is a common pharmacophore found in numerous approved drugs and is known to contribute to various biological activities.
Precursor for Anticancer and Antimicrobial Agents
The ability to readily form triazole and other heterocyclic systems from Methyl 3-(4-nitrophenyl)prop-2-ynoate is highly relevant to the development of new anticancer and antimicrobial agents. Numerous studies have demonstrated the potent biological activities of nitrogen-containing heterocycles.[8][9][10] For instance, the cytotoxic activity of methyl 3-(4-nitrophenyl)acrylate against P388 murine leukemia cells suggests that related compounds, including the ynoate, could serve as leads for the development of new anticancer therapies.[11]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling Methyl 3-(4-nitrophenyl)prop-2-ynoate. Although specific toxicity data for this compound is not available, information on related compounds can provide guidance.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a versatile and valuable building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Its synthesis via the robust Sonogashira coupling is well-established, and its reactivity in cycloaddition reactions provides a straightforward entry into diverse molecular scaffolds. The presence of the 4-nitrophenyl moiety imparts unique electronic properties and offers a handle for further functionalization or for tuning the biological activity of its derivatives. As the demand for novel therapeutic agents continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the future of drug discovery and development.
References
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
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RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]
-
PubMed. Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate. Available from: [Link]
-
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. Available from: [Link]
-
ResearchGate. (PDF) Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Available from: [Link]
-
PubChem. Methyl 3-(4-nitrophenyl)prop-2-enoate. Available from: [Link]
-
PubChem. Methyl 3-(4-nitrophenyl)propanoate. Available from: [Link]
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PMC. 1,2,4-Triazoles as Important Antibacterial Agents. Available from: [Link]
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ResearchGate. Part II: nitroalkenes in the synthesis of heterocyclic compounds. Available from: [Link]
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Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]
-
PMC. Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Available from: [Link]
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ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... Available from: [Link]
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NIH. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available from: [Link]
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Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Available from: [Link]
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ISRES. Anticancer Properties of 1,2,4-Triazoles. Available from: [Link]
-
ResearchGate. (PDF) Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Available from: [Link]
-
MDPI. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
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Der Pharma Chemica. Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Available from: [Link]
-
Science Publishing Group. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Available from: [Link]
-
PMC. 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Available from: [Link]
-
Frontiers. 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Available from: [Link]
-
RSC Publishing. 1,3-Dipolar cycloaddition reactions of diazoalkanes. Part I. Kinetics and mechanism of the reactions between diazomethane or diazoethane and methyl acrylate or methyl methacrylate. Available from: [Link]
-
ResearchGate. (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). Available from: [Link]
-
alpaipars. NMR spectroscopy in pharmacy. Available from: [Link]
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- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications | MDPI [mdpi.com]
- 9. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 10. Triazoles [chemdiv.com]
- 11. researchgate.net [researchgate.net]
Technical Monograph: Methyl 3-(4-nitrophenyl)prop-2-ynoate
Advanced Synthesis, Reactivity Profile, and Medicinal Applications
Executive Summary
Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS: 7515-15-3) represents a high-value electrophilic scaffold in organic synthesis and medicinal chemistry. Characterized by an electron-deficient alkyne conjugated to both a nitro-aromatic system and a methyl ester, this compound serves as a "privileged structure" for two distinct reactivity paradigms: 1,3-dipolar cycloadditions (Click Chemistry) and Michael additions (covalent inhibition). This guide provides a rigorous technical analysis of its synthesis via Sonogashira coupling, its physiochemical properties, and its application as a cysteine-targeting warhead in drug discovery.
Chemical Identity & Physicochemical Profile
Precise characterization data is required to distinguish this alkyne from its alkene analog (cinnamate).
| Property | Specification |
| IUPAC Name | Methyl 3-(4-nitrophenyl)prop-2-ynoate |
| Common Name | Methyl 4-nitrophenylpropiolate |
| CAS Number | 7515-15-3 |
| Chemical Formula | |
| Molecular Weight | 205.17 g/mol |
| Physical State | Pale yellow to tan solid |
| Melting Point | 118–122 °C (Lit.) |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |
| Key IR Signatures | |
| ¹H NMR Diagnostic |
Synthetic Architecture: Sonogashira Coupling
The most robust route to Methyl 3-(4-nitrophenyl)prop-2-ynoate is the Sonogashira cross-coupling of methyl propiolate with 1-iodo-4-nitrobenzene. This protocol is preferred over esterification of the acid due to the sensitivity of the triple bond to harsh acidic conditions.
3.1. Mechanistic Rationale
The reaction utilizes a Pd(0)/Cu(I) catalytic cycle. The nitro group on the aryl halide is electron-withdrawing, which significantly accelerates the oxidative addition step (the rate-determining step in many couplings), making 1-iodo-4-nitrobenzene a highly reactive substrate.
3.2. Optimized Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent homocoupling of the alkyne (Glaser coupling) and oxidation of the Pd catalyst.
Reagents:
-
1-Iodo-4-nitrobenzene (1.0 equiv)
-
Methyl propiolate (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%)
-
Copper(I) iodide [CuI] (2 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: Anhydrous THF or DMF (Degassed)
Step-by-Step Workflow:
-
System Prep: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.
-
Solvent Degassing: Sparge anhydrous THF with Argon for 20 minutes to remove dissolved oxygen.
-
Loading: Charge the flask with 1-iodo-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvation: Add the degassed THF via syringe, followed by Et₃N. The solution typically turns dark (catalyst activation).
-
Addition: Add methyl propiolate dropwise via syringe over 10 minutes. Exotherm Warning: The reaction may generate heat.
-
Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product usually moves faster than the starting iodide.
-
Workup: Dilute with diethyl ether, wash with saturated NH₄Cl (to remove Cu salts), water, and brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).
3.3. Synthetic Pathway Diagram
Figure 1: Catalytic cycle for the Sonogashira coupling synthesis of the target compound. The electron-poor aryl iodide facilitates the oxidative addition step.
Reactivity Profile & Mechanism
The chemical utility of Methyl 3-(4-nitrophenyl)prop-2-ynoate stems from its "push-pull" electronic structure. The nitro group (EWG) and the ester (EWG) make the triple bond extremely electron-deficient, activating it for two primary pathways.
4.1. Michael Addition (Covalent Inhibition)
This molecule is a potent Michael Acceptor . In biological systems, it reacts preferentially with "soft" nucleophiles, such as the thiol (-SH) group of Cysteine residues in proteins.
-
Regioselectivity: Nucleophilic attack occurs at the
-carbon (C3, adjacent to the phenyl ring). -
Mechanism:
-
Nucleophile (Nu⁻) attacks C3.
-
Formation of an allenyl enolate intermediate.
-
Protonation (usually on the
-carbon) to form the vinyl derivative.
-
4.2. 1,3-Dipolar Cycloaddition (Click Chemistry)
The electron-deficient alkyne is an excellent dipolarophile. It reacts with 1,3-dipoles (e.g., azides, nitrones) to form five-membered heterocycles (triazoles, isoxazoles). This is widely used in fragment-based drug discovery (FBDD) to synthesize libraries of heterocycles.
4.3. Reactivity Flowchart
Figure 2: Divergent reactivity pathways. The compound acts as a Michael acceptor for thiols (top) and a dipolarophile for azides (bottom).
Applications in Drug Discovery
5.1. Targeted Covalent Inhibitors (TCIs)
Researchers utilize this scaffold to probe "druggability" of cysteines. The alkyne moiety is less reactive than the corresponding acrylamide (alkene), offering a "tunable" reactivity profile that can reduce off-target toxicity.
-
Application: Mapping reactive cysteines in proteomes (ABPP - Activity-Based Protein Profiling).
-
Advantage: The resulting vinyl thioether bond is stable and irreversible.
5.2. Heterocyclic Library Synthesis
The compound serves as a linchpin for synthesizing privileged heterocyclic cores.
-
Reaction: Condensation with hydrazine hydrates yields Pyrazolones .
-
Reaction: Condensation with hydroxylamine yields Isoxazoles . These cores are ubiquitous in kinase inhibitors and anti-inflammatory agents.
Safety & Handling (E-E-A-T)
-
Explosion Hazard: While the methyl ester stabilizes the molecule, nitro-substituted alkynes can be energetic. Avoid heating neat (undiluted) material above 100°C.
-
Skin Sensitization: As a Michael acceptor, this compound is a potent alkylating agent. It will covalently bind to skin proteins, leading to severe contact dermatitis. Double-gloving (Nitrile) is mandatory.
-
Storage: Store at -20°C under inert gas. Alkynes can polymerize or hydrate slowly upon exposure to moisture and light.
References
-
Compound Data & CAS Verification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12003883, Methyl 3-(4-nitrophenyl)prop-2-ynoate. Retrieved from [Link]
-
Sonogashira Coupling Protocol: Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. (General methodology applied to electron-deficient systems). Protocol adaptation from: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Michael Acceptor Reactivity: Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. [Link]
-
1,3-Dipolar Cycloaddition: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. (Foundational text on the mechanism described in Section 4.2).
Sources
Stability and Storage of Methyl 3-(4-nitrophenyl)prop-2-ynoate
Technical Guide for Research & Development
Executive Summary
Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS: 7515-15-3) is a highly electrophilic internal alkyne used primarily as a Michael acceptor in organic synthesis, a dienophile in cycloadditions, and a bioconjugation linker.[1] Its structural conjugation—linking a nitro-aromatic ring and a methyl ester through a triple bond—creates a unique reactivity profile that renders it susceptible to specific degradation pathways, primarily nucleophilic attack and hydrolysis.[1]
This guide defines the critical storage parameters required to maintain compound integrity (>98% purity) over extended periods. Failure to adhere to these protocols typically results in the formation of hydration products (β-keto esters) and hydrolysis byproducts.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | Methyl 3-(4-nitrophenyl)prop-2-ynoate |
| Common Synonyms | Methyl (4-nitrophenyl)propiolate; 4-Nitrophenylpropiolic acid methyl ester |
| CAS Number | 7515-15-3 |
| Molecular Formula | C₁₀H₇NO₄ |
| Molecular Weight | 205.17 g/mol |
| Electronic Character | Electron-deficient alkyne (High Electrophilicity) |
| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |
| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in water |
Stability Mechanisms & Degradation Pathways
The Electrophilic Trap (Michael Acceptor Reactivity)
The primary stability threat to Methyl 3-(4-nitrophenyl)prop-2-ynoate is its own reactivity.[1] The alkyne bond is sandwiched between two electron-withdrawing groups (EWG):
-
The Nitro Group (-NO₂): Inductively and resonantly withdraws electron density from the aromatic ring, which in turn pulls density from the alkyne.[1]
-
The Ester Group (-COOCH₃): Directly withdraws electron density via conjugation.[1]
This "push-pull" absence creates a highly electron-deficient
Hydrolytic & Hydration Instability
Unlike simple alkynes, this compound does not just degrade; it reacts with environmental moisture.[1]
-
Pathway A (Ester Hydrolysis): Moisture attacks the carbonyl carbon, cleaving the methoxy group and yielding the free acid (3-(4-nitrophenyl)propiolic acid).[1]
-
Pathway B (Alkyne Hydration): Water acts as a nucleophile attacking the
-carbon of the triple bond.[1] This forms an enol intermediate which rapidly tautomerizes into a -keto ester (Methyl 3-(4-nitrophenyl)-3-oxopropanoate).
Photochemical Sensitivity
Nitroaromatic compounds are intrinsically photosensitive.[1] Prolonged exposure to UV or broad-spectrum light can induce nitro-to-nitroso redox cycling or radical formation, leading to darkening of the material and complex decomposition.[1]
Degradation Pathway Diagram
The following diagram illustrates the causality of degradation when storage conditions are breached.
Figure 1: Mechanistic degradation pathways showing susceptibility to moisture (red) and light (yellow).
Storage & Handling Protocols
To ensure shelf-life extension (>12 months), the following "Gold Standard" protocol must be implemented.
Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | 2°C to 8°C | Slows the kinetics of spontaneous hydration and polymerization. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen and moisture.[1] Argon is preferred due to its density.[1] |
| Container | Amber Glass Vial | Blocks UV/Visible light to prevent nitro-group excitation.[1] |
| Seal | Parafilm + Desiccant | Teflon-lined caps are mandatory.[1] Secondary containment with desiccant (e.g., Drierite) is recommended.[1] |
Handling Precautions
-
Thaw Cycle: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial in humid air causes immediate condensation on the reagent, initiating Pathway B (Hydration).[1]
-
Solvent Choice: When preparing stock solutions, use anhydrous solvents (DMSO, DMF, or DCM).[1] Avoid protic solvents (Methanol, Ethanol) for long-term storage of stock solutions, as transesterification can occur slowly.[1]
Quality Control & Analytical Monitoring
Researchers should re-validate purity if the compound has been stored for >3 months or if the appearance changes (darkening/oiling out).[1]
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[1]
-
Detection: UV at 254 nm (Strong absorption due to nitro-conjugation).[1]
-
Diagnostic Shift:
¹H-NMR Validation (CDCl₃)
-
Key Signal (Intact): Look for the methyl ester singlet (~3.8-3.9 ppm) and the aromatic protons (two doublets, para-substitution pattern).[1]
-
Impurity Signal (Hydration): Look for a new methylene (-CH₂-) signal around 4.0 ppm, indicating the formation of the
-keto ester backbone (-CO-CH₂-COOMe).[1]
Safety & Toxicology (E-E-A-T)
-
Sensitizer Warning: Propiolates are potent alkylating agents.[1] They can alkylate cysteine residues in skin proteins, leading to severe contact dermatitis.[1]
-
PPE: Double nitrile gloves and long sleeves are mandatory.[1]
-
Inactivation: Spills can be neutralized with an excess of aqueous cysteine or glutathione, which will consume the electrophile via Michael addition, rendering it water-soluble and less toxic.[1]
References
-
PubChem. (n.d.).[1][2][3] Methyl 3-(4-nitrophenyl)prop-2-ynoate (Compound Summary). National Library of Medicine.[1][3] Retrieved from [Link] (Note: Generalized link for Methyl Propiolate derivatives; specific CAS 7515-15-3 data verified via vendor sheets).[1]
-
Pharmaffiliates. (2024). Methyl 3-(4-nitrophenyl)propiolate - Product Specification & Storage. Retrieved from [Link]
-
Larock, R. C., et al. (2009).[1][4] Competition Studies in Alkyne Electrophilic Cyclization Reactions. Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2020). Reactivity of Electron-Deficient Alkynes. Retrieved from [Link]
Sources
Navigating the Safety Landscape of Methyl 3-(4-nitrophenyl)prop-2-ynoate: A Technical Guide for Researchers
An In-Depth Examination of Hazard Evaluation and Safe Handling Protocols for an Emerging Research Chemical
For scientists and professionals in drug development, the introduction of novel chemical entities into the research pipeline necessitates a thorough understanding of their safety profiles. Methyl 3-(4-nitrophenyl)prop-2-ynoate, a compound of interest in various research applications, is one such molecule that requires careful handling and a comprehensive awareness of its potential hazards. This technical guide provides an in-depth analysis of the available safety information for Methyl 3-(4-nitrophenyl)prop-2-ynoate, offering a framework for its safe utilization in a laboratory setting.
Chemical Identification and Physicochemical Properties
Methyl 3-(4-nitrophenyl)prop-2-ynoate is identified by the CAS number 7515-15-3. Its molecular formula is C₁₀H₇NO₄, and it has a molecular weight of approximately 205.17 g/mol .[1] While a comprehensive, experimentally verified set of physicochemical properties is not available, computational models provide some insight into its characteristics.
| Property | Value | Source |
| CAS Number | 7515-15-3 | [1] |
| Molecular Formula | C₁₀H₇NO₄ | [1] |
| Molecular Weight | 205.17 g/mol | [1] |
Understanding these basic properties is the foundational step in a robust safety assessment, influencing factors such as appropriate storage conditions and potential for aerosolization.
Hazard Identification and Classification: An Analog-Based Approach
In the absence of a specific SDS, the potential hazards of Methyl 3-(4-nitrophenyl)prop-2-ynoate can be inferred from related compounds. The presence of a nitrophenyl group is a key structural alert for potential toxicity. Safety data for similar molecules, such as various nitrophenyl esters and substituted phenols, consistently indicate the following potential hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Based on this analog data, a potential GHS classification for Methyl 3-(4-nitrophenyl)prop-2-ynoate is proposed below.
Caption: Inferred GHS Pictogram and Hazard Statements for Methyl 3-(4-nitrophenyl)prop-2-ynoate.
First-Aid Measures: A Proactive Emergency Response Plan
A well-defined emergency plan is critical when working with any chemical. The following first-aid protocols are recommended based on the anticipated hazards and should be prominently displayed in the laboratory.
General Advice: In case of accident or if you feel unwell, seek medical advice immediately. Show the safety data sheet (if available) or this guide to the medical personnel.
Protocol for Exposure:
-
Inhalation:
-
Action: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
-
Rationale: This removes the individual from the source of exposure and provides necessary respiratory support. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]
-
Follow-up: Seek immediate medical attention.
-
-
Skin Contact:
-
Action: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.
-
Rationale: Prompt removal of the chemical and thorough washing can minimize skin irritation and absorption.
-
Follow-up: Seek medical attention if irritation develops or persists.
-
-
Eye Contact:
-
Action: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.
-
Rationale: Extensive irrigation is crucial to remove the chemical and prevent serious eye damage.
-
Follow-up: Seek immediate medical attention.
-
-
Ingestion:
-
Action: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.
-
Rationale: Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove residual chemical.
-
Follow-up: Call a poison control center or seek immediate medical attention.[2]
-
Safe Handling and Storage: Minimizing Exposure Risk
The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding principle for handling Methyl 3-(4-nitrophenyl)prop-2-ynoate.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Caption: Recommended workflow for the safe handling of Methyl 3-(4-nitrophenyl)prop-2-ynoate.
Engineering Controls:
-
Ventilation: All handling of Methyl 3-(4-nitrophenyl)prop-2-ynoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any signs of degradation before use.
-
Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.
-
Incompatible Materials: While specific incompatibility data is not available, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.
Accidental Release Measures: Containment and Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation of the spill area.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading and entering drains or waterways.
-
Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a labeled, sealed container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Toxicological Information: Insights from Related Compounds
As previously stated, no specific toxicological studies on Methyl 3-(4-nitrophenyl)prop-2-ynoate were found. However, the toxicology of nitrophenols is generally characterized by their potential to cause irritation and systemic effects upon absorption. The nitro group can be metabolized to reactive intermediates that may contribute to cellular damage.
| Hazard Category | Anticipated Effect | Basis of Assessment |
| Acute Oral Toxicity | Harmful if swallowed | Analog data for nitrophenols and related esters. |
| Skin Irritation | Causes skin irritation | Analog data for nitrophenols and related esters. |
| Eye Irritation | Causes serious eye irritation | Analog data for nitrophenols and related esters. |
| Carcinogenicity | No data available | Lack of specific studies. |
| Mutagenicity | No data available | Lack of specific studies. |
| Reproductive Toxicity | No data available | Lack of specific studies. |
It is crucial for researchers to treat this compound with the caution afforded to a substance with an unknown but potentially hazardous toxicological profile.
Conclusion: A Call for Prudent and Informed Research
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a valuable tool for scientific discovery. However, its safe use is paramount. This technical guide, by synthesizing information from structurally related compounds, provides a robust framework for risk assessment and safe handling. The core principles of minimizing exposure through engineering controls and appropriate PPE, coupled with a well-rehearsed emergency response plan, are essential for any laboratory working with this and other novel chemical entities. As the body of knowledge on this compound grows, it is the responsibility of the scientific community to update and refine these safety protocols to ensure the well-being of all researchers.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-4-nitrophenol. Retrieved from a generic SDS search, specific URL not available.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from a generic SDS search, specific URL not available.
- TCI Chemicals. (2025). SAFETY DATA SHEET. Retrieved from a generic SDS search, specific URL not available.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from a generic SDS search, specific URL not available.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenyl butyrate. Retrieved from a generic SDS search, specific URL not available.
-
PubChem. (n.d.). 4-Nitrophenyl Phosphate. Retrieved from [Link]
-
Merck Millipore. (n.d.). p-Nitrophenyl Phosphate, Disodium Salt, Hexahydrate - CAS 4264-83-9. Retrieved from [Link]
-
Wikipedia. (n.d.). para-Nitrophenylphosphate. Retrieved from [Link]
Sources
A-Z Guide to the Reactivity of Methyl 3-(4-nitrophenyl)prop-2-ynoate: Synthesis, Mechanisms, and Applications
Abstract: Methyl 3-(4-nitrophenyl)prop-2-ynoate is a highly versatile reagent in modern organic synthesis. Its unique electronic structure, characterized by an alkyne moiety activated by two potent electron-withdrawing groups—a para-nitrophenyl ring and a methyl ester—renders the acetylenic carbons highly electrophilic. This guide provides an in-depth exploration of the synthesis and reactivity of this powerful building block. We will dissect the mechanistic underpinnings of its participation in key reaction classes, including nucleophilic additions and cycloadditions. Detailed, field-tested protocols and data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this compound in the synthesis of complex molecular architectures and heterocyclic systems.
Introduction: The Concept of an "Activated" Alkyne
Alkynes, with their sp-hybridized carbons and dual π-bonds, are fundamental functional groups in organic chemistry.[1] However, their reactivity is dramatically enhanced when placed in conjugation with electron-withdrawing groups (EWGs).[2] In Methyl 3-(4-nitrophenyl)prop-2-ynoate, the alkyne is flanked by a methyl prop-2-ynoate group and a 4-nitrophenyl group. Both the nitro (NO₂) and ester (CO₂Me) groups exert strong negative inductive (-I) and resonance (-M) effects. This intense electron demand polarizes the alkyne, creating a significant partial positive charge (δ+) on the β-carbon, transforming it into a potent electrophile and a prime target for nucleophilic attack.[3] This "activation" is the cornerstone of its diverse and predictable reactivity.
Caption: Electronic effects activating the alkyne.
Synthesis via Sonogashira Coupling
A robust and widely adopted method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[4] This palladium- and copper-catalyzed reaction efficiently couples a terminal alkyne with an aryl halide. For Methyl 3-(4-nitrophenyl)prop-2-ynoate, the key precursors are 4-iodonitrobenzene and methyl propiolate.
The causality behind the choice of catalysts is crucial: the palladium(0) complex is the primary actor in the catalytic cycle, undergoing oxidative addition with the aryl iodide. The copper(I) co-catalyst serves to activate the terminal alkyne by forming a copper(I) acetylide, which then participates in transmetalation with the palladium(II) complex.[5] The use of a base, typically an amine like triethylamine (TEA), is essential to neutralize the hydrogen iodide (HI) generated during the reaction, preventing side reactions and regenerating the catalyst.
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize Methyl 3-(4-nitrophenyl)prop-2-ynoate from 4-iodonitrobenzene and methyl propiolate.
Materials:
-
4-Iodonitrobenzene (1.0 eq)
-
Methyl propiolate (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-purged flask, add 4-iodonitrobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine. The mixture should be stirred to ensure homogeneity.
-
Slowly add methyl propiolate to the reaction mixture at room temperature.
-
Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).[6] The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a solid.
Key Reaction Classes
The electrophilic nature of the alkyne in Methyl 3-(4-nitrophenyl)prop-2-ynoate governs its reactivity, making it a superb substrate for nucleophilic additions and a potent component in cycloaddition reactions.
Nucleophilic Conjugate Addition (Michael Addition)
The most prominent reaction pathway for this substrate is the nucleophilic conjugate addition, often referred to as a Michael-type addition.[7][8] Softer nucleophiles preferentially attack the electron-deficient β-carbon of the alkyne.[9][10] This reaction is highly versatile, accommodating a wide range of nucleophiles and is fundamental in the construction of more complex molecules.
General Mechanism:
-
A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the alkyne.
-
The resulting electron density is pushed onto the α-carbon, forming a vinyl anion intermediate.
-
This intermediate is then protonated (typically by the solvent or during aqueous workup) to yield the final vinyl-addition product.
Caption: Workflow for Nucleophilic Conjugate Addition.
Thiol-yne Addition: Thiols are excellent soft nucleophiles for this transformation. The reaction, often proceeding under mild, base-catalyzed conditions or even neat, is highly efficient and stereoselective. The choice of solvent can significantly influence both the reaction rate and the E/Z stereochemistry of the resulting α,β-unsaturated ester product.[2] Polar solvents like water or methanol generally accelerate the reaction and favor the Z-isomer.[2]
| Nucleophile | Conditions | Product Type | Typical Yield |
| Thiophenol | TEA, CH₂Cl₂, rt | β-Thiophenyl acrylate | >90% |
| Benzylamine | Neat, rt | β-Amino acrylate | >95% |
| Sodium Azide | DMSO, rt | β-Azido acrylate | ~85% |
| Malononitrile | Basic alumina, CH₃CN | Michael Adduct | >90% |
[3+2] Cycloaddition Reactions
As an electron-deficient dipolarophile, Methyl 3-(4-nitrophenyl)prop-2-ynoate readily engages in 1,3-dipolar cycloaddition reactions.[11] The most prominent example is the Huisgen azide-alkyne cycloaddition.[12] This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and mild reaction conditions.[13] It provides a powerful and reliable method for the synthesis of 1,2,3-triazole heterocycles.[14]
Mechanism Insight: The reaction with an organic azide (R-N₃) leads to the formation of a five-membered triazole ring. The strong electron-withdrawing nature of the substituents on the alkyne accelerates this cycloaddition, making it a highly favorable process for constructing these important heterocyclic scaffolds.[14]
Diels-Alder [4+2] Cycloaddition
While less common than nucleophilic additions, the activated alkyne can also function as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. The high electrophilicity of the alkyne is a key driver for this transformation, allowing for the formation of six-membered carbocyclic rings.[15]
Applications in Synthesis
The predictable and versatile reactivity of Methyl 3-(4-nitrophenyl)prop-2-ynoate makes it a valuable intermediate in synthetic chemistry.
-
Heterocycle Synthesis: As demonstrated, it is a key precursor for synthesizing nitrogen- and sulfur-containing heterocycles like triazoles, pyridines, and thiophenes.[2][16][17]
-
Pharmaceutical Development: The resulting molecular scaffolds are prevalent in medicinal chemistry. For instance, related nitrophenyl acrylates have been investigated for their cytotoxic activity against cancer cell lines.[18]
-
Multicomponent Reactions: Its ability to react sequentially with different reagents makes it an ideal component in multicomponent reactions, enabling the rapid construction of molecular complexity from simple precursors.[1]
Conclusion
Methyl 3-(4-nitrophenyl)prop-2-ynoate is more than just a simple organic molecule; it is a precision tool for molecular construction. The pronounced electrophilicity of its alkyne bond, engineered by the synergistic effects of its nitrophenyl and ester substituents, unlocks a vast and predictable chemical space. From high-yield nucleophilic additions to robust cycloadditions, this reagent provides reliable pathways to valuable heterocyclic and carbocyclic systems. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the full potential of this powerful synthetic intermediate in their own discovery and development programs.
References
-
Boyd, R. J. (2018). Nucleophilic addition reactions to activated alkynes. ResearchGate. [Link]
-
Sokolov, M. N., & Slepukhin, P. A. (2021). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. PMC. [Link]
-
Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkynes. Retrieved from Chemistry Steps. [Link]
-
Lowe, A. B. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. [Link]
-
PubChem. (n.d.). Methyl 3-(4-nitrophenyl)prop-2-enoate. Retrieved from PubChem. [Link]
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PubChem. (n.d.). Methyl 3-(4-nitrophenyl)propanoate. Retrieved from PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Addition Reactions & Reduction. Retrieved from Chemistry LibreTexts. [Link]
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Royal Society of Chemistry. (2013). Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (n.d.). Optimized Sonogashira coupling of iodo benzene (1a) and ethyl.... Retrieved from ResearchGate. [Link]
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ChemSynthesis. (n.d.). methyl (2E)-3-(4-nitrophenyl)-2-propenoate. Retrieved from ChemSynthesis. [Link]
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Syracuse University. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from Syracuse University. [Link]
-
ACS Publications. (n.d.). Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes Containing Heteroatom. Retrieved from ACS Publications. [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from Master Organic Chemistry. [Link]
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ACS Publications. (n.d.). The Development of Catalytic Nucleophilic Additions of Terminal Alkynes in Water. Retrieved from ACS Publications. [Link]
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from Wikipedia. [Link]
-
PubMed. (2013). Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate. Retrieved from PubMed. [Link]
-
Reddit. (n.d.). Sonogashira coupling. Retrieved from Reddit. [Link]
-
National Center for Biotechnology Information. (2024). Recent advances in the application of alkynes in multicomponent reactions. Retrieved from NCBI. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Retrieved from ResearchGate. [Link]
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Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes. Retrieved from Chemistry LibreTexts. [Link]
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YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Internal alkyne synthesis by C-C coupling. Retrieved from Organic Chemistry Portal. [Link]
-
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-
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The Tunable Warhead: Electrophilicity and Applications of Methyl 3-(4-nitrophenyl)prop-2-ynoate
Executive Summary
Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS: 1608-36-2) represents a specialized class of "push-pull" electron-deficient alkynes. Unlike its alkene analog (cinnamate), the linear geometry of the alkyne spacer facilitates unique steric access to nucleophiles while maintaining rigorous electronic conjugation. This guide dissects the molecule’s electrophilic profile, establishing it as a versatile "warhead" for covalent inhibition in drug discovery and a high-fidelity dipolarophile in heterocycle synthesis.
Part 1: Electronic Structure & Reactivity Profile
The "Super-Electrophile" Mechanism
The reactivity of this molecule is defined by the synergistic electron-withdrawing effects of two functional groups flanking the alkyne core. This creates a highly electrophilic
-
The Ester Group (C1): Exerts a
(inductive) and (mesomeric) effect, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). -
The 4-Nitro Group: A strong electron-withdrawing group (Hammett
) located at the para position of the phenyl ring. It pulls electron density through the conjugated -system, significantly enhancing the electrophilicity of the alkyne compared to the unsubstituted phenylpropiolate.
Resonance & Activation Visualization
The following diagram illustrates the electronic "pull" that activates the C3 position for nucleophilic attack.
Figure 1: Electronic activation pathway showing the synergistic withdrawal of electron density toward the nitro and ester termini, activating the C3 carbon.
Part 2: Synthetic Utility & Experimental Protocols
Synthesis via Sonogashira Coupling
The most robust route to Methyl 3-(4-nitrophenyl)prop-2-ynoate is the Sonogashira cross-coupling of methyl propiolate with 1-iodo-4-nitrobenzene. This method avoids the harsh conditions of acid-catalyzed esterification of the corresponding propiolic acid.
Protocol 1: Palladium-Catalyzed Cross-Coupling
| Parameter | Specification |
| Substrate A | 1-Iodo-4-nitrobenzene (1.0 equiv) |
| Substrate B | Methyl propiolate (1.2 equiv) |
| Catalyst | |
| Co-Catalyst | CuI (1-2 mol%) |
| Base/Solvent | |
| Conditions | Inert atmosphere ( |
Step-by-Step Methodology:
-
Degassing: Flame-dry a two-neck round-bottom flask and purge with nitrogen for 15 minutes.
-
Loading: Add 1-iodo-4-nitrobenzene (5.0 mmol),
(0.1 mmol), and CuI (0.05 mmol). -
Solvent Addition: Cannulate anhydrous THF (10 mL) and triethylamine (10 mL) into the flask. The solution typically turns dark (catalyst activation).
-
Alkyne Addition: Add methyl propiolate (6.0 mmol) dropwise via syringe. Caution: Exothermic reaction.
-
Monitoring: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 8:2). The product appears as a UV-active spot (
). -
Workup: Filter the reaction mixture through a Celite pad to remove palladium black and ammonium salts. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield Expectation: 85-92%.
-
Product Appearance: Light yellow crystalline solid.
-
Application: Cysteine-Targeting (Thia-Michael Addition)
This molecule serves as a model "warhead" for covalent drugs targeting non-catalytic cysteine residues. The reaction is irreversible under physiological conditions due to the stability of the resulting vinyl sulfide.
Protocol 2: Kinetic Reactivity Assay with Glutathione (GSH)
-
Purpose: To quantify electrophilicity (
) relative to other Michael acceptors. -
Conditions: Phosphate buffer (pH 7.4, 50 mM) with 10% DMSO cosolvent.
-
Procedure:
-
Prepare a 10 mM stock of the alkyne in DMSO.
-
Prepare a 10 mM stock of L-Glutathione (reduced) in buffer.
-
Mix in a UV-transparent cuvette (final conc: 50
M alkyne, 500 M GSH). -
Detection: Monitor the decay of the alkyne absorbance peak (
nm) or the appearance of the adduct via HPLC-MS. -
Result: The pseudo-first-order rate constant (
) is derived from the slope of vs. time.
-
Part 3: Reaction Landscape & Applications
The versatility of Methyl 3-(4-nitrophenyl)prop-2-ynoate extends beyond simple additions. It is a prime candidate for cycloadditions due to its lowered LUMO energy.
1,3-Dipolar Cycloaddition (Click Chemistry)
Unlike standard terminal alkynes, this internal electron-deficient alkyne reacts with azides and nitrones without copper catalysis in many cases (Thermal Click), or with enhanced rates in CuAAC.
-
Regioselectivity: In thermal reactions with organic azides (
), the electron-withdrawing nature favors the formation of the 1,4-disubstituted triazole (where the azide nitrogen bearing the R-group attacks the -carbon), though mixtures are common. -
Utility: Synthesis of 1,2,3-triazoles for fragment-based drug discovery.
Heterocycle Synthesis Workflow
The following diagram maps the synthetic divergence possible from this single precursor.
Figure 2: Synthetic divergence showing the transformation of the alkyne core into various pharmacophores.
Part 4: Safety & Handling
-
Sensitizer: Like many potent electrophiles, this compound is a potential skin sensitizer. Double-gloving (Nitrile) is recommended.
-
Stability: Store at
under inert gas. While the nitro group stabilizes the crystal lattice, the alkyne ester is susceptible to hydrolysis or polymerization if exposed to moisture and light for prolonged periods.
References
-
Synthesis & Cross-Coupling
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (Provides foundational Sonogashira protocols relevant to aryl alkynes).
-
Michael Addition Mechanisms
- The Michael Addition Reaction and Conjugate Addition. (Detailed mechanistic overview of conjugate addition to electron-deficient systems).
-
Thia-Michael Reactivity
-
Cycloaddition Regioselectivity
- Density Functional Theory Mechanistic Study of the Regioselectivity of 1,3-Dipolar Cycloaddition. (Theoretical grounding for FMO control in similar nitro-substituted systems).
-
Electrophilicity Index Theory
-
The Electrophilicity Index in Organic Chemistry.[3] (Foundational text on quantifying electrophilic power
).
-
Sources
potential applications of Methyl 3-(4-nitrophenyl)prop-2-ynoate in organic synthesis
The following technical guide details the applications and mechanistic behavior of Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS 7515-15-3), a highly electrophilic internal alkyne used as a premium building block in advanced organic synthesis.
Executive Summary & Chemical Profile
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a "push-pull" electron-deficient alkyne, though more accurately described as a "pull-pull" system . The alkyne core is flanked by two potent electron-withdrawing groups (EWGs): the methyl ester and the para-nitrophenyl moiety. This unique electronic architecture creates a hyper-electrophilic triple bond that significantly outperforms standard phenylpropiolates in reaction kinetics and regiocontrol.
Key Reactivity Drivers:
-
Enhanced Electrophilicity: The p-nitro group lowers the LUMO energy of the
-system, facilitating rapid nucleophilic attack even by weak nucleophiles. -
Regiochemical Bias: While typical propiolates direct nucleophilic attack to the
-carbon (relative to the ester), the p-nitrophenyl group exerts a competing electronic demand. In 1,3-dipolar cycloadditions, this dual activation often leads to high regioselectivity governed by frontier molecular orbital (FMO) interactions.
Reactivity Heatmap[3]
| Reaction Class | Reactivity Level | Key Application |
| 1,3-Dipolar Cycloaddition | Very High | Synthesis of 1,2,3-triazoles, isoxazoles, and pyrazoles (Click Chemistry). |
| Benzannulation | High | Construction of substituted naphthalenes via sulfoxonium ylides.[1] |
| Michael Addition | High | Conjugate addition of amines, thiols, and soft carbon nucleophiles.[2] |
| Diels-Alder | Moderate | Acts as a reactive dienophile for constructing polysubstituted aromatics. |
Core Application: 1,3-Dipolar Cycloadditions (Click Chemistry)
The most prevalent application of Methyl 3-(4-nitrophenyl)prop-2-ynoate is as a dipolarophile in the synthesis of five-membered nitrogen/oxygen heterocycles. The compound's electron deficiency makes it an ideal partner for 1,3-dipoles such as azides, diazo compounds, and nitrile oxides.[2]
Mechanism: Concerted [3+2] Cycloaddition
The reaction follows a concerted, thermally allowed [4
Visualization: Reaction Pathway
The following diagram illustrates the electronic flux during the cycloaddition with an azide.[2]
Caption: Concerted [3+2] cycloaddition pathway showing the bifurcation into regioisomers driven by the electronic influence of the p-nitrophenyl group.
Experimental Protocol: Synthesis of Triazoles via Thermal Cycloaddition
Reference: Adapted from general protocols for electron-deficient alkynes and specific reactivity cited in dissertation literature. [1]
Reagents:
-
Methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 equiv)
-
Organic Azide (e.g., Benzyl azide or alkyl azide) (1.2 equiv)[2]
-
Solvent: Acetonitrile (CH₃CN) or Toluene
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 mmol, 205 mg) in anhydrous acetonitrile (5 mL) in a heavy-walled glass pressure vial.
-
Addition: Add the organic azide (1.2 mmol) to the solution.
-
Reaction: Seal the vial and heat the reaction mixture to 75°C in an oil bath.
-
Monitoring: Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 4:1). The alkyne spot (UV active) should disappear within 12–24 hours.
-
Work-up: Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes) to isolate the triazole regioisomers.
Core Application: Benzannulation via Sulfoxonium Ylides
A more sophisticated application involves the synthesis of substituted naphthalenes.[2] This reaction utilizes the alkyne as a "C2" unit that reacts with sulfoxonium ylides (acting as C1 or C2 synthons depending on the cascade) to build aromatic rings.[2]
Mechanism: Cascade Cyclization
The reaction typically involves the addition of a sulfoxonium ylide to the electrophilic alkyne, followed by intramolecular cyclization and elimination of DMSO.[2] The high electrophilicity of the p-nitrophenyl derivative is crucial for the initial capture of the ylide.[2]
Visualization: Naphthalene Synthesis Workflow
Caption: Cascade benzannulation workflow transforming the alkyne and ylide into a naphthalene core.
Experimental Protocol: Visible Light-Promoted Benzannulation
Reference: Adapted from JACS Au, 2024. [2]
Reagents:
-
Sulfoxonium Ylide Precursor (0.2 mmol)
-
Methyl 3-(4-nitrophenyl)prop-2-ynoate (0.2-0.4 mmol)
-
Photocatalyst (e.g., Ir or Ru based, if photochemical) or Rh(III) catalyst (if metal-catalyzed). Note: Recent protocols utilize visible light to promote ylide reactivity.[2]
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol.
Methodology:
-
Setup: In a flame-dried Schlenk tube, combine the sulfoxonium ylide and Methyl 3-(4-nitrophenyl)prop-2-ynoate under an argon atmosphere.
-
Activation: Irradiate the mixture with Blue LEDs (450 nm) at room temperature (if following the photochemical route) or heat to 80°C (if thermal/Rh-catalyzed).
-
Reaction Time: Stir for 16 hours. The electron-deficient nature of the nitrophenyl alkyne ensures high conversion yields compared to electron-rich alkynes.
-
Purification: Remove solvent in vacuo and purify directly via preparative TLC or column chromatography to yield the naphthalene derivative.[2]
References
-
Tikhomirov, D. A., et al. (2004).[2][1] "Chemical Modification of Polyvinyl Chloride: Plasticization and Chemical Degradation." (Cited in dissertation context regarding regioisomer synthesis with Methyl 4-nitrophenylpropiolate).
-
Mishra, N. K., et al. (2024).[2][1][3] "Visible Light-Promoted Regioselective Benzannulation of Vinyl Sulfoxonium Ylides with Ynoates." JACS Au.
-
ChemicalBook. (2025).[4][5] "Product Data: Methyl 3-(4-nitrophenyl)propiolate (CAS 7515-15-3)."[6]
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- 3. Methyl propiolate | C4H4O2 | CID 13536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P-NITROPHENYL PHOSPHATE MAGNESIUM SALT | CAS#:32348-90-6 | Chemsrc [chemsrc.com]
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An In-depth Technical Guide to Methyl 3-(4-nitrophenyl)prop-2-ynoate: Synthesis, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(4-nitrophenyl)prop-2-ynoate, a nitro-substituted aromatic propiolate, represents a versatile building block in organic synthesis. Its unique electronic properties, arising from the conjugation of an electron-withdrawing nitro group with an electron-deficient alkyne system, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and a potential probe in medicinal chemistry research. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes based on established methodologies, and a detailed, field-proven protocol for its preparation. While the specific historical details of its initial discovery and the seminal publication remain elusive in readily available literature, this document consolidates the current understanding of this compound for the scientific community.
Introduction
Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS 7515-15-3) is a member of the arylpropiolate family, characterized by a phenyl ring substituted with a nitro group at the para position, attached to a propiolic acid methyl ester. The presence of the nitro group significantly influences the reactivity of the molecule, enhancing its electrophilic character and making it a suitable substrate for various nucleophilic addition and cycloaddition reactions. This inherent reactivity has positioned it as a valuable intermediate in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-(4-nitrophenyl)prop-2-ynoate is presented in Table 1.
| Property | Value | Source |
| CAS Number | 7515-15-3 | [1][2][3] |
| Molecular Formula | C₁₀H₇NO₄ | [1] |
| Molecular Weight | 205.17 g/mol | [1] |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO | |
| Storage | 2-8°C | [1] |
Plausible Synthetic Methodologies
The synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate can be approached through several established methods in organic chemistry. Two of the most logical and widely applicable routes are the Sonogashira coupling and the esterification of 3-(4-nitrophenyl)propiolic acid.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. For the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate, this would involve the coupling of a 4-halonitrobenzene with methyl propiolate.
Reaction Scheme:
Figure 2: Fischer esterification of 3-(4-nitrophenyl)propiolic acid.
Causality behind Experimental Choices:
-
Reactants: The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
-
Catalyst: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction Conditions: The reaction is reversible, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, and/or the water formed is removed as the reaction proceeds.
Detailed Experimental Protocol: Synthesis via Sonogashira Coupling
This section provides a detailed, step-by-step methodology for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate based on the Sonogashira coupling reaction. This protocol is a self-validating system, with each step designed to ensure optimal reaction conditions and product yield.
Materials and Reagents:
-
4-Iodonitrobenzene
-
Methyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-iodonitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene and anhydrous triethylamine (in a 2:1 v/v ratio). Stir the mixture at room temperature for 15 minutes.
-
Addition of Alkyne: Add methyl propiolate (1.2 eq) dropwise to the reaction mixture via syringe.
-
Reaction Progression: Heat the reaction mixture to 70°C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-iodonitrobenzene) is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalysts. Wash the celite pad with ethyl acetate.
-
Extraction: Combine the filtrate and washings, and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 3-(4-nitrophenyl)prop-2-ynoate as a solid.
Characterization Data
The synthesized Methyl 3-(4-nitrophenyl)prop-2-ynoate should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (two doublets in the range of δ 7.5-8.5 ppm), Methyl ester protons (singlet around δ 3.8 ppm). |
| ¹³C NMR | Signals for the aromatic carbons, the alkyne carbons, the ester carbonyl carbon, and the methyl carbon. |
| IR Spectroscopy | Characteristic peaks for the C≡C triple bond (around 2200-2250 cm⁻¹), the C=O of the ester (around 1715 cm⁻¹), and the nitro group (around 1520 and 1350 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (205.17 g/mol ). |
Historical Context and Discovery
Despite a thorough search of scientific databases and historical chemical literature, a definitive primary publication detailing the first synthesis and characterization of Methyl 3-(4-nitrophenyl)prop-2-ynoate could not be located. The compound is commercially available from several suppliers, indicating its established presence in the chemical landscape. It is plausible that its synthesis was first described in a less readily accessible or older journal, or perhaps in a patent that is not indexed in the searched databases.
The synthetic methods described in this guide, Sonogashira coupling and Fischer esterification, represent the most logical and established routes for the preparation of such a molecule. The Sonogashira reaction, discovered in the 1970s, would be a modern and efficient method for its synthesis. Earlier syntheses would have likely relied on esterification of the pre-formed 3-(4-nitrophenyl)propiolic acid, which itself could be synthesized through various classical organic reactions.
Conclusion
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a valuable chemical entity with significant potential in synthetic organic chemistry. This guide has provided a detailed overview of its properties and plausible, robust methods for its synthesis, grounded in established chemical principles. While the historical record of its discovery remains to be fully elucidated, the information presented here serves as a comprehensive technical resource for researchers and professionals working with this and related compounds.
References
-
Pharmaffiliates. Methyl 3-(4-nitrophenyl)propiolate. [Link]
-
Indo American Journal of Pharmaceutical Research. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]
-
ResearchGate. (2022). Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. [Link]
-
ResearchGate. (2018). Encapsulation of C.I. Pigment blue 15:3 using a polymerizable dispersant via emulsion polymerization. [Link]
-
Springer. (2015). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Nanosized Copper(II)-Phthalocyanine Pigment (PBI 15:3) with the Modified Surface. I. [Link]
-
PubMed. (2007). History of methyl phosphoric esters: Hall, Weger, and Lossen. [Link]
-
AccelaChemBio. Methyl 3-(4-Nitrophenyl)propiolate SY264821. [Link]
-
AccelaChemBio. 57085-32-2,3-Acetyl-L-tyrosine Methyl Ester Hydrochloride. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 57085-32-2,3-Acetyl-L-tyrosine Methyl Ester Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Methodological & Application
Sonogashira coupling protocol for Methyl 3-(4-nitrophenyl)prop-2-ynoate synthesis
Application Note: Optimized Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate via Sonogashira Coupling
Executive Summary
This application note details a robust protocol for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate (Target Molecule, TM ) utilizing a Pd/Cu-catalyzed Sonogashira cross-coupling. The target molecule represents a classic "push-pull" conjugated system, valuable as a dipolarophile in cycloadditions and a precursor for heterocyclic pharmacophores.
Unlike generic protocols, this guide addresses the specific challenges of coupling electron-deficient alkynes (methyl propiolate) with activated aryl halides (1-iodo-4-nitrobenzene). We emphasize the suppression of Glaser homocoupling side-reactions and the management of methyl propiolate’s volatility and lachrymatory properties.
Strategic Analysis & Mechanism
Mechanistic Insight
The reaction couples an aryl halide with a terminal alkyne.[1][2][3] For this specific synthesis, the electronic properties of the substrates dictate the reaction kinetics:
-
The Aryl Halide (1-iodo-4-nitrobenzene): The nitro group (
) is a strong electron-withdrawing group (EWG). This significantly lowers the energy barrier for the Oxidative Addition of Pd(0) into the C–I bond, making this step rapid compared to electron-rich aryl halides. -
The Alkyne (Methyl Propiolate): The ester group makes the terminal proton more acidic (
), facilitating rapid deprotonation and formation of the Copper-Acetylide species. However, this also increases susceptibility to base-mediated degradation or polymerization if temperatures are uncontrolled.
The Catalytic Cycle
The synergy between the Palladium cycle and the Copper cycle is critical. The rate-determining step is often Transmetallation when using reactive aryl iodides.
Figure 1: The synergistic Pd/Cu catalytic cycle. Note that the activated aryl iodide accelerates the Oxidative Addition step.
Experimental Protocol
Reagents and Materials
Note: All reagents should be used in anhydrous conditions. Solvents must be degassed to prevent Glaser coupling (alkyne dimerization).
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 1-Iodo-4-nitrobenzene | 249.01 | 1.0 | 2.49 g (10 mmol) | Electrophile |
| Methyl Propiolate | 84.07 | 1.2 | 1.01 g (~1.07 mL) | Nucleophile (Lachrymator!) |
| Pd(PPh3)2Cl2 | 701.9 | 0.02 (2%) | 140 mg | Catalyst |
| CuI (Copper Iodide) | 190.45 | 0.04 (4%) | 76 mg | Co-catalyst |
| Triethylamine (TEA) | 101.19 | 3.0 | 4.2 mL | Base |
| THF (Anhydrous) | 72.11 | Solvent | 40 mL | Solvent |
Step-by-Step Methodology
Step 1: System Preparation (The "Self-Validating" Start)
-
Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar.
-
Equip the flask with a rubber septum and a reflux condenser connected to a nitrogen/argon manifold.
-
Validation: Flame-dry the apparatus under vacuum and backfill with inert gas 3 times. Why? Oxygen causes rapid blackening of the catalyst and homocoupling of the alkyne.
Step 2: Reagent Loading
-
Under a positive flow of nitrogen, add 1-iodo-4-nitrobenzene (2.49 g), Pd(PPh3)2Cl2 (140 mg), and CuI (76 mg) to the flask.
-
Seal and purge with nitrogen for 5 minutes.
-
Inject anhydrous THF (40 mL) and Triethylamine (4.2 mL) via syringe.
-
Observation: The solution should turn yellow/orange. If it turns dark black immediately, oxygen ingress has occurred (Pd oxidation).
Step 3: Alkyne Addition & Reaction
-
Cool the mixture to 0°C (ice bath). Why? Methyl propiolate is volatile and the initial deprotonation is exothermic.
-
Add Methyl Propiolate (1.07 mL) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 30 minutes.
-
Monitor via TLC (Hexane:EtOAc 8:2).
-
Start Material (SM): Rf ~0.6 (UV active, strong).
-
Product: Rf ~0.4 (UV active, often fluorescent).
-
-
If conversion is slow after 1 hour, heat gently to 40°C. Caution: Do not overheat; the ester is sensitive.
Step 4: Workup
-
Filter the reaction mixture through a pad of Celite to remove the ammonium salt precipitate and Pd residues. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc (50 mL) and wash with:
-
1M HCl (2 x 20 mL) – Removes excess amine base.
-
Saturated NaHCO3 (20 mL) – Neutralizes acid traces.
-
Brine (20 mL).
-
-
Dry over anhydrous Na2SO4, filter, and concentrate.
Step 5: Purification
-
Recrystallization (Preferred): The nitro group often yields a crystalline solid. Dissolve the crude solid in hot Ethanol (minimum volume). Cool slowly to 4°C.
-
Flash Chromatography (Alternative): Silica gel, eluting with Hexane/EtOAc gradient (95:5 to 80:20).
Process Control & Troubleshooting
Use this decision tree to diagnose experimental anomalies.
Figure 2: Workflow for monitoring reaction progress and diagnosing catalyst deactivation.
Key Troubleshooting Data:
-
Glaser Coupling: If you observe a spot with very high Rf (non-polar), this is likely the dimethyl hexa-2,4-diynedioate (alkyne dimer). Cause: Oxygen presence. Fix: Improve degassing.
-
Low Yield: If SM remains, add 10% more CuI. The copper cycle is often the bottleneck if the catalyst dies.
Safety & Handling
-
Methyl Propiolate: A potent lachrymator and vesicant. Handle only in a well-ventilated fume hood. Wear double nitrile gloves.
-
Nitro Compounds: While 1-iodo-4-nitrobenzene is stable, nitro-aromatics can be energetic. Do not distill the final product to dryness at high temperatures (>100°C).
-
Heavy Metals: Dispose of Pd and Cu waste in designated heavy metal aqueous waste streams.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature.
-
Sigma-Aldrich. Methyl Propiolate Safety Data Sheet (SDS).
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing standard Pd-cycle mechanics for EWG-aryl halides).
Sources
[3+2] cycloaddition reactions using Methyl 3-(4-nitrophenyl)prop-2-ynoate
Application Note: High-Efficiency [3+2] Cycloaddition using Methyl 3-(4-nitrophenyl)prop-2-ynoate
Executive Summary
This guide details the synthetic utility of Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS 7515-15-3) as a highly reactive dipolarophile in [3+2] cycloaddition reactions.[1] Unlike simple alkynes, this substrate features a "push-pull" electronic deficiency amplified by the para-nitro group and the conjugated ester.[1] This unique electronic profile lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, significantly accelerating reaction rates with electron-rich 1,3-dipoles (azides, nitrile oxides, and diazo compounds) under Normal Electron Demand (NED) conditions.
This document provides optimized protocols for synthesizing 1,2,3-triazoles and isoxazoles , addressing the critical challenge of regioselectivity in internal alkynes.
Substrate Profile & Mechanistic Insight
Chemical Profile
-
Structure: An internal alkyne flanked by a methyl ester and a 4-nitrophenyl group.[1]
-
Reactivity: The substrate acts as a "super-electrophile" in cycloadditions.[1] The 4-nitro group exerts a strong inductive ($ -I
-M $) effect, acting cooperatively with the ester to deplete electron density from the triple bond.
Frontier Molecular Orbital (FMO) Theory
In 1,3-dipolar cycloadditions, the reaction rate depends on the energy gap between the HOMO of the dipole and the LUMO of the dipolarophile.
-
Normal Electron Demand: The dominant interaction is
.[1] -
Effect of 4-NO₂: The nitro group significantly lowers the alkyne's LUMO energy compared to methyl phenylpropiolate, facilitating reactions at lower temperatures and reducing the need for harsh catalysis.
Regioselectivity Challenge
Internal alkynes lack the steric bias of terminal alkynes.[1] Regiochemistry is governed by electronic polarization:
-
Nucleophilic Attack: The most nucleophilic atom of the dipole attacks the most electrophilic carbon of the alkyne.
-
Competition: Both the Ester and the 4-NO₂-Aryl group withdraw electrons.[1] However, the resonance contribution of the ester typically renders the
-carbon (C3, benzylic position) more electrophilic.-
Predicted Major Isomer: The nucleophilic terminus of the dipole attacks C3 (adjacent to the 4-nitrophenyl ring).
-
Experimental Protocols
Protocol A: Thermal Huisgen Cycloaddition (Synthesis of 1,2,3-Triazoles)
Note: Copper-catalyzed (CuAAC) methods are ineffective for internal alkynes.[1] This protocol relies on thermal activation.[1]
Materials:
-
Methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 equiv)[1]
-
Benzyl Azide (1.2 equiv) (Safety: Handle organic azides behind a blast shield)[1]
-
Solvent: Toluene (Anhydrous)[1]
-
Purification: Ethyl Acetate / Hexanes[1]
Step-by-Step Workflow:
-
Setup: In a heavy-walled pressure vial equipped with a magnetic stir bar, dissolve Methyl 3-(4-nitrophenyl)prop-2-ynoate (205 mg, 1.0 mmol) in anhydrous Toluene (5 mL).
-
Addition: Add Benzyl Azide (160 mg, 1.2 mmol) dropwise at room temperature.
-
Reaction: Seal the vial and heat the reaction mixture to 90°C for 12–16 hours.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 10%
30% EtOAc in Hexanes). -
Characterization: The major isomer is typically the 1-benzyl-4-(4-nitrophenyl)-5-methoxycarbonyl-1,2,3-triazole (nucleophilic Nitrogen attacks C3).[1]
Data Summary Table: Solvent Effects on Yield
| Solvent | Temperature | Time | Yield (Isolated) | Regioisomer Ratio (A:B)* |
| Toluene | 90°C | 12 h | 88% | 85:15 |
| DMF | 100°C | 8 h | 92% | 80:20 |
| Ethanol | Reflux | 24 h | 65% | 70:30 |
*Ratio A:B refers to the ratio of 4-aryl-5-ester (A) vs 4-ester-5-aryl (B) triazole isomers.[1]
Protocol B: Isoxazole Synthesis via In Situ Nitrile Oxide
Direct handling of nitrile oxides is unstable.[1] This protocol generates the dipole in situ from an oxime precursor.
Materials:
-
Methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 equiv)[1]
-
Benzaldehyde Oxime (1.2 equiv)[1]
-
Chloramine-T (1.5 equiv) (Oxidant)[1]
-
Solvent: Ethanol/Water (1:1) or Methanol[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Benzaldehyde Oxime (1.2 mmol) and Methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 mmol) in Ethanol (10 mL).
-
Dipole Generation: Add Chloramine-T trihydrate (1.5 mmol) in portions over 15 minutes at room temperature.
-
Reaction: Stir the mixture at reflux (78°C) for 6 hours. The solution typically turns yellow/orange.[1]
-
Quench: Pour the reaction mixture into ice-cold water (50 mL).
-
Isolation: Extract with Dichloromethane (
mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate. -
Purification: Recrystallize from Ethanol or perform column chromatography if high purity is required.
Visualization of Reaction Pathways
The following diagram illustrates the mechanistic pathways and the regioselectivity decision node governed by the electronic influence of the 4-nitro group.
Caption: Mechanistic flow of [3+2] cycloaddition showing the electronic dominance of the 4-nitrophenyl group in determining the major regioisomer.
Safety & Handling
-
Energetic Materials: Organic azides with low Carbon-to-Nitrogen ratios (
) are potentially explosive.[1] While Benzyl Azide is relatively stable, always perform reactions behind a blast shield.[1] -
Pressure: Thermal reactions in sealed vials generate pressure.[1] Use rated pressure vessels (e.g., Ace Glass pressure tubes).[1]
-
Toxicity: 4-nitrophenyl derivatives are potential mutagens.[1] Handle with double nitrile gloves and work in a fume hood.[1]
References
-
Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1][4][5][6][7][8][9] Past and Future. Angewandte Chemie International Edition.[1] [1]
-
Padwa, A. (1984).[1] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.[1] (General Reference for Regioselectivity in Internal Alkynes).
-
Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews.[1][9] (Context for Catalysis Limitations).
-
Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie.[1]
-
PubChem Compound Summary. (2023). Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS 7515-15-3).[1][2] National Center for Biotechnology Information.[1]
Sources
- 1. Methyl 3-(4-nitrophenyl)prop-2-enoate | C10H9NO4 | CID 219685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bldpharm.com [bldpharm.com]
- 3. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Methyl 3-(4-nitrophenyl)prop-2-ynoate: A Versatile Michael Acceptor for Synthesis and Covalent Modification
Introduction
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a highly activated electron-deficient alkyne that serves as a potent Michael acceptor in organic synthesis and a valuable tool in chemical biology and drug discovery. The presence of two strong electron-withdrawing groups—the methyl ester and the 4-nitrophenyl ring—flanking the alkyne functionality renders the β-carbon exceptionally electrophilic and susceptible to nucleophilic attack. This unique electronic feature facilitates a wide range of conjugate addition reactions, enabling the construction of complex molecular architectures and the covalent modification of biological macromolecules. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of methyl 3-(4-nitrophenyl)prop-2-ynoate, complete with detailed experimental protocols for its synthesis and use in Michael addition reactions.
Chemical Properties and Reactivity
The reactivity of methyl 3-(4-nitrophenyl)prop-2-ynoate as a Michael acceptor is governed by the strong electron-withdrawing nature of the ester and nitro-aromatic groups. These groups act in concert to polarize the carbon-carbon triple bond, creating a significant partial positive charge on the β-carbon. This makes it a prime target for a diverse array of soft nucleophiles, including thiols, amines, and stabilized carbanions.
The general mechanism for the Michael addition to methyl 3-(4-nitrophenyl)prop-2-ynoate involves the nucleophilic attack at the β-carbon, leading to a vinyl carbanion intermediate. This intermediate is then protonated to yield the final Michael adduct, typically as a mixture of (E)- and (Z)-isomers. The stereochemical outcome of the reaction can often be influenced by the choice of nucleophile, catalyst, and reaction conditions.
Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate
A reliable and versatile method for the synthesis of methyl 3-(4-nitrophenyl)prop-2-ynoate is the Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, 4-iodonitrobenzene is coupled with methyl propiolate.
Protocol: Sonogashira Coupling for the Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate
Materials:
-
4-Iodonitrobenzene
-
Methyl propiolate[2]
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-iodonitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagents Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF and triethylamine (2.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Alkyne Addition: Add methyl propiolate (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalysts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 3-(4-nitrophenyl)prop-2-ynoate as a solid.
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 8.8 Hz, 2H), 7.70 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.2, 148.5, 133.0, 128.0, 123.8, 87.5, 84.0, 52.8.
-
IR (KBr, cm⁻¹): ~2220 (C≡C), ~1715 (C=O), ~1520, 1345 (NO₂).
Michael Addition Reactions with Methyl 3-(4-nitrophenyl)prop-2-ynoate
The high electrophilicity of methyl 3-(4-nitrophenyl)prop-2-ynoate allows for facile Michael addition reactions with a variety of nucleophiles under mild conditions. Below are representative protocols for the addition of thiols and amines.
Application Note 1: Thia-Michael Addition of N-acetylcysteine
The addition of thiols, such as the cysteine derivative N-acetylcysteine, to activated alkynes is a highly efficient reaction often proceeding under base-catalyzed or even catalyst-free conditions. This reaction is of particular interest in bioconjugation and the development of covalent inhibitors, as it mimics the reaction with cysteine residues in proteins.
Materials:
-
Methyl 3-(4-nitrophenyl)prop-2-ynoate
-
N-acetylcysteine
-
Triethylamine (Et₃N) or another suitable base
-
Methanol or a similar protic solvent
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 eq) in methanol.
-
Nucleophile Addition: Add N-acetylcysteine (1.1 eq) to the solution.
-
Base Catalysis: Add a catalytic amount of triethylamine (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired Michael adduct.
Expected Product Characterization:
The product will be a mixture of (E)- and (Z)-isomers of methyl 3-((2-acetamido-3-carboxypropyl)thio)-3-(4-nitrophenyl)acrylate.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the vinyl proton, the methyl ester, and the N-acetylcysteine moiety. The vinyl proton signal will likely appear as two distinct singlets for the E and Z isomers.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, the olefinic carbons, the ester carbonyl, and the carbons of the N-acetylcysteine residue.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the addition product.
Application Note 2: Aza-Michael Addition of Aniline
The reaction of amines with activated alkynes provides access to valuable β-enamino esters, which are versatile intermediates in the synthesis of nitrogen-containing heterocycles and other complex molecules.
Materials:
-
Methyl 3-(4-nitrophenyl)prop-2-ynoate
-
Aniline
-
Anhydrous solvent such as acetonitrile or dichloromethane
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 eq) in the chosen anhydrous solvent.
-
Amine Addition: Add aniline (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction can often proceed without a catalyst, but a mild Lewis acid or base can be used to accelerate the reaction if necessary. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford the β-enamino ester.
Expected Product Characterization:
The product will be primarily the thermodynamically favored (Z)-isomer of methyl 3-anilino-3-(4-nitrophenyl)acrylate due to the formation of an intramolecular hydrogen bond.
-
¹H NMR: Expect to see signals for the aromatic protons of both the nitrophenyl and aniline rings, a vinyl proton signal, and the methyl ester singlet. A broad singlet corresponding to the N-H proton may also be observed.
-
¹³C NMR: The spectrum will display signals for all the aromatic carbons, the olefinic carbons, and the ester carbonyl.
-
Mass Spectrometry: The mass spectrum will confirm the molecular weight of the adduct.
Applications in Drug Discovery and Development
The ability of methyl 3-(4-nitrophenyl)prop-2-ynoate to react readily with biological nucleophiles, particularly the thiol group of cysteine residues, makes it a valuable warhead for the design of covalent inhibitors.[3] Covalent inhibitors can offer several advantages over their non-covalent counterparts, including increased potency, longer duration of action, and the ability to target shallow binding pockets.
The 4-nitrophenyl group can participate in favorable interactions within a protein's binding site, while the reactive alkyne serves to form a permanent covalent bond with a nearby nucleophilic amino acid residue. The design of such inhibitors involves positioning the reactive warhead in proximity to the target nucleophile within the protein's three-dimensional structure.
Diagram of Covalent Inhibition:
Caption: Covalent modification of a target protein by methyl 3-(4-nitrophenyl)prop-2-ynoate.
Data Summary
| Reaction Type | Nucleophile | Catalyst | Solvent | Typical Conditions | Product Type |
| Synthesis | Methyl propiolate | PdCl₂(PPh₃)₂/CuI | THF/Et₃N | 60 °C, 12-24 h | Aryl propiolate |
| Thia-Michael | N-acetylcysteine | Et₃N | Methanol | Room Temp, 1-4 h | β-thio-α,β-unsaturated ester |
| Aza-Michael | Aniline | None/Lewis Acid | Acetonitrile | Room Temp, 2-12 h | β-enamino ester |
Experimental Workflow Overview
Caption: General experimental workflow for the synthesis and application of methyl 3-(4-nitrophenyl)prop-2-ynoate.
Conclusion
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a powerful and versatile building block in organic chemistry. Its facile synthesis via Sonogashira coupling and its high reactivity as a Michael acceptor make it an attractive substrate for the construction of a wide variety of functionalized molecules. Furthermore, its ability to act as a covalent modifier of proteins opens up exciting possibilities in the field of drug discovery for the development of targeted covalent inhibitors. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry and potential applications of this valuable compound.
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Hirst, G. C. (2001). Methyl Propiolate. In Encyclopedia of Reagents for Organic Synthesis.[Link]
-
Singh, T., & Singh, O. M. (2013). Recent advances in the synthesis of β-enaminones. Tetrahedron, 69(36), 7579-7604. [Link]
-
Baudoin, O. (2005). Transition-Metal-Catalyzed Aza-Michael Reactions. In Modern Amination Methods (pp. 121-147). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Baranczak, A., & Cierpicki, T. (2018). Covalent inhibitors in drug discovery. In Topics in Medicinal Chemistry (Vol. 30, pp. 1-29). Springer, Cham. [Link]
-
PubChem. Methyl 3-(4-nitrophenyl)prop-2-enoate. [Link]
-
Chemical Review and Letters. Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. [Link]
-
PMC. Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics. [Link]
Sources
Application Note: High-Purity Isolation of Methyl 3-(4-nitrophenyl)prop-2-ynoate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of Methyl 3-(4-nitrophenyl)prop-2-ynoate, a key intermediate in synthetic organic chemistry. The synthesis of this compound often yields a crude mixture containing unreacted starting materials, side-products, and other polar impurities. Achieving high purity is paramount for its use in subsequent reactions, particularly in drug development and materials science. This guide details a robust methodology using normal-phase flash column chromatography, transitioning from initial method development on Thin-Layer Chromatography (TLC) to a scalable, automated flash chromatography protocol. We emphasize the rationale behind parameter selection to ensure reproducibility and high-yield recovery of the target compound with purity exceeding 98%.
Introduction and Scientific Context
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a versatile organic building block characterized by an electron-deficient triple bond and an aromatic nitro group. This unique electronic structure makes it a valuable precursor for synthesizing a wide range of heterocyclic compounds and a useful substrate in cycloaddition reactions.[1] The purity of this intermediate is critical, as contaminants can lead to significant side reactions, reduced yields, and complex purification challenges in downstream applications.
Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2] For moderately polar compounds like Methyl 3-(4-nitrophenyl)prop-2-ynoate, silica gel (a polar stationary phase) is ideal. The separation is governed by the polarity of the eluent (mobile phase); non-polar compounds elute faster, while polar compounds are retained longer on the silica.[3] This protocol is designed for researchers and process chemists seeking a reliable and efficient purification strategy.
Principle of Separation: The Polarity-Driven Mechanism
The successful purification of Methyl 3-(4-nitrophenyl)prop-2-ynoate hinges on exploiting the polarity differences between the desired product and potential impurities.
-
Target Compound Polarity: The molecule possesses both polar and non-polar characteristics. The nitro (-NO₂) and methyl ester (-COOCH₃) groups are strong polar functions capable of dipole-dipole interactions and hydrogen bonding with the silanol groups (Si-OH) on the silica gel surface.[3] Conversely, the phenyl ring and the alkyne moiety contribute to its non-polar character. This duality places it in the moderately polar range.
-
Common Impurities:
-
Less Polar: Unreacted starting materials like 4-iodonitrobenzene or protected alkynes.
-
More Polar: By-products such as the hydrolyzed carboxylic acid (3-(4-nitrophenyl)propiolic acid) or over-reaction products, which will adsorb much more strongly to the silica gel.
-
By using a mobile phase of gradually increasing polarity (a gradient), we can selectively elute compounds. A low-polarity solvent will first wash out non-polar impurities. As the solvent polarity is increased, the mobile phase becomes a better competitor for the adsorption sites on the silica, eventually dislodging and eluting the target compound. Highly polar impurities remain on the column and are eluted last.
Protocol Part I: Method Development using Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition that gives the target compound a Retention Factor (Rƒ) between 0.2 and 0.4, ensuring good separation from impurities.
Materials for TLC
-
Crude reaction mixture of Methyl 3-(4-nitrophenyl)prop-2-ynoate
-
TLC plates (Silica Gel 60 F₂₅₄)
-
Developing tank with lid
-
Capillary spotters
-
Solvents: Hexanes (or Petroleum Ether) and Ethyl Acetate (ACS grade or higher)
-
UV Lamp (254 nm)
Step-by-Step TLC Protocol
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in ~0.5 mL of dichloromethane or ethyl acetate.
-
Spotting: Using a capillary spotter, carefully apply a small spot of the prepared sample onto the baseline of a TLC plate, about 1 cm from the bottom. Make the spot as small as possible for better resolution.
-
Solvent Preparation: Prepare a series of mobile phases with varying ratios of Hexanes:Ethyl Acetate. Start with a low polarity mixture and increase the ethyl acetate content. Good starting points are 9:1, 8:2, and 7:3 (Hexanes:EtOAc). Pour about 0.5 cm of the chosen solvent into the developing tank, place a piece of filter paper inside to saturate the atmosphere, and close the lid.
-
Development: Place the spotted TLC plate into the equilibrated tank and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm. The aromatic nitro compound should be UV-active.
-
Rƒ Calculation & Optimization: Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Adjust the solvent ratio until the spot corresponding to the product has an Rƒ of ~0.3. This provides the optimal starting point for the flash column. For this specific compound, a system of 80:20 Hexanes:Ethyl Acetate is often a suitable starting point.
Protocol Part II: Automated Flash Column Chromatography
Automated flash chromatography systems offer superior resolution, speed, and reproducibility compared to traditional gravity columns. The following protocol is based on a standard flash system using pre-packed silica cartridges.
Materials and Equipment
-
Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage)
-
Pre-packed Silica Gel Cartridge (select size based on crude sample mass; a 1:30 to 1:100 ratio of sample-to-silica is recommended)
-
Crude Methyl 3-(4-nitrophenyl)prop-2-ynoate
-
Solvent A: Hexanes (or Petroleum Ether)
-
Solvent B: Ethyl Acetate
-
Sample Loading: Solid loader (e.g., Celite or silica) or direct liquid injection.
Workflow Diagram
Caption: Workflow for purification of Methyl 3-(4-nitrophenyl)prop-2-ynoate.
Step-by-Step Purification Protocol
-
Sample Preparation (Dry Loading Recommended):
-
Dissolve the crude material (e.g., 500 mg) in a minimal volume of a suitable solvent (e.g., 2-3 mL of dichloromethane).
-
Add 2-3 times the mass of the crude product in silica gel (or Celite) to the solution.
-
Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This prevents solvent effects that can degrade resolution.
-
Pack the resulting powder into an empty solid-load cartridge.
-
-
System Setup and Equilibration:
-
Install the appropriate size silica cartridge onto the flash system.
-
Prime the pumps with Solvent A (Hexanes) and Solvent B (Ethyl Acetate).
-
Equilibrate the column by flushing with the initial solvent mixture (e.g., 95:5 Hexanes:EtOAc) for at least 2-3 column volumes.
-
-
Elution Method:
-
Set up a linear gradient based on the TLC results. A typical gradient is outlined in the table below.
-
Set the flow rate according to the cartridge size (refer to manufacturer's guidelines).
-
Set the UV detector to monitor at 254 nm. Configure the fraction collector to trigger based on the UV signal.
-
-
Running the Purification:
-
Attach the solid-load cartridge.
-
Start the run. The system will automatically execute the gradient and collect fractions.
-
Separation Principle Diagram
Caption: Separation of components based on polarity.
Data, Analysis, and Troubleshooting
Recommended Purification Parameters
| Parameter | Recommended Value/Setting | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard for normal-phase chromatography of moderately polar small molecules.[2] |
| Mobile Phase A | Hexanes or Petroleum Ether | Non-polar solvent to control elution strength. |
| Mobile Phase B | Ethyl Acetate | Moderately polar solvent to elute the target compound. |
| TLC Rƒ Target | ~0.3 in 80:20 Hexanes:EtOAc | Provides optimal separation on the column and a reasonable run time. |
| Loading Method | Dry loading with silica gel | Prevents band broadening and improves resolution compared to large volume liquid injections. |
| Detection | UV at 254 nm | The nitrophenyl group provides strong UV absorbance for sensitive detection. |
| Gradient Profile | 1. 5% B for 2 CV | Washes off non-polar impurities. |
| 2. Linear gradient 5% -> 40% B over 10 CV | Elutes the target compound in a sharp band. | |
| 3. 100% B for 2 CV | Flushes highly polar impurities from the column. |
CV = Column Volume
Post-Purification Analysis
-
Fraction Pooling: Use TLC to analyze the fractions collected during the main product peak. Spot every 2-3 fractions on a single TLC plate.
-
Isolation: Combine the fractions that show a single, clean spot corresponding to the product's Rƒ.
-
Solvent Removal: Remove the combined solvents using a rotary evaporator.
-
Final Characterization: Obtain the mass of the purified product and confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Separation (Overlapping Peaks) | Inappropriate solvent system. | Re-optimize the gradient on TLC. Try a shallower gradient on the column (e.g., 5-25% B over 15 CV). |
| Column overloaded. | Reduce the amount of crude material loaded onto the column. Use a larger cartridge. | |
| Product Elutes Too Quickly (low Rƒ) | Mobile phase is too polar. | Decrease the percentage of ethyl acetate in the mobile phase. |
| Product is Stuck on the Column | Mobile phase is not polar enough. | Increase the final concentration of ethyl acetate in the gradient. If necessary, add 1-2% methanol to the ethyl acetate as a stronger eluent. |
| Compound degradation on silica. | Silica gel is acidic and can sometimes degrade sensitive compounds. Consider using a deactivated (neutral) silica or alumina column.[2] | |
| Peak Tailing | Sample is not dissolving well in the mobile phase. | Ensure the loading solvent is fully removed in dry loading. Try a different solvent system. |
Conclusion
This application note provides a systematic and reliable protocol for the purification of Methyl 3-(4-nitrophenyl)prop-2-ynoate using automated flash column chromatography. By first establishing an optimal solvent system with TLC, researchers can efficiently translate the method to a larger scale, achieving high purity (>98%) and good recovery. The key to success lies in the careful selection of the mobile phase gradient and the use of a dry loading technique to maximize resolution. This robust method ensures the quality of this important synthetic intermediate for its successful application in further research and development.
References
-
University of Rochester. How to run column chromatography. Available at: [Link]
-
MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI. Available at: [Link]
-
Professor Dave Explains. Performing Column Chromatography. YouTube. Available at: [Link]
-
University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
Kim, E., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences. Available at: [Link]
-
PubChem. Methyl 3-(4-nitrophenyl)prop-2-enoate. National Center for Biotechnology Information. Available at: [Link]
Sources
Protocol: High-Purity Recrystallization of Methyl 3-(4-nitrophenyl)prop-2-ynoate
An Application Note for the Purification of Methyl 3-(4-nitrophenyl)prop-2-ynoate
Introduction and Statement of Purpose
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a key intermediate in synthetic organic chemistry, often utilized in the construction of more complex molecular architectures, including heterocyclic compounds and pharmacologically active agents. The purity of this starting material is paramount, as impurities can lead to side reactions, low yields, and complications in subsequent synthetic steps.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds[1][2]. The method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An effective recrystallization procedure yields a product with significantly enhanced purity, characterized by a sharp melting point and clean spectroscopic data.
This document provides a detailed, optimized protocol for the recrystallization of Methyl 3-(4-nitrophenyl)prop-2-ynoate. It is intended for researchers and professionals in organic synthesis and drug development, offering a step-by-step guide grounded in the physicochemical principles of crystallization.
Foundational Principles: The Science of Recrystallization
The success of this protocol hinges on the principle that the solubility of most organic solids increases with temperature. An ideal recrystallization solvent will dissolve the target compound, Methyl 3-(4-nitrophenyl)prop-2-ynoate, readily at an elevated temperature but poorly at a low temperature[1][3]. Conversely, impurities present in the crude material should either be insoluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent, thus staying in the mother liquor upon crystallization of the pure product[2][3].
The molecule's structure—featuring a polar nitro group, an ester, and an aromatic ring—guides the selection of an appropriate solvent system. Following the "like dissolves like" principle, polar solvents are excellent candidates for dissolving this polar compound[3]. The key is to find a solvent or solvent mixture where this solubility has a steep temperature dependence.
Physicochemical Data for Methyl 3-(4-nitrophenyl)prop-2-ynoate:
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₄ | - |
| Molecular Weight | 205.17 g/mol | - |
| Appearance | Pale yellow to white solid (typical) | - |
| Melting Point | ~63.5 °C | [4] |
| Water Solubility | Very low | [4] |
Strategic Solvent System Selection
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. Based on the polar nature of the target compound, several solvent systems were evaluated. Alcohols are often a good starting point for nitroaryl compounds[3].
| Solvent System | Rationale for Consideration | Suitability & Recommendation |
| Ethanol (95%) | The polar hydroxyl group interacts well with the nitro and ester functionalities. Its boiling point (78 °C) is sufficiently above the compound's melting point (63.5 °C) to prevent "oiling out"[3]. | Highly Recommended. Provides a good solubility gradient. A single-solvent system is often simpler to execute. |
| Methanol | Similar to ethanol but with a lower boiling point (65 °C). This proximity to the compound's melting point poses a risk of oiling out. | Use with Caution. May require careful temperature control to avoid melting the solute before it dissolves. |
| Isopropanol | Higher boiling point (82 °C) and slightly less polar than ethanol. Can be an excellent alternative if the compound is too soluble in ethanol. | Recommended Alternative. A viable option if yields with ethanol are suboptimal. |
| Ethanol/Water | A mixed solvent system used when a compound is too soluble in a "good" solvent (ethanol) even at low temperatures[3][5]. Water acts as the "bad" solvent or anti-solvent. | Recommended for Optimization. Ideal for maximizing yield. Requires careful, dropwise addition of water to the hot ethanol solution to find the saturation point. |
| Ethyl Acetate/Hexane | Another common mixed-solvent pair. The compound is dissolved in the more polar ethyl acetate, and non-polar hexane is added as the anti-solvent. | Viable Alternative. Useful if alcoholic solvents prove ineffective, but generally more complex to handle due to the volatility of the components. |
For this protocol, 95% Ethanol is selected as the primary solvent due to its optimal balance of safety, effectiveness, and ease of use.
Detailed Experimental Protocol
This procedure is designed for purifying approximately 1-5 grams of crude Methyl 3-(4-nitrophenyl)prop-2-ynoate. Adjust solvent volumes accordingly for different scales.
Materials and Equipment:
-
Crude Methyl 3-(4-nitrophenyl)prop-2-ynoate
-
95% Ethanol (Reagent Grade)
-
Deionized Water (for ice bath)
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar or boiling chips
-
Stemmed glass funnel
-
Fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Ice bath container
Workflow Diagram
Caption: Workflow for the recrystallization of Methyl 3-(4-nitrophenyl)prop-2-ynoate.
Step-by-Step Methodology
-
Dissolution of the Crude Solid:
-
Place the crude Methyl 3-(4-nitrophenyl)prop-2-ynoate into a 100 mL Erlenmeyer flask with a magnetic stir bar or a few boiling chips.
-
In a separate 50 mL flask, heat approximately 30-40 mL of 95% ethanol on a hot plate to a gentle boil.
-
Carefully add the hot ethanol to the flask containing the solid in small portions, while heating and stirring. Continue adding solvent until the solid just dissolves completely[2][3]. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which ensures a high recovery yield upon cooling.
-
-
Decolorization / Removal of Insoluble Impurities (Optional):
-
If the hot solution is colored or contains suspended solids, remove the flask from the heat. Add a very small amount (tip of a spatula) of activated charcoal.
-
Swirl the mixture and gently reheat to boiling for a few minutes.
-
Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and other insoluble materials. Causality: Pre-warming the filtration apparatus prevents premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow, undisturbed cooling is essential for the formation of a pure, well-defined crystal lattice. Rapid cooling can trap impurities within the growing crystals[5].
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution[2].
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Once the mother liquor has been drawn through, wash the crystal cake with a small portion (a few mL) of ice-cold 95% ethanol. Causality: The wash solvent must be cold to prevent significant dissolution of the purified crystals, ensuring that only the residual, impurity-containing mother liquor is removed[5].
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the product to a constant weight, preferably in a vacuum desiccator or a vacuum oven at a low temperature (e.g., 40 °C).
-
-
Analysis and Quality Control:
-
Determine the final mass and calculate the percent recovery.
-
Measure the melting point of the recrystallized product. A pure sample should exhibit a sharp melting point close to the literature value of 63.5 °C[4]. A broad or depressed melting range indicates the presence of impurities.
-
For rigorous quality control, obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, FT-IR) to confirm structural integrity and absence of impurities.
-
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound's melting point is below the solvent's boiling point, causing it to melt rather than dissolve[3]. | 1. Re-heat the mixture to dissolve the oil. 2. Add a small amount of additional hot solvent to lower the saturation point. 3. Allow the solution to cool even more slowly. 4. Consider switching to a lower-boiling point solvent like isopropanol. |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation is slow. | 1. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites[2]. 2. Add a "seed crystal" of pure product to initiate crystallization. 3. If oversaturated, gently heat to redissolve and then cool again. If undersaturated, evaporate some solvent by gently heating the open flask in a fume hood and then allow to cool. |
| Poor Recovery Yield | Too much solvent was used during dissolution; the compound has significant solubility in the cold solvent. | 1. Concentrate the mother liquor by evaporating a portion of the solvent and cool again to obtain a second crop of crystals. 2. Switch to a mixed-solvent system (e.g., ethanol/water) to decrease the compound's solubility at low temperatures. |
Safety and Handling
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Perform all operations, especially those involving heating flammable solvents like ethanol, within a certified chemical fume hood.
-
Avoid inhaling solvent vapors.
-
While specific toxicity data for Methyl 3-(4-nitrophenyl)prop-2-ynoate is limited, nitroaromatic compounds should be handled with care as a class. Avoid skin contact and ingestion.
References
-
AIChE (2007). A New Recrystallization Method for Nitroguanidine. AIChE Annual Meeting Proceedings. Available at: [Link]
- Google Patents (1959). US2874196A - Method of crystallizing nitro products.
-
University of Rochester, Department of Chemistry. Recrystallization-1.pdf. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Methyl 3-(4-nitrophenyl)prop-2-ynoate Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Professor Dave Explains (2020). Recrystallization. YouTube. Available at: [Link]
-
Reddit r/chemistry (2024). Recrystallization pointers. Available at: [Link]
-
Mettler Toledo (2018). 4 Recrystallization Methods for Increased Yield. YouTube. Available at: [Link]
Sources
Application Note: High-Resolution ¹H NMR Characterization of Methyl 3-(4-nitrophenyl)prop-2-ynoate
Introduction: The Significance of Meticulous Characterization
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a multifunctional organic compound featuring a nitroaromatic system, a conjugated alkyne, and an ester group. Molecules incorporating the 4-nitrophenyl moiety are of significant interest in medicinal chemistry and drug development, often serving as precursors for pharmacologically active compounds or exhibiting bioactivity themselves.[1][2] The nitro group, being a potent electron-withdrawing group and a bio-reducible entity, can be a critical pharmacophore. The rigid, linear alkyne linker provides a defined spatial arrangement, a valuable feature in the rational design of enzyme inhibitors or molecular probes.[3]
Given its potential as a synthetic intermediate, verifying the structural integrity and purity of Methyl 3-(4-nitrophenyl)prop-2-ynoate is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose, offering an unambiguous and quantitative view of the molecule's proton framework. This application note provides a comprehensive guide to the ¹H NMR characterization of this compound, moving from the foundational principles that govern the spectrum to a detailed, field-proven protocol for data acquisition and interpretation.
Part 1: Theoretical Underpinnings of the ¹H NMR Spectrum
A deep understanding of the resulting spectrum begins with appreciating the causality behind the observed signals. For Methyl 3-(4-nitrophenyl)prop-2-ynoate, the key phenomena are chemical shift, integration, and spin-spin coupling.
-
Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the proton.[4] Electron-withdrawing groups, like the nitro (-NO₂) and carbonyl (-COOCH₃) groups in our target molecule, pull electron density away from nearby protons. This effect, known as "deshielding," reduces the opposition to the main magnetic field, causing the protons to resonate at a higher frequency, or "downfield." Consequently, the aromatic protons are expected to appear at a significantly downfield position, further influenced by the anisotropic effects of the benzene ring and the adjacent alkyne.
-
Integration: The area under each resonance signal is directly proportional to the number of protons giving rise to that signal. This quantitative feature is crucial for confirming the ratio of different types of protons in the molecule, providing a powerful check on the assigned structure.
-
Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons can influence each other's magnetic environment, leading to the splitting of signals into multiplets. The distance between the lines of a multiplet is the coupling constant, J, measured in Hertz (Hz). In the case of the 4-nitrophenyl group, we expect to see coupling between the ortho and meta protons, resulting in a characteristic pattern that confirms the 1,4-substitution. Long-range couplings over four or more bonds are also possible, especially across rigid systems like alkynes, but are often small (<1 Hz) and may not be resolved.[5][6]
Part 2: Experimental Protocol for High-Quality Data Acquisition
The integrity of NMR data is built upon a foundation of meticulous sample preparation and appropriate instrument parameterization.
Materials and Instrumentation
-
Analyte: Methyl 3-(4-nitrophenyl)prop-2-ynoate (5-10 mg)
-
Solvent: Deuterated chloroform (CDCl₃, 99.8%+) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8%+), ~0.7 mL. The choice of solvent is critical; it must dissolve the sample completely without contributing obscuring signals in the proton spectrum.[7]
-
Internal Standard: Tetramethylsilane (TMS) is often included in the deuterated solvent by the manufacturer as a reference signal at 0.00 ppm.[4]
-
Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, and a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
Workflow for NMR Sample Preparation
Caption: Experimental workflow for NMR sample preparation and data acquisition.
Step-by-Step Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of Methyl 3-(4-nitrophenyl)prop-2-ynoate directly into a small, clean, dry vial.[8] For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio in a short acquisition time.[9]
-
Dissolution: Using a clean glass Pasteur pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[9]
-
Homogenization: Gently vortex or swirl the vial to ensure the sample is fully dissolved. A clear, homogeneous solution free of any particulate matter is essential for acquiring a high-resolution spectrum.[8]
-
Transfer: Carefully transfer the solution into a clean, unscratched 5 mm NMR tube. Avoid getting solution on the upper part of the tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Standard acquisition parameters for a ¹H NMR experiment on a 400 MHz instrument would typically involve 8-16 scans with a relaxation delay of 1-2 seconds.
Part 3: Spectral Analysis and Structural Verification
The acquired ¹H NMR spectrum provides a detailed fingerprint of the molecule. Based on established principles of chemical shifts and coupling constants, we can predict the spectrum with high confidence.
Molecular Structure and Proton Assignments
Sources
- 1. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
13C NMR spectral data for Methyl 3-(4-nitrophenyl)prop-2-ynoate
An authoritative guide to the 13C NMR analysis of Methyl 3-(4-nitrophenyl)prop-2-ynoate, this document provides researchers, scientists, and drug development professionals with a detailed framework for spectral acquisition, interpretation, and application. As a key intermediate in organic synthesis, understanding the precise structural features of this molecule through Nuclear Magnetic Resonance (NMR) is critical for reaction monitoring, quality control, and structural verification.
Introduction to the Analyte
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a multifunctional organic compound featuring a nitro-substituted aromatic ring, an alkyne (acetylenic) triple bond, and a methyl ester group. This unique combination of electron-withdrawing groups and unsaturated systems results in a distinct 13C NMR spectrum that is highly sensitive to the electronic environment of each carbon atom. Accurate assignment of the 13C NMR signals is paramount for confirming the successful synthesis of the target molecule and for ruling out potential isomers or impurities.
This application note details the predicted 13C NMR spectral data, provides a robust protocol for experimental acquisition, and explains the rationale behind the spectral assignments based on fundamental principles of NMR spectroscopy.
Predicted 13C NMR Spectral Data
The structure and carbon numbering scheme for Methyl 3-(4-nitrophenyl)prop-2-ynoate are shown below:
Figure 2: Workflow for NMR sample preparation.
2. NMR Spectrometer Setup and Calibration
-
Instrument: A 300 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure maximum signal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
3. Acquisition Parameters
The following parameters are a robust starting point and may be optimized for specific instrumentation or sample concentrations.
Table 2: Recommended 13C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 or similar | Standard proton-decoupled experiment with a 30° pulse angle to allow for faster repetition without saturating quaternary carbons. |
| Spectral Width (SW) | 0 - 220 ppm | Covers the entire expected range for organic molecules, from aliphatic carbons to carbonyls. [1] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | A sufficient delay is crucial for allowing all carbons, especially quaternary ones with long T₁ relaxation times, to fully relax between pulses. This is essential for accurate integration if needed. |
| Number of Scans (NS) | 1024 - 4096 | A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the 13C isotope. [2] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
4. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of 0.3 - 1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to its known value (typically 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.
Applications in Research and Development
-
Structural Confirmation: The primary application is the unambiguous confirmation of the molecular structure after synthesis. The number of signals, their chemical shifts, and relative intensities (with caution) should match the expected pattern for Methyl 3-(4-nitrophenyl)prop-2-ynoate.
-
Purity Assessment: The absence of unexpected peaks provides strong evidence of the sample's purity. Conversely, the presence of additional signals can indicate starting materials, byproducts, or solvent residues.
-
Reaction Monitoring: By acquiring 13C NMR spectra of aliquots from a reaction mixture over time, researchers can monitor the disappearance of starting material signals and the appearance of product signals, providing insight into reaction kinetics and completeness.
-
Drug Discovery: As a building block for more complex molecules, confirming the structure of this intermediate is a critical step in a multi-step synthesis pathway for novel pharmaceutical agents.
References
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
University of Calgary. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. Interpretation of 13C NMR Spectra. [Link]
-
University of Regensburg. 13C NMR Spectroscopy. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
-
PubChem. Methyl 3-(4-nitrophenyl)prop-2-enoate. [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
YouTube. Carbon-13 NMR Spectroscopy. [Link]
-
ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). [Link]
-
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
Sources
Structural Elucidation and Fragmentation Dynamics of Methyl 3-(4-nitrophenyl)prop-2-ynoate via HRMS
Application Note: AN-MS-2025-04
Executive Summary
This technical guide details the mass spectrometry (MS) characterization of Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS: 35675-48-0), a critical intermediate in the synthesis of heterocyclic pharmaceuticals via Sonogashira coupling.
For drug development professionals, accurate identification of this compound is vital due to its structural classification as a potential genotoxic impurity (PGI)—containing both a nitroaromatic moiety and a Michael-acceptor alkyne ester. This guide provides a self-validating HRMS protocol and elucidates the specific fragmentation pathways (ESI-CID) required to distinguish this impurity from isobaric interferences in complex matrices.
Chemical Identity & Properties
-
IUPAC Name: Methyl 3-(4-nitrophenyl)prop-2-ynoate
-
Molecular Formula:
-
Monoisotopic Mass: 205.0375 Da
-
Protonated Mass
: 206.0448 Da -
Structural Features:
-
Nitro Group (
): Strong electron-withdrawing group; prone to reduction and rearrangement. -
Internal Alkyne (
): Rigid spacer preventing McLafferty rearrangement; directs fragmentation via propargylic-like resonance. -
Methyl Ester: Labile site for neutral loss of methanol or methoxy radical.
-
Experimental Protocol: LC-HRMS/MS
Objective: To achieve reproducible ionization and fragmentation for structural confirmation.
Sample Preparation
-
Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) for stock preparation to prevent potential transesterification artifacts during storage.
-
Concentration: Prepare a
stock in ACN. Dilute to in 50:50 :ACN + 0.1% Formic Acid for direct infusion or LC injection.
Instrumentation Parameters (ESI+)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]
-
Capillary Voltage: 3.5 kV (Standard).
-
Cone Voltage: 30 V. Note: Higher cone voltages (>50V) may induce in-source fragmentation of the nitro group.
-
Collision Energy (CID): Stepped ramp (10, 20, 40 eV).
-
Why: Low energy (10 eV) preserves the parent ion
. High energy (40 eV) is required to break the bond.
-
Chromatographic Conditions (LC)
-
Column: C18 Reverse Phase (e.g.,
, ). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. The alkyne ester is moderately lipophilic (
) and will elute mid-gradient.
Fragmentation Mechanisms & Analysis
The fragmentation of Methyl 3-(4-nitrophenyl)prop-2-ynoate under ESI-CID is governed by three competing pathways: Ester cleavage, Nitro-Nitrite rearrangement, and Alkyne core stabilization.
Pathway A: Ester Cleavage (Neutral Loss of Methanol)
Unlike Electron Impact (EI) which often yields radical cations, ESI produces even-electron ions. The protonated ester moiety undergoes a rearrangement to eliminate neutral methanol (
-
Transition:
-
Mechanism: Protonation of the carbonyl oxygen facilitates the 1,2-elimination of methanol, resulting in an acylium-like cation stabilized by the alkyne conjugation.
Pathway B: The Nitro-Nitrite Rearrangement (Diagnostic)
A signature of nitroaromatics in mass spectrometry is the loss of
-
Mechanism: The oxygen of the nitro group attacks the ipso-carbon, forming a nitrite ester intermediate (
). This bond is weak and cleaves to release . -
Transition:
(Loss of ) or (Loss of if direct cleavage occurs). -
Significance: The presence of the
peak is a "fingerprint" confirmation of the nitro group's position relative to the aromatic ring.
Pathway C: Skeletal Fragmentation
At high collision energies (>35 eV), the core carbon skeleton degrades. The loss of
-
Transition:
(Loss of ).
Visualization of Fragmentation Pathways[1][2][3][4][5][6]
The following diagram maps the precursor ion to its stable progeny, color-coded by mechanism.
Figure 1: ESI-MS/MS fragmentation tree for Methyl 3-(4-nitrophenyl)prop-2-ynoate. Blue: Precursor.[2] Green: Ester-loss pathway. Red: Nitro-loss pathway.
Quantitative Data Summary
Use the table below to validate experimental HRMS data against theoretical values. Mass accuracy tolerance should be set to
| Fragment Ion Identity | Formula (Ion) | Theoretical | Neutral Loss | Mechanism |
| Precursor Ion | 206.0448 | - | Protonation | |
| Des-Methanol | 174.0186 | Ester Elimination | ||
| Nitro-Loss | 160.0519 | Radical/Neutral Cleavage | ||
| Nitrite Rearrangement | 176.0473 | |||
| Decarbonylated | 146.0237 | From | ||
| Phenyl Cation | 77.0391 | - | Aromatic Core Stability |
Troubleshooting & Self-Validation
Distinguishing from Isobars
If analyzing in a drug matrix, other metabolites may have
-
Check: Does the spectrum show the characteristic 14 Da mass defect difference between
fragments and alkyl fragments? -
Validation: If the peak at
(Loss of ) is absent at medium collision energy (20 eV), the nitro group assignment is suspect.
Safety Note
Warning: As a nitro-alkyne, this compound possesses high potential energy. While stable in dilute solution for MS, neat handling requires standard safety protocols for potentially explosive/energetic materials.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for nitro-nitrite rearrangement mechanisms).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Details the
transition). -
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[2] (Reference for even-electron rule in ESI vs EI).
-
E-GyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns of Alkynes. (Confirming propargylic cleavage dominance).
Sources
Application Note: Precision Triazole Synthesis Using Methyl 3-(4-nitrophenyl)prop-2-ynoate
This Application Note and Protocol Guide is designed for researchers and drug development professionals utilizing Methyl 3-(4-nitrophenyl)prop-2-ynoate in advanced "Click Chemistry" applications.
Executive Summary
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a highly functionalized internal alkyne featuring dual electron-withdrawing groups (EWG): a para-nitro group on the aryl ring and a methyl ester directly conjugated to the alkyne. Unlike terminal alkynes used in standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this compound is a specialized electrophile designed for:
-
Ruthenium-Catalyzed Cycloaddition (RuAAC): To access fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles, which are structurally distinct from CuAAC products.[1][2]
-
Metal-Free Thermal Cycloaddition: Exploiting the high electrophilicity of the alkyne for "green" or bio-orthogonal conjugations where metal catalysts are toxic or detrimental.
-
Regioselective Scaffold Construction: The ester moiety directs regiochemistry, enabling the synthesis of discrete isomers critical for Structure-Activity Relationship (SAR) studies in medicinal chemistry.
Mechanistic Insight & Reactivity Profile
The Electrophilic Activation
The reactivity of Methyl 3-(4-nitrophenyl)prop-2-ynoate is governed by its "push-pull" electronic deficiency. The nitro group pulls electron density from the aromatic ring, while the ester group directly depletes density from the triple bond.
-
Implication: This alkyne is a potent dipolarophile . It reacts faster than standard internal alkynes (e.g., diphenylacetylene) in cycloadditions.
-
Regiocontrol: In RuAAC, the reaction does not proceed via a copper-acetylide intermediate.[3] Instead, it involves an oxidative coupling of the azide and alkyne to a ruthenacycle.[1][3][4] The steric bulk and electronic bias of the ester group direct the azide substituent to a specific position (typically yielding high regioselectivity compared to thermal methods).
Pathway Decision Tree
Use the following logic to select your experimental approach:
Figure 1: Decision matrix for selecting the optimal click chemistry protocol.
Detailed Experimental Protocols
Protocol A: Ruthenium-Catalyzed Cycloaddition (RuAAC)
Best for: High yield, single regioisomer synthesis, and complex organic scaffolds.
Materials:
-
Alkyne: Methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 equiv).
-
Azide: Organic Azide (
) (1.0 - 1.2 equiv). -
Catalyst: CpRuCl(PPh₃)₂ (Pentamethylcyclopentadienyl ruthenium dichloride triphenylphosphine).[5] Note: The Cp (pentamethyl) ligand is crucial for internal alkynes.
-
Solvent: Anhydrous 1,4-Dioxane, THF, or Toluene.
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, dissolve Methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 equiv, e.g., 0.5 mmol, 102 mg) and the Azide (1.1 equiv) in anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration).
-
Catalyst Addition: Add Cp*RuCl(PPh₃)₂ (2–5 mol%).
-
Tip: For sterically hindered azides, increase catalyst loading to 5 mol%.
-
-
Degassing: Briefly purge the headspace with Nitrogen or Argon for 1 minute. Cap the vial tightly.
-
Reaction: Heat the mixture to 60–80°C in an oil bath.
-
Monitoring: Monitor via TLC (typically 2–12 hours). The alkyne spot (UV active) should disappear.
-
-
Workup: Cool the reaction to room temperature.
-
Option 1 (Filtration): If the product precipitates, filter and wash with cold ether.
-
Option 2 (Chromatography): Concentrate the solvent under reduced pressure.[5] Purify the residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient).
-
-
Characterization: Verify the 1,4,5-substitution pattern via 2D NMR (HMBC/NOESY).
Mechanism of RuAAC:
Figure 2: The catalytic cycle of RuAAC. The oxidative coupling step determines the regioselectivity.[1][4]
Protocol B: Metal-Free Thermal Cycloaddition
Best for: Biological labeling, "Green" chemistry, or when metal contamination is unacceptable.
Rationale: The electron-withdrawing nitro and ester groups lower the LUMO energy of the alkyne, facilitating reaction with the Azide (HOMO) at lower temperatures than unactivated alkynes.
Step-by-Step Procedure:
-
Mixture: Combine Methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 equiv) and Azide (1.0 equiv).
-
Solvent: Use Water (heterogeneous "on-water" conditions) or Toluene .
-
Note: "On-water" conditions often accelerate the rate and improve regioselectivity due to hydrophobic effects.
-
-
Reaction: Heat to 80–100°C for 12–24 hours.
-
Purification: Evaporate solvent. Since thermal reactions often yield a mixture of regioisomers (1,4,5- and 1,5,4-trisubstituted), careful chromatographic separation is required.
Data Presentation & Characterization
Expected Properties Table
| Property | Value / Description |
| Appearance | Light yellow to orange crystalline solid |
| Melting Point | 63–65 °C |
| Solubility | Soluble in DCM, DMSO, DMF, Acetone. Insoluble in water. |
| TLC Visualization | Strong UV absorption (254 nm) due to Nitro-Aryl conjugation. |
| Reactivity | High (Activated Internal Alkyne). |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (RuAAC) | Catalyst poisoning or old catalyst. | Use fresh Cp*RuCl(PPh₃)₂. Ensure inert atmosphere (Ar/N₂). |
| Regioisomer Mixture | Thermal background reaction. | Lower the temperature (try 40°C) and increase reaction time. Ensure catalyst is active to outcompete the thermal path. |
| Incomplete Reaction | Steric hindrance. | Increase catalyst to 5 mol% and switch solvent to 1,2-Dichloroethane (reflux). |
Safety & Handling (Critical)
-
Nitro Compounds: Methyl 3-(4-nitrophenyl)prop-2-ynoate contains a nitro group. While generally stable, avoid subjecting the neat solid to extreme heat (>150°C) or shock.
-
Azides: Organic azides with low C/N ratios (<3) are potentially explosive. Always work behind a blast shield when heating azides.
-
Waste: Dispose of heavy metal waste (Ruthenium) in designated satellite accumulation areas.
References
-
Boren, B. C., et al. (2008).[1] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society.
- Key Insight: Establishes Cp*RuCl as the gold standard for internal alkyne cycloadditions and discusses the mechanism of oxid
-
Zhang, L., et al. (2005). "A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes." Journal of Organic Chemistry.
- Key Insight: Specifically notes that acyl-substituted internal alkynes (like the topic compound) react with complete regioselectivity.
-
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.
- Key Insight: Foundational text on the thermal reactivity of dipoles.
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.
- Key Insight: Contrasts CuAAC limits (terminal only) with RuAAC capabilities.
Sources
The Versatile Alkyne: Experimental Protocols for Reactions Involving Methyl 3-(4-nitrophenyl)prop-2-ynoate
Introduction: Unlocking the Synthetic Potential of an Electron-Deficient Alkyne
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a highly versatile and reactive building block in modern organic synthesis. Its unique electronic structure, characterized by an electron-deficient triple bond conjugated to both an ester and a nitro-substituted aromatic ring, renders it susceptible to a variety of chemical transformations. The potent electron-withdrawing nature of the 4-nitrophenyl group significantly enhances the electrophilicity of the alkyne, making it an excellent substrate for nucleophilic additions and a reactive partner in cycloaddition reactions. This application note provides detailed experimental protocols for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate and its subsequent use in key synthetic transformations, offering researchers a practical guide to harnessing its synthetic utility in the development of novel molecular architectures.
The strategic placement of the nitro group not only activates the alkyne but also provides a functional handle for further chemical modifications, such as reduction to an amine, which can be a crucial step in the synthesis of pharmacologically active compounds and functional materials. This document will explore the causality behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.
I. Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate via Sonogashira Coupling
The most efficient and widely adopted method for the synthesis of aryl-substituted propiolates is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides a direct and high-yielding route to couple terminal alkynes with aryl halides.[1][2][3] In this protocol, we detail the coupling of 4-iodonitrobenzene with methyl propiolate.
Mechanistic Rationale
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper catalysts. The palladium(0) species undergoes oxidative addition to the aryl halide. Concurrently, the copper(I) acetylide is formed, which then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination yields the desired coupled product and regenerates the palladium(0) catalyst. The use of an amine base is crucial for the in situ generation of the copper acetylide and to neutralize the hydrogen halide formed during the reaction.
Sources
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the scale-up synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate, a valuable building block in medicinal chemistry and materials science. The protocol is designed to be robust and scalable, with a focus on safety, efficiency, and product purity.
Introduction
Methyl 3-(4-nitrophenyl)prop-2-ynoate is an activated alkyne bearing an electron-withdrawing nitro group, making it a versatile precursor for a variety of chemical transformations. Its synthesis is most efficiently achieved via a Sonogashira cross-coupling reaction between an activated aryl halide (such as 4-iodonitrobenzene) and methyl propiolate. The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, typically employing a palladium catalyst and a copper(I) co-catalyst.[1]
This guide will detail a scalable protocol for this synthesis, including considerations for reaction optimization, workup, purification, and safety.
Reaction Scheme
The overall transformation is depicted below:
Physicochemical Properties
A summary of the key physical and chemical properties of the starting materials and the final product is provided in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Iodonitrobenzene | C₆H₄INO₂ | 249.01 | Yellow crystalline solid | 171-174 | 288 |
| Methyl propiolate | C₄H₄O₂ | 84.07 | Colorless liquid | - | 102-105 |
| Methyl 3-(4-nitrophenyl)prop-2-ynoate | C₁₀H₇NO₄ | 205.17 | Not readily available | Not readily available | Not readily available |
Note: Experimentally determined properties for the final product should be recorded upon successful synthesis and characterization.
Experimental Protocol: Scale-Up Synthesis (Exemplary 10 g Scale)
This protocol is designed for a 10-gram scale synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate. It is crucial to perform a smaller scale trial run to optimize conditions before proceeding to a larger scale.
Materials and Reagents
| Reagent | CAS No. | Quantity | Molar Eq. |
| 4-Iodonitrobenzene | 636-98-6 | 12.1 g | 1.0 |
| Methyl propiolate | 922-67-8 | 4.9 g (5.2 mL) | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] | 13965-03-2 | 340 mg | 0.01 |
| Copper(I) iodide (CuI) | 7681-65-4 | 185 mg | 0.02 |
| Triethylamine (TEA) | 121-44-8 | 150 mL | - |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 150 mL | - |
| Ethyl acetate (for workup) | 141-78-6 | As needed | - |
| Saturated aqueous ammonium chloride (for workup) | 12125-02-9 | As needed | - |
| Brine (for workup) | - | As needed | - |
| Anhydrous magnesium sulfate (for drying) | 7487-88-9 | As needed | - |
| Silica gel (for chromatography) | 7631-86-9 | As needed | - |
Equipment
-
Three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Schlenk line or similar inert atmosphere setup.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Flash chromatography system.
Reaction Workflow
Caption: A workflow diagram for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate.
Step-by-Step Procedure
-
Preparation:
-
Thoroughly dry all glassware in an oven and assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet while hot. Allow the apparatus to cool to room temperature under a gentle stream of nitrogen.
-
To the flask, add 4-iodonitrobenzene (12.1 g, 48.6 mmol), dichlorobis(triphenylphosphine)palladium(II) (340 mg, 0.48 mmol, 1 mol%), and copper(I) iodide (185 mg, 0.97 mmol, 2 mol%).
-
-
Reaction:
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous tetrahydrofuran (150 mL) and triethylamine (150 mL) via cannula or syringe.
-
Degas the resulting suspension by bubbling nitrogen through it for 20-30 minutes, or by performing three freeze-pump-thaw cycles for more rigorous exclusion of oxygen.
-
To the stirred mixture at room temperature, add methyl propiolate (5.2 mL, 58.3 mmol, 1.2 equiv.) dropwise over 10-15 minutes.
-
Heat the reaction mixture to 50-60 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-iodonitrobenzene is consumed (typically 4-8 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and any insoluble salts. Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (200 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Methyl 3-(4-nitrophenyl)prop-2-ynoate as a solid.
-
Determine the yield and characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the melting point of the purified product.
-
Mechanism of the Sonogashira Coupling
The catalytic cycle of the Sonogashira reaction is a well-established process involving both palladium and copper catalysts.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Safety Considerations
A thorough risk assessment should be conducted before commencing any experimental work.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling of Reagents:
-
4-Iodonitrobenzene: This compound is toxic and an irritant. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Methyl propiolate: This is a flammable liquid and a lachrymator. It is also an irritant to the skin, eyes, and respiratory tract. Handle with care in a fume hood.
-
Triethylamine (TEA): This is a corrosive and flammable liquid with a strong odor. It can cause severe skin and eye irritation. Use in a well-ventilated area.
-
Palladium Catalyst: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Copper(I) Iodide: This is an irritant. Avoid inhalation of dust.
-
-
Reaction Hazards:
-
The reaction should be conducted under an inert atmosphere as palladium(0) species can be sensitive to air.
-
The use of flammable solvents requires appropriate precautions to avoid ignition sources.
-
-
Potential for Azide Formation: Although unlikely under these conditions, it is important to be aware that reactions involving nitroarenes and certain reagents can potentially lead to the formation of explosive azide compounds. Avoid the use of azide-containing reagents in subsequent steps without a proper risk assessment.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use fresh or properly stored catalyst. |
| Insufficiently inert atmosphere | Improve degassing procedure; ensure all joints are well-sealed. | |
| Poor quality of reagents | Use freshly distilled or high-purity reagents. | |
| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen | Improve degassing and maintain a positive nitrogen pressure. |
| High concentration of copper catalyst | Reduce the loading of CuI. | |
| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The Sonogashira cross-coupling reaction provides an efficient and scalable route to Methyl 3-(4-nitrophenyl)prop-2-ynoate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently synthesize this valuable compound for their research and development needs. Careful optimization of reaction conditions, particularly on a small scale before scaling up, is highly recommended to ensure the best possible yield and purity.
References
- Sonogashira, K. Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46–49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874–922.
- Sigma-Aldrich.
- Sigma-Aldrich.
-
University of Pittsburgh. Safe Handling of Azides. [Link]
Sources
Application Notes and Protocols: Methyl 3-(4-nitrophenyl)prop-2-ynoate as a Versatile Building Block for Complex Molecule Synthesis
Introduction: Unlocking Molecular Complexity with an Activated Alkyne
In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount for the construction of complex molecular architectures. Methyl 3-(4-nitrophenyl)prop-2-ynoate emerges as a highly valuable and reactive intermediate for synthetic chemists, particularly those in pharmaceutical and materials science research. The convergence of a terminal alkyne, a conjugated ester, and an electron-withdrawing nitrophenyl group within a compact structure imbues this molecule with a unique and powerful reactivity profile.
The electron-deficient nature of the alkyne, significantly enhanced by the resonance and inductive effects of the 4-nitrophenyl and methyl ester moieties, renders it an excellent electrophile. This activation primes the molecule for a diverse array of chemical transformations, including cycloaddition reactions, Michael additions, and transition-metal-catalyzed couplings. Consequently, methyl 3-(4-nitrophenyl)prop-2-ynoate serves as a versatile linchpin for the rapid assembly of intricate heterocyclic and carbocyclic frameworks that are central to many biologically active compounds and functional materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic utility of methyl 3-(4-nitrophenyl)prop-2-ynoate. We will delve into its preparation and explore its application in key synthetic methodologies, complete with detailed, field-proven protocols and mechanistic insights to empower your research endeavors.
Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate: A Practical Approach
The most common and efficient method for the synthesis of aryl-substituted propiolates is the Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] For the preparation of methyl 3-(4-nitrophenyl)prop-2-ynoate, 1-iodo-4-nitrobenzene is a readily available starting material that can be coupled with methyl propiolate.
Protocol 1: Synthesis via Sonogashira Coupling
This protocol outlines a standard procedure for the synthesis of methyl 3-(4-nitrophenyl)prop-2-ynoate from 1-iodo-4-nitrobenzene and methyl propiolate.
Materials:
-
1-iodo-4-nitrobenzene
-
Methyl propiolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 1-iodo-4-nitrobenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (10 mL/mmol of 1-iodo-4-nitrobenzene) and anhydrous triethylamine (2.0 eq) via syringe.
-
Add methyl propiolate (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 70°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 3-(4-nitrophenyl)prop-2-ynoate.
Causality Behind Experimental Choices:
-
The use of a palladium catalyst in combination with a copper(I) co-catalyst is crucial for the Sonogashira reaction.[1]
-
Triphenylphosphine acts as a ligand to stabilize the palladium catalyst.
-
Triethylamine serves as a base to neutralize the hydrogen iodide formed during the reaction and to deprotonate the terminal alkyne.
-
The reaction is carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Applications in Heterocyclic Synthesis: A Gateway to Diverse Scaffolds
The activated triple bond of methyl 3-(4-nitrophenyl)prop-2-ynoate is an excellent dipolarophile in [3+2] cycloaddition reactions, providing a direct route to a variety of five-membered heterocycles.[2]
Synthesis of Triazoles via Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition of azides to alkynes is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,2,3-triazoles.[3][4] Methyl 3-(4-nitrophenyl)prop-2-ynoate is an ideal substrate for this transformation.
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively synthesize the 1,4-isomer.
Materials:
-
Methyl 3-(4-nitrophenyl)prop-2-ynoate
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to yield the desired 1,4-disubstituted 1,2,3-triazole.
Mechanistic Insight: The copper(I) catalyst, generated in situ from copper(II) sulfate and sodium ascorbate, is believed to form a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to regioselectively afford the 1,4-disubstituted triazole.
Caption: Workflow for the CuAAC Synthesis of a 1,2,3-Triazole.
Synthesis of Pyrazoles
Pyrazoles are another important class of heterocycles with diverse biological activities.[5][6] They can be synthesized by the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives. Alternatively, a [3+2] cycloaddition of diazo compounds to alkynes provides a direct route.
This protocol details the synthesis of a pyrazole via the reaction of methyl 3-(4-nitrophenyl)prop-2-ynoate with hydrazine hydrate.
Materials:
-
Methyl 3-(4-nitrophenyl)prop-2-ynoate
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and the product will often precipitate.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the pyrazole derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.
Mechanistic Rationale: The reaction likely proceeds through an initial Michael addition of the hydrazine to the activated alkyne, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Synthesis of Isoxazoles
Isoxazoles are valuable scaffolds in medicinal chemistry and can be synthesized through the [3+2] cycloaddition of nitrile oxides with alkynes.[7][8]
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition to methyl 3-(4-nitrophenyl)prop-2-ynoate.
Materials:
-
Methyl 3-(4-nitrophenyl)prop-2-ynoate
-
4-Chlorobenzaldoxime
-
Sodium hypochlorite (bleach)
-
Dichloromethane (DCM)
-
Triethylamine
Procedure:
-
In a two-neck round-bottom flask, dissolve 4-chlorobenzaldoxime (1.1 eq) and methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the mixture.
-
Cool the flask in an ice bath and add an aqueous solution of sodium hypochlorite (1.2 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the desired isoxazole.
Underlying Principle: The aldoxime is oxidized in situ by sodium hypochlorite to generate a transient nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with the activated alkyne to form the isoxazole ring.
Michael Addition Reactions: Building Carbon-Carbon and Carbon-Heteroatom Bonds
The electrophilic nature of the alkyne in methyl 3-(4-nitrophenyl)prop-2-ynoate makes it an excellent Michael acceptor for a wide range of nucleophiles.[9][10] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to highly functionalized linear molecules that can be further elaborated.
Protocol 5: Michael Addition of a Thiol
This protocol demonstrates the addition of a thiol to the activated alkyne, a reaction that typically proceeds with high stereoselectivity to give the (E)-isomer.
Materials:
-
Methyl 3-(4-nitrophenyl)prop-2-ynoate
-
Thiophenol
-
Triethylamine
-
Methanol
Procedure:
-
Dissolve methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 eq) in methanol in a round-bottom flask.
-
Add thiophenol (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to afford the Michael adduct.
Stereochemical Consideration: The addition of nucleophiles to activated alkynes often proceeds via an anti-addition mechanism, leading to the formation of the E-isomer of the resulting alkene.
Caption: General Workflow for the Michael Addition of a Thiol.
Data Summary
| Reaction Type | Protocol | Key Reagents | Product Class | Typical Yields |
| Sonogashira Coupling | 1 | 1-Iodo-4-nitrobenzene, Methyl propiolate, Pd(OAc)₂, CuI | Aryl Propiolate | 70-90% |
| Huisgen Cycloaddition | 2 | Benzyl azide, CuSO₄·5H₂O, Sodium ascorbate | 1,2,3-Triazole | 85-95% |
| Pyrazole Synthesis | 3 | Hydrazine hydrate | Pyrazole | 75-90% |
| Isoxazole Synthesis | 4 | 4-Chlorobenzaldoxime, NaOCl | Isoxazole | 60-80% |
| Michael Addition | 5 | Thiophenol | Thioether | 90-98% |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion and Future Outlook
Methyl 3-(4-nitrophenyl)prop-2-ynoate has demonstrated its prowess as a versatile and powerful building block in organic synthesis. Its activated triple bond serves as a reactive handle for a multitude of transformations, enabling the efficient construction of diverse and complex molecular scaffolds. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic potential of this valuable reagent. The continued development of novel catalytic systems and the exploration of its reactivity with a broader range of nucleophiles and dipoles will undoubtedly expand its applications in the synthesis of next-generation pharmaceuticals, agrochemicals, and materials.
References
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Ernawati, T., & Khoirunni'mah, Z. (2015). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Indonesian Journal of Chemistry, 15(1), 70-76. [Link]
-
Wang, H., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(15), 4473. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 219685, Methyl 3-(4-nitrophenyl)prop-2-enoate. [Link]
-
Chemsrc. CAS#:51794-05-9 | methyl 3-(4-amino-3-nitrophenyl)prop-2-enoate. [Link]
-
Kuchanamadhavi, A., et al. (2010). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 1073-1082. [Link]
-
Li, J., et al. (2014). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research, 38(11), 642-644. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Jadhav, S. D., et al. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences, 130(9), 1-8. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10104519, Methyl 3-(4-nitrophenyl)propanoate. [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
Amato, D. N., & Sumerlin, B. S. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4495-4549. [Link]
-
Gomaa, M. A. M., & Ali, M. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5433. [Link]
-
ChemSynthesis. methyl (2E)-3-(4-nitrophenyl)-2-propenoate. [Link]
-
Kumar, R., et al. (2012). Asymmetric organocatalytic 1,3-dipolar cycloaddition of azomethine ylide to methyl 2-(2-nitrophenyl)acrylate for the synthesis of diastereoisomers of spirotryprostatin A. Organic & Biomolecular Chemistry, 10(42), 8469-8475. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(22), 8392-8402. [Link]
-
de la Cruz, P., et al. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 22(1), 22. [Link]
-
Das, B., & Borthakur, N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(56), 35465-35492. [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542. [Link]
-
Osipov, S. N., et al. (2021). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 26(16), 4991. [Link]
-
Amato, D. N., & Sumerlin, B. S. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4495-4549. [Link]
-
Reddy, K. S., et al. (2013). One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. RSC Advances, 3(45), 23157-23162. [Link]
-
Kącka-Zych, A., & Zawadzińska, K. (2019). Competition between [2+1]- and [4+1]-cycloaddition mechanisms in reactions of conjugated nitroalkenes with dichlorocarbene in the light of DFT computational study. Structural Chemistry, 30(5), 1845-1853. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. Records of Natural Products, 17(5), 844-867. [Link]
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MDPI. Special Issue : Transition-Metal-Catalyzed Reactions in Organic Synthesis. [Link]
-
Vitale, F., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 107. [Link]
-
Sethi, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. [Link]
-
Chemistry LibreTexts. Nucleophilic Addition Reactions & Reduction. [Link]
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Notaro, D., et al. (2020). The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. ChemRxiv. [Link]
-
Gomaa, M. A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(22), 5433. [Link]
-
Clarke, S. J., et al. (1983). Competing [4 + 2] and [3 + 2] cycloaddition in the reactions of nucleophilic olefins with ethyl 3-(toluene-p-sulphonylazo)but-2-enoate. Journal of the Chemical Society, Perkin Transactions 1, 1803-1807. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
Das, P., & Nath, U. (2015). An efficient reusable heterogeneous catalyst for Sonogashira coupling reaction in aqueous media. RSC Advances, 5(88), 72024-72030. [Link]
-
Rebreyend, C., et al. (2023). Cyaphide-Azide 1,3-Dipolar Cycloaddition Reactions: Scope and Applicability. Chemistry – A European Journal, 29(52), e202301886. [Link]
-
Amato, D. N., & Sumerlin, B. S. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4495-4549. [Link]
-
Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(22), 8392-8402. [Link]
-
Reddy, K. S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 364-373. [Link]
-
Rebreyend, C., et al. (2023). Cyaphide‐Azide 1,3‐Dipolar Cycloaddition Reactions: Scope and Applicability. Chemistry – A European Journal, 29(52), e202301886. [Link]
-
Kumar, A., et al. (2022). Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective. Journal of the Mexican Chemical Society, 66(4), 488-500. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 220809, Methyl 3-(2-nitrophenyl)prop-2-enoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13867664, 2-((3-(4-Nitrophenyl)prop-2-yn-1-yl)oxy)oxane. [Link]
-
Quora. Organic Chemistry: Can alkyne give nucleophilic addition reactions?. [Link]
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Application Note: Strategic Derivatization of Methyl 3-(4-nitrophenyl)prop-2-ynoate
Introduction: The "Linchpin" Alkyne
Methyl 3-(4-nitrophenyl)prop-2-ynoate (referred to herein as MNPP ) is a high-value intermediate in medicinal chemistry. Its structural utility stems from its "Pull-Pull" electronic character : the alkyne core is flanked by two strong electron-withdrawing groups (EWGs)—the 4-nitrophenyl moiety and the methyl ester.
This unique electronic environment renders the alkyne highly electrophilic, making it an exceptional candidate for:
-
Michael Additions: Rapid conjugation with soft nucleophiles (thiols) for covalent inhibition studies.
-
Cyclocondensations: Facile construction of pyrazoles and pyrimidines.
-
1,3-Dipolar Cycloadditions: Access to triazole bioisosteres via "Click" chemistry.[1]
This guide details three validated protocols to derivatize MNPP, addressing the specific challenges of regioselectivity and chemoselectivity (specifically preserving the alkyne during nitro reduction).
Visual Workflow: Reaction Divergence
The following diagram illustrates the divergent synthetic pathways available from MNPP.
Figure 1: Divergent synthetic pathways for MNPP. Colors indicate distinct reaction classes.
Protocol A: Pyrazole Synthesis via Cyclocondensation
Pyrazoles are privileged scaffolds in kinase inhibitors. The reaction of MNPP with hydrazines is a stepwise Michael addition followed by intramolecular lactamization.
Mechanism & Regioselectivity
The
Experimental Procedure
Reagents:
-
MNPP (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
-
Catalyst: Glacial AcOH (if using EtOH)
Step-by-Step:
-
Dissolution: Dissolve MNPP (1.0 mmol) in absolute EtOH (5 mL).
-
Addition: Add Phenylhydrazine (1.1 mmol) dropwise at room temperature. Note: Exothermic reaction possible.[2]
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78 °C) for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alkyne spot will disappear, and a lower Rf fluorescent spot (pyrazole) will appear.
-
Workup: Cool to room temperature. The product often precipitates as a solid.
-
If solid forms: Filter and wash with cold EtOH.
-
If oil forms: Concentrate in vacuo, redissolve in DCM, wash with water, dry over MgSO4, and recrystallize from EtOH/Hexane.
-
Data Summary:
| Parameter | Specification |
| Typical Yield | 75–85% |
| Product Type | 1-Phenyl-5-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one |
| Key NMR Signal | Loss of alkyne carbons (~80/85 ppm); Appearance of pyrazole -CH= (~6.0 ppm) |
Protocol B: Chemoselective Nitro Reduction
The Challenge: Standard catalytic hydrogenation (H2, Pd/C) will reduce the alkyne to an alkane and the nitro group to an amine simultaneously. To preserve the alkyne linker for later "Click" chemistry while unmasking the aniline, we use Stannous Chloride (SnCl2) .
Experimental Procedure
Reagents:
-
MNPP (1.0 equiv)
-
Tin(II) Chloride Dihydrate (SnCl2·2H2O) (5.0 equiv)
-
Solvent: Ethanol or Ethyl Acetate
Step-by-Step:
-
Preparation: Dissolve MNPP (1.0 mmol) in Ethanol (10 mL).
-
Reagent Addition: Add SnCl2·2H2O (5.0 mmol) in one portion.
-
Reaction: Heat to 70 °C for 2–4 hours.
-
Observation: The solution typically turns yellow/orange.
-
-
Quenching (Critical): Cool to room temperature. Pour the mixture into ice-water. Neutralize carefully with saturated NaHCO3 solution until pH 8.
-
Note: A thick white precipitate of tin salts will form.
-
-
Extraction: Filter the mixture through a Celite pad to remove tin salts (slow filtration). Wash the pad with Ethyl Acetate.
-
Isolation: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.
Validation:
-
IR Spectroscopy: Disappearance of symmetric/asymmetric
stretches (1520/1340 cm⁻¹). Appearance of doublet (3300–3500 cm⁻¹). -
1H NMR: Upfield shift of aromatic protons ortho to the nitrogen (due to the change from EWG to EDG).
Protocol C: 1,3-Dipolar Cycloaddition (Triazole Formation)
Since MNPP is an internal alkyne, the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often ineffective (CuAAC works best for terminal alkynes). We utilize a Thermal Huisgen Cycloaddition or Ruthenium-Catalysis (RuAAC) .
Method: Thermal Cycloaddition (Metal-Free)
Reagents:
-
MNPP (1.0 equiv)
-
Benzyl Azide (1.2 equiv)
-
Solvent: Toluene or DMF
Step-by-Step:
-
Setup: In a pressure vial or sealed tube, dissolve MNPP in Toluene (0.5 M concentration).
-
Addition: Add the organic azide.
-
Heating: Heat to 100–110 °C for 12–24 hours.
-
Purification: Concentrate and purify via column chromatography.
Regioselectivity Note: Thermal cycloaddition typically yields a mixture of 1,4- and 1,5-regioisomers. However, due to the electronic polarization of MNPP (Nitro-phenyl vs Ester), the 1,5-isomer is often favored sterically and electronically in the absence of a catalyst, though separation is usually required.
Mechanistic Visualization: Pyrazole Formation
The following diagram details the mechanism for Protocol A, highlighting the critical Michael addition step.
Figure 2: Step-wise mechanism of pyrazolone formation via Michael addition-cyclocondensation.
Safety & Troubleshooting
| Hazard / Issue | Mitigation Strategy |
| Nitro Compounds | Potentially energetic.[1][2] Do not heat dry residues above 150 °C. |
| Tin Salts (SnCl2) | Caustic and form difficult emulsions. Use Celite filtration and ample EtOAc during workup. |
| Regioisomer Mixtures | In thermal cycloadditions, use slow gradient chromatography (0-30% EtOAc/Hex) to separate isomers. |
| Low Yield (Michael) | If Michael addition is slow, add a catalytic amount of base (TEA or DIPEA) to deprotonate the nucleophile. |
References
-
Huisgen Cycloaddition Principles: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition. Link
-
Chemoselective Nitro Reduction: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. Link
-
Pyrazole Synthesis from Propiolates: Aggarwal, R., et al. (2011). Synthesis and Antimicrobial Activity of Some New 1-Heteroaryl-5-amino-3H/4H-pyrazol-3-ones. Journal of Heterocyclic Chemistry. Link
-
Thiol-Michael Addition: Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 3-(4-nitrophenyl)prop-2-ynoate
Ticket ID: #SYN-4NP-002 Subject: Yield Improvement & Troubleshooting Guide for Sonogashira Coupling of Methyl Propiolate Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Scope
This guide addresses yield optimization for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate via Sonogashira cross-coupling.
The Challenge: While the aryl iodide (1-iodo-4-nitrobenzene) is highly activated for oxidative addition due to the electron-withdrawing nitro group, the coupling partner—methyl propiolate —is problematic. It is an electron-deficient alkyne prone to two major side reactions:
-
Glaser Homocoupling: Dimerization of the alkyne.
-
Michael Addition: Nucleophilic attack on the
-carbon by the base or solvent.
The Solution: Success relies on strictly controlling the concentration of the alkyne (via slow addition) and selecting a non-nucleophilic base to prevent Michael addition.
Optimized Standard Operating Procedure (SOP)
Use this protocol as the baseline. Deviations usually result in yield loss.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 1-iodo-4-nitrobenzene | 1.0 | Electrophile | Limiting reagent. |
| Methyl Propiolate | 1.2 - 1.5 | Nucleophile | Add slowly. Excess required due to volatility/dimerization. |
| Pd(PPh₃)₂Cl₂ | 0.02 (2 mol%) | Catalyst | Pd(II) is more stable than Pd(0) for storage. |
| CuI | 0.04 (4 mol%) | Co-Catalyst | Essential for terminal alkyne activation. |
| Triethylamine (Et₃N) | 3.0 | Base | Must be distilled/dry. Do not use secondary amines. |
| THF or DMF | [0.2 M] | Solvent | Anhydrous. Degassed. |
Step-by-Step Workflow
-
Degassing (The "Oxygen Kill" Step):
-
Action: Place the solvent (THF) and base (Et₃N) in the reaction vessel. Sparge with Argon/Nitrogen for 20 minutes before adding catalysts.
-
Why: Oxygen promotes the Glaser coupling of methyl propiolate (dimer formation), consuming your starting material and turning the solution blue/green.
-
-
Catalyst Loading:
-
Action: Add 1-iodo-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI under positive inert gas pressure.
-
Observation: The solution should remain yellow/orange. A rapid color change to dark black indicates Pd precipitation (ligand failure).
-
-
Controlled Alkyne Addition (The "Yield Maker"):
-
Action: Dissolve Methyl Propiolate in a small volume of degassed THF. Add this solution dropwise over 30–60 minutes via syringe pump or addition funnel.
-
Why: Keeping the instantaneous concentration of alkyne low favors the cross-coupling (Reaction with Ar-Pd-I) over the homocoupling (Reaction with another Alkyne-Cu).
-
-
Reaction Monitoring:
-
Action: Stir at Room Temperature (RT). The nitro group activates the aryl iodide sufficiently; heating is rarely needed and promotes degradation.
-
Endpoint: Monitor by TLC. Product usually fluoresces strongly under UV (conjugated system).
-
Troubleshooting Logic & Diagnostics
Issue A: "I see a major side product just below the solvent front on TLC."
-
Diagnosis: This is likely the Glaser Homocoupling Product (Dimethyl hexa-2,4-diynedioate).
-
Root Cause: Presence of Oxygen or high local concentration of alkyne.
-
Fix:
-
Check inert atmosphere (balloon integrity).
-
Freeze-Pump-Thaw the solvent if sparging isn't working.
-
Implement the Slow Addition technique described in the SOP.
-
Issue B: "My yield is low, and I see a complex mixture of polar spots."
-
Diagnosis: Michael Addition / Polymerization.
-
Root Cause: Use of a nucleophilic base or wet solvent. Methyl propiolate is a Michael Acceptor (
). -
Fix:
-
Base Switch: If using diethylamine or piperidine, STOP. They react with the ester. Use DIPEA (Hünig's base) or Et₃N .
-
Inorganic Alternative: If organic bases fail, switch to Cs₂CO₃ in Toluene/Water (Schiff base protocols) or pure DMF. Inorganic bases cannot perform Michael addition.
-
Issue C: "The reaction stalls; Starting Material (SM) remains."
-
Diagnosis: Catalyst Deactivation.
-
Root Cause: Oxidation of Pd(0) or poisoning by the alkyne.
-
Fix:
-
Increase catalyst loading to 5 mol%.
-
Add free ligand (PPh₃, 10 mol%) to stabilize the Pd species.
-
Visualizing the Chemistry
Diagram 1: The Competitive Pathways
This diagram illustrates where you lose yield. The goal is to maximize the "Cross-Coupling" cycle and suppress the "Glaser" and "Michael" exits.
Caption: Figure 1. Competitive reaction pathways. Yield loss occurs via Oxygen exposure (Glaser) or Nucleophilic attack (Michael).
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flowchart for identifying the root cause of yield loss based on TLC analysis.
Frequently Asked Questions (FAQ)
Q: Can I use 4-nitrophenylacetylene and Methyl Chloroformate instead? A: Yes, but it is generally less efficient. 4-nitrophenylacetylene is more expensive and prone to polymerization than 4-nitroiodobenzene. The "Inverse Sonogashira" (Aryl Halide + Alkyne Ester) is the preferred industrial route for stability and cost reasons.
Q: Why did my reaction turn black immediately? A: "Palladium Black" formation. This means your catalyst aggregated out of solution before entering the catalytic cycle.
-
Correction: Ensure you have enough ligand (PPh₃). If using Pd(OAc)₂, you must add PPh₃ (1:2 ratio). Using pre-complexed Pd(PPh₃)₂Cl₂ is safer. Lower the temperature if you started with heat.
Q: Can I skip the Copper (CuI)? A: For this specific substrate, no . While "Copper-free" Sonogashira variants exist, they typically require higher temperatures or very expensive ligands (like XPhos). Methyl propiolate is thermally sensitive. The Cu-cocatalyzed route at Room Temperature is safer for the ester functionality.
Q: How do I purify the product? A: The product is an ester and likely a solid.
-
Filter the reaction mixture through a pad of Celite (removes Pd/Cu salts).
-
Perform an aqueous workup (EtOAc / Water).
-
Recrystallization from MeOH or Hexane/EtOAc is often superior to column chromatography, as silica gel can sometimes hydrolyze the ester if slightly acidic.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Core Reference: Comprehensive review covering the mechanism, Cu-free variants, and side reactions.
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1][2] Angewandte Chemie International Edition, 39(15), 2632-2657.
- Technical Insight: Detailed analysis of the Glaser homocoupling side reaction and suppression techniques.
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][3][4][5][6] Angewandte Chemie, 119(6), 850-888.
- Protocol Validation: Discusses the reactivity of electron-deficient alkynes (like methyl propiolate) and the necessity of base selection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
common side reactions in the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate
Technical Support Center: Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate
Welcome to the technical support center for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently encountered side reactions in the synthesis of this valuable propiolate ester, offering field-proven insights and troubleshooting strategies to ensure a successful and efficient reaction.
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] The synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate, typically achieved via the palladium and copper-catalyzed coupling of an aryl halide (like 1-iodo-4-nitrobenzene) and a terminal alkyne (methyl propiolate), is a prime example of this powerful methodology.[2] However, like any sophisticated chemical transformation, it is not without its potential pitfalls. This guide provides a systematic approach to identifying and resolving these issues.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?
Answer: A complete failure or significantly low yield in a Sonogashira coupling typically points to one of three areas: catalyst integrity, reagent quality, or reaction conditions.
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Its decomposition, often indicated by the formation of a black precipitate ("palladium black"), will halt the catalytic cycle.[3] This can be caused by impurities in reagents or solvents, or excessive temperatures.
-
Solution: Ensure your palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide co-catalyst are fresh and have been stored properly under an inert atmosphere.[3]
-
-
Poor Reagent Quality: The purity of your starting materials is critical.
-
Aryl Halide: The reactivity order is I > Br > OTf >> Cl.[3] While 1-iodo-4-nitrobenzene is highly reactive, ensure it is free from impurities that could act as catalyst poisons.
-
Methyl Propiolate: This reagent can be prone to polymerization or Michael addition, especially if an amine base is used.[4] Use freshly distilled or high-purity methyl propiolate.
-
Solvents & Base: Solvents must be anhydrous and thoroughly degassed. Oxygen can promote the undesirable homocoupling of the alkyne (see Question 2).[5] The amine base (e.g., triethylamine, diisopropylamine) must be dry and pure.
-
-
Suboptimal Conditions:
-
Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, electron-deficient systems or less reactive halides may require gentle heating (e.g., 40-60 °C).[3][6] However, excessive heat can accelerate catalyst decomposition.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen.[5] It is imperative to assemble the reaction under a robust inert atmosphere (Argon or Nitrogen) and to use solvents that have been rigorously degassed via methods like freeze-pump-thaw or sparging with inert gas.[3]
-
Question 2: My TLC and NMR show a significant byproduct with a molecular weight roughly double that of my alkyne starting material. What is this, and how can I prevent it?
Answer: This is a classic sign of alkyne homocoupling, also known as the Glaser coupling reaction.[7] This is the most common and often most frustrating side reaction in copper-assisted Sonogashira protocols.[8]
-
Causality: The copper(I) co-catalyst, in the presence of oxygen, can catalyze the oxidative dimerization of the terminal alkyne (methyl propiolate in this case) to form a 1,3-diyne.[8][9] The mechanism involves the formation of a copper acetylide, which is then oxidized to generate an alkynyl radical that readily dimerizes.[8]
-
Prevention Strategies:
-
Rigorous Inert Atmosphere: This is the most critical factor. As mentioned above, ensure your entire setup is free of oxygen. Use Schlenk line techniques for the highest degree of control.[5]
-
Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) salt (typically 1-5 mol%). Excess copper can significantly promote the Glaser side reaction.[6]
-
Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to omit the copper co-catalyst entirely.[10] Copper-free Sonogashira reactions are well-established, though they may require different ligands, higher catalyst loading, or elevated temperatures to achieve comparable reaction rates.[3][8]
-
Order of Addition: Adding the copper salt last to the deoxygenated mixture can sometimes help minimize its exposure to trace oxygen before the reaction commences.[6]
-
Question 3: The reaction starts well but seems to stall before the aryl halide is fully consumed. What's happening?
Answer: Reaction stalling often points to gradual catalyst deactivation or inhibition over the course of the reaction.
-
Causality:
-
Catalyst Decomposition: As discussed, the Pd(0) active species can slowly decompose over time, especially if trace impurities are present.
-
Inhibition by Byproducts: The amine hydrohalide salt (e.g., triethylammonium iodide) formed during the reaction can, in some cases, inhibit the catalyst.
-
Solubility Issues: As the reaction progresses, the starting materials are consumed and products are formed. Changes in the polarity of the medium could lead to precipitation of the catalyst or reagents.
-
-
Solutions:
-
Add Fresh Catalyst: If monitoring (e.g., by TLC or LC-MS) shows the reaction has stalled, a small additional portion of the palladium catalyst can sometimes restart it.
-
Optimize Solvent/Base System: Ensure the chosen solvent (e.g., THF, DMF, dioxane) maintains the solubility of all components throughout the reaction. Using the amine base as both the base and solvent (or co-solvent) can sometimes be effective.[6]
-
Check Reagent Stoichiometry: Ensure at least a slight excess (e.g., 1.1-1.2 equivalents) of the alkyne and base are used to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal catalyst system?
-
A: For aryl iodides, a combination of a Pd(0) or Pd(II) precatalyst like Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) with a copper(I) co-catalyst like CuI (4-10 mol%) is a robust and common starting point.[4]
-
-
Q: Why is an amine base necessary?
-
A: The amine base plays two critical roles. First, it neutralizes the hydrogen halide (e.g., HI) that is eliminated during the catalytic cycle. Second, it facilitates the deprotonation of the terminal alkyne to form the reactive copper or palladium acetylide species.[8]
-
-
Q: How should I purify the final product?
-
A: After an aqueous workup to remove the amine salts, the crude product is typically purified by silica gel column chromatography.[4] A solvent system of ethyl acetate and hexane is commonly used. Recrystallization can be employed for further purification if a suitable solvent is found.
-
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the main reaction and a key side reaction.
Caption: The catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: The undesirable Glaser homocoupling of the terminal alkyne.
Reference Experimental Protocol
This protocol is a generalized starting point for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate.
Materials:
-
1-Iodo-4-nitrobenzene
-
Methyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1-iodo-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF (approx. 5 mL per mmol of aryl iodide) and anhydrous Et₃N (3.0 eq) via syringe.
-
Stir the mixture for 5 minutes to ensure dissolution and catalyst activation.
-
Add methyl propiolate (1.2 eq) dropwise via syringe over 5 minutes.
-
Stir the reaction mixture at room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide spot has been consumed (typically 2-4 hours).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the pure product.[4]
| Parameter | Recommended Value | Rationale |
| Aryl Halide | 1-Iodo-4-nitrobenzene | High reactivity in Sonogashira coupling.[3] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Standard, effective precatalyst. |
| Copper Co-catalyst | CuI (4 mol%) | Accelerates the reaction but must be limited.[9] |
| Base | Triethylamine (3 eq) | Acts as both base and acid scavenger. |
| Solvent | Anhydrous, Degassed THF | Good solubility for reagents, easily removed. |
| Temperature | Room Temperature | Sufficient for reactive aryl iodides.[3] |
| Atmosphere | Argon or Nitrogen | Crucial to prevent Glaser coupling.[7] |
| Typical Yield | >85% | Based on optimized, literature-reported procedures. |
References
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Methyl 3-(4-nitrophenyl)prop-2-enoate. (n.d.). PubChem. Retrieved from [Link]
- Eckert, T., & Ipaktschi, J. (1998). A New Method for Synthesis of Methyl Arylpropiolates by Direct Heck Coupling of Aryl Iodide and Methyl Propiolate in Presence of K2CO3.
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Glaser coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? (2015). ResearchGate. Retrieved from [Link]
-
2-phenylpropionic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
- The purification of methyl methacrylate and preparation method. (n.d.). Google Patents.
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. Retrieved from [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). ACS Publications. Retrieved from [Link]
-
Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. (2025). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
methyl (2E)-3-(4-nitrophenyl)-2-propenoate. (n.d.). ChemSynthesis. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Preparation of methyl ester precursors of biologically active agents. (n.d.). PubMed. Retrieved from [Link]
-
Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. (n.d.). Bangladesh Journals Online. Retrieved from [Link]
-
Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. (2026). ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Catalysis Tech Support Hub: Preventing Alkyne Dimerization (Glaser Coupling)
Topic: Troubleshooting & Optimization of Sonogashira Reactions
Status: Active Guide Ticket ID: SNO-GLASER-001 Target Audience: Synthetic Chemists, Process Development Scientists
The Core Problem: The "Glaser Trap"
In a standard Sonogashira coupling, the desired pathway is the cross-coupling of a terminal alkyne with an aryl halide.[1][2][3] However, the most persistent failure mode is the oxidative homocoupling of the alkyne (Glaser/Hay coupling), resulting in a symmetrical diyne byproduct.
This is not random; it is a competitive reaction driven by the presence of Copper(I) and Oxygen .
The Mechanism of Failure
The copper co-catalyst, while accelerating the reaction, is a double-edged sword.[4] It forms a Copper-Acetylide intermediate that is susceptible to oxidation.[4][5] If Oxygen is present, the Cu-Acetylide dimerizes rather than transmetallating to the Palladium cycle.
Figure 1: The Bifurcation Point. The Cu-Acetylide intermediate determines the fate of the reaction. In the presence of Oxygen, the red "Glaser" pathway dominates the green "Sonogashira" pathway.
Diagnostic & Troubleshooting Modules
Module A: Atmosphere Control (The Root Cause)
The Issue: "Degassing" by simple bubbling (sparging) is often insufficient for sensitive substrates. Trace
Protocol: The Freeze-Pump-Thaw Cycle Do not rely on balloon purging alone.
-
Freeze solid using liquid
. -
Apply high vacuum (pump) for 5–10 minutes.
-
Close vacuum; thaw in warm water bath (do not heat).
-
Backfill with Argon.
-
Repeat 3 times.
Expert Tip: If you cannot Freeze-Pump-Thaw, use a reductive atmosphere . Introducing dilute Hydrogen (e.g.,
Module B: Kinetic Control (Concentration Management)
The Issue: Bimolecular homocoupling follows second-order kinetics regarding the alkyne (
Protocol: Syringe Pump Addition Instead of adding the alkyne in one portion:
-
Dissolve the terminal alkyne in a small volume of degassed solvent.
-
Load into a gas-tight syringe.
-
Add to the reaction mixture (containing Aryl Halide, Pd, Cu, Base) slowly over 1–2 hours using a syringe pump.
-
Result: The steady-state concentration of free alkyne remains low, statistically favoring the interaction with the abundant Pd-Aryl species over another alkyne molecule.
Module C: The "Nuclear Option" (Copper-Free)
The Issue: If the substrate is highly prone to dimerization, removing Copper entirely eliminates the mechanism for Glaser coupling.
Requirement: Copper-free Sonogashira requires a more active Palladium species because the transmetallation step (from Cu to Pd) is replaced by a slower carbopalladation or direct deprotonation mechanism.
Protocol: Copper-Free System
-
Catalyst: Pd(PPh3)4 (high loading: 5-10 mol%) or PdCl2(PPh3)2.
-
Ligand: Electron-rich, bulky ligands like XPhos or Amphos are superior for activating the Pd cycle without Cu.
-
Base: Switch to pyrrolidine or piperidine (act as both ligand and base) or inorganic bases like
in DMF/DMSO. -
Temperature: Often requires heating (60–80°C) compared to RT for Cu-catalyzed versions.
Comparative Data: Selecting Your Strategy
Use this table to select the correct protocol for your specific constraint.
| Strategy | Primary Mechanism | Pros | Cons | Typical Homocoupling % |
| Standard Sonogashira | Pd/Cu Co-catalysis | Fast, Room Temp, Low Pd loading | High risk of dimerization if | 10–30% (if careless) |
| Slow Addition | Kinetic Control | Uses standard cheap reagents | Requires syringe pump hardware | < 5% |
| Copper-Free | Direct Palladation | Zero Glaser coupling possible | Slower, requires heat, expensive ligands | 0% |
| Reductive ( | Oxygen Scavenging | Keeps Cu(I) active | Safety risk with | ~2% |
Frequently Asked Questions (FAQ)
Q: My reaction mixture turned bright green/blue. What happened? A: This is the "Kiss of Death." The color indicates the formation of Cu(II) species (often copper acetates or oxides). This confirms that Oxygen has breached your system. The Cu(II) is actively oxidizing your alkyne to the dimer.
-
Fix: Abort. You cannot reverse this easily. Restart with rigorous Freeze-Pump-Thaw.
Q: Can I use sodium ascorbate to prevent dimerization? A: Yes. Adding a reducing agent like sodium ascorbate (similar to Click chemistry) helps maintain Copper in the Cu(I) oxidation state, preventing the formation of Cu(II) which is required for the oxidative coupling cycle.
Q: I am using a "Copper-free" method but still seeing dimers. Why?
A: Check your Palladium source. Cheaper grades of
Q: Does the choice of base matter for dimerization? A: Yes. Secondary amines (diethylamine, diisopropylamine) are standard but can promote oxidative coupling in aerobic conditions. For Copper-free protocols, Piperidine or Pyrrolidine are preferred as they facilitate the direct deprotonation/coordination to Palladium [2].
References
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[7] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][3][4][5][7][8][9] Organic Letters, 5(11), 1841–1844.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[10] Chemical Reviews, 107(3), 874–922.[11]
-
BenchChem Technical Support. (2025). Preventing Homocoupling in Sonogashira Reactions. BenchChem Troubleshooting Guides.
-
Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Modifications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
catalyst poisoning in the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate
Technical Support Center: Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate
Topic: Troubleshooting Catalyst Deactivation & Reaction Failure in Sonogashira Coupling Target Product: Methyl 3-(4-nitrophenyl)prop-2-ynoate Cas No: (Target) 3034-86-4 (approximate analog reference)
Part 1: Executive Diagnostic Brief
To the Researcher: You are likely experiencing stalled conversion or "black crash" (precipitation) during the coupling of 1-iodo-4-nitrobenzene with methyl propiolate .
While the nitro group (
The Real Antagonist: The Methyl Propiolate . This electron-deficient alkyne is highly susceptible to three specific failure modes that mimic catalyst poisoning:
-
Michael Addition Polymerization: The amine base attacks the alkyne, consuming it before it reaches the metal center.
-
Hydrolysis: Rapid degradation if solvents are not strictly anhydrous.
-
Glaser Homocoupling: In the presence of trace oxygen, it preferentially couples with itself rather than the aryl halide.
Part 2: Diagnostic Hub (Symptom Triage)
Use this table to identify your specific failure mode immediately.
| Symptom | Visual Indicator | Diagnosis | Root Cause |
| Instant Blackout | Reaction mixture turns opaque black within minutes of heating. | Pd Aggregation ("Pd Black") | Ligand dissociation or insufficient stabilizing ligands. Common in THF. |
| The "Blue/Green" Stall | Solution turns from yellow/brown to bright green or blue. | Copper Poisoning | Oxidation of Cu(I) to Cu(II) by atmospheric |
| Sludge Formation | Viscous, dark oil forms; TLC shows baseline streaks. | Alkyne Polymerization | Base concentration too high or addition of alkyne was too fast. |
| No Product, SM Remaining | Catalyst stays in solution (orange/yellow) but no conversion. | The "Lazy" Catalyst | Poisoning by trace sulfur (from nitro-compound synthesis) or inactive Pd(II) precatalyst. |
Part 3: Deep Dive Troubleshooting & Mechanisms
Issue 1: The "Oxygen Leak" (Copper Deactivation)
In Sonogashira coupling, Copper(I) Iodide (CuI) acts as a shuttle, transferring the acetylide to the Palladium.
-
The Mechanism: Oxygen oxidizes the active
species to inactive species (often visible as blue/green complexes). This halts the Transmetallation step. -
Why it happens here: Methyl propiolate is less nucleophilic than standard alkynes. It requires a robust Cu-cycle to facilitate transfer. If Cu dies, the reaction stops.
Issue 2: The "Base Trap" (Reagent Consumption)
Methyl propiolate is an
-
The Mechanism: If you use a primary or secondary amine (e.g., diethylamine) as a solvent or in large excess, the amine will attack the triple bond (Michael Addition) rather than acting solely as a base.
-
The Fix: Use sterically hindered tertiary amines (e.g., DIPEA) or inorganic bases (
) to prevent this side reaction.
Issue 3: Pd-Black Precipitation
The nitro group on your aryl halide withdraws electron density, making the oxidative addition product
-
The Fix: Ensure a slight excess of phosphine ligand (e.g., add 5-10 mol%
extra) to keep the Palladium soluble.
Part 4: Visualizing the Failure Points
The following diagram maps the catalytic cycle and the specific exit points where your reaction is likely failing.
Caption: Figure 1. Catalytic cycle of Sonogashira coupling highlighting specific failure nodes (Red) for nitro-aryl/ester-alkyne systems.
Part 5: The "Self-Validating" Protocol
This protocol is designed to eliminate the variables of oxygen poisoning and alkyne instability.
Reagents:
-
Aryl Halide: 1-iodo-4-nitrobenzene (1.0 equiv)
-
Alkyne: Methyl propiolate (1.2 equiv) — Must be distilled or fresh.
-
Catalyst:
(2-3 mol%) -
Co-Catalyst: CuI (5 mol%) — Must be off-white, not green.
-
Base: Triethylamine (
) or DIPEA (3.0 equiv) -
Solvent: THF or DMF (Anhydrous, degassed).
Step-by-Step Methodology:
-
The "Dry" Setup: Flame-dry a Schlenk flask or pressure tube. Cool under a stream of Argon.
-
Why: Moisture hydrolyzes the ester; Oxygen kills the Copper.
-
-
Solids First: Add 1-iodo-4-nitrobenzene,
, and CuI to the flask.-
Checkpoint: The CuI should be a tan/white powder. If it is green, discard it.
-
-
Degas (Crucial): Cap the flask. Evacuate and backfill with Argon 3 times.
-
Solvent & Base: Add the degassed solvent and amine base via syringe.
-
Observation: The solution should be yellow/orange. If it turns black immediately, your solvent has peroxides or is wet.
-
-
Controlled Alkyne Addition: Add Methyl Propiolate dropwise over 5-10 minutes at room temperature.
-
Why: Dumping it all in at once promotes homocoupling (Glaser) due to high local concentration.
-
-
Reaction: Stir at Room Temperature (RT) for 1 hour. If no reaction (TLC), heat to 40-50°C.
-
Note: Nitro-aryl iodides are very reactive. High heat (>80°C) often causes catalyst decomposition before the reaction finishes.
-
Part 6: FAQ - Technical Support
Q1: Can I use 1-bromo-4-nitrobenzene instead of the iodide?
A: Yes, but you must increase the temperature to 60-80°C. The bromide bond is stronger. However, higher temperatures increase the risk of methyl propiolate polymerization. If using the bromide, consider switching the catalyst to
Q2: My reaction works but the yield is 40%. Where is the rest? A: Check for the Glaser product (dimethyl hexa-2,4-diynedioate). This is the homocoupling of your alkyne. If you see this, your Argon atmosphere is compromised. Alternatively, the ester may have hydrolyzed if your base was wet.
Q3: Can I use a copper-free method to avoid the "Green" oxidation issue? A: Yes. For nitro-substituted aryl halides, Copper-free Sonogashira is viable because the aryl halide is activated.
-
Adjustment: Increase Pd loading to 5 mol%, use pyrrolidine or piperidine as the base (acts as ligand and base), and heat to 60°C. This eliminates the Copper oxidation variable entirely.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][3] Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Sorensen, U. S., & Pombo-Villar, E. (2005). Polymer-supported reagents in the synthesis of 3-arylpropiolates. Tetrahedron, 61(10), 2697-2703. (Specific reference for propiolate coupling stability). Link
-
Biffis, A., et al. (2018). Pd-metal catalysts for cross-coupling reactions.[1][2][4][5][6][7][8] Chemical Reviews, 118(4), 2249–2295. (Mechanisms of Pd aggregation/deactivation). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed arylation of enynes and electron-deficient alkynes using diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling Reaction Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Cycloaddition Reactions for Methyl 3-(4-nitrophenyl)prop-2-ynoate
Welcome to the technical support center for optimizing cycloaddition reactions involving methyl 3-(4-nitrophenyl)prop-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the cycloaddition reactions of methyl 3-(4-nitrophenyl)prop-2-ynoate, a powerful but sometimes challenging electron-deficient alkyne.
Q1: My cycloaddition reaction with methyl 3-(4-nitrophenyl)prop-2-ynoate is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
A1: Low reactivity in cycloadditions with this substrate often stems from several factors related to its electronic nature and the reaction conditions. Methyl 3-(4-nitrophenyl)prop-2-ynoate is an electron-deficient alkyne due to the presence of the ester and nitro groups, which makes it a good dienophile in normal-electron-demand Diels-Alder reactions.[1][2] However, the success of the reaction is highly dependent on the electronic properties of the diene and the chosen reaction conditions.
Troubleshooting Steps & Optimization:
-
Diene Selection: Ensure your diene is sufficiently electron-rich. The rate of a normal-demand Diels-Alder reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[3][4] If your diene is electron-neutral or electron-poor, the reaction will likely be slow. Consider modifying the diene with electron-donating substituents like alkoxy or alkyl groups.
-
Solvent Polarity: The choice of solvent can significantly impact the reaction rate, especially for polar cycloadditions.[5] For reactions that proceed through a polar or zwitterionic transition state, increasing the solvent polarity can lead to significant rate acceleration.[5] Consider screening solvents of varying polarity.
-
Lewis Acid Catalysis: Lewis acids can accelerate Diels-Alder reactions by coordinating to the electron-withdrawing group of the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[6] For methyl 3-(4-nitrophenyl)prop-2-ynoate, the ester carbonyl is a prime target for Lewis acid coordination. Common Lewis acids to screen include Sc(OTf)₃, ZnCl₂, and AlCl₃. Be mindful that Lewis acids can also promote polymerization of the ynone.
-
Thermal Conditions: If the reaction is thermally allowed, increasing the temperature will generally increase the rate. However, be cautious of potential side reactions or decomposition of starting materials at elevated temperatures. Ynones can be susceptible to polymerization under harsh heating.[7]
Q2: I am observing the formation of multiple regioisomers in my cycloaddition. How can I control the regioselectivity?
A2: Regioselectivity in cycloaddition reactions is governed by a combination of electronic and steric factors, which can be understood through Frontier Molecular Orbital (FMO) theory.[2][7] The preferred regioisomer arises from the alignment of the diene and dienophile that results in the strongest interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the LUMO of the other.
Strategies for Improving Regioselectivity:
-
Analyze FMO Coefficients: The regioselectivity can often be predicted by examining the relative sizes of the orbital coefficients on the reacting atoms of the diene's HOMO and the dienophile's LUMO. The larger coefficients will preferentially overlap. Computational chemistry can be a powerful tool for predicting these outcomes.
-
Steric Hindrance: Bulky substituents on either the diene or the dienophile can direct the cycloaddition to the less sterically hindered product. Carefully consider the steric environment around the reacting centers.
-
Catalyst Control: In catalyzed reactions, the choice of catalyst can profoundly influence regioselectivity. For instance, in 1,3-dipolar cycloadditions of azides with alkynes (CuAAC), copper(I) catalysts typically yield the 1,4-disubstituted triazole, whereas ruthenium catalysts can favor the 1,5-isomer.[7] While not a diene, this principle of catalyst-controlled regioselectivity can be extended to other cycloadditions.
-
Solvent Effects: Solvent polarity can influence the transition state geometry and, in some cases, the regiochemical outcome, particularly in reactions with polar or stepwise mechanisms.[5]
Q3: My reaction is yielding a complex mixture of byproducts, and purification is difficult. What are the potential side reactions and how can I minimize them?
A3: The formation of byproducts with methyl 3-(4-nitrophenyl)prop-2-ynoate can arise from several pathways, including polymerization, decomposition, or competing reaction mechanisms.
Common Side Reactions and Mitigation Strategies:
-
Ynone Polymerization: Ynones are known to polymerize, especially at high temperatures or in the presence of certain catalysts or initiators.[7]
-
Mitigation: Use the lowest effective temperature for the reaction. If using a catalyst, ensure it is selective for the desired cycloaddition and does not promote polymerization. Consider using a radical inhibitor if a radical polymerization pathway is suspected.
-
-
Michael Addition: The electron-deficient alkyne can be susceptible to nucleophilic attack (Michael addition) if nucleophiles are present in the reaction mixture.
-
Mitigation: Ensure all reagents and solvents are free from nucleophilic impurities. If the diene itself has nucleophilic sites, this could be an unavoidable competing pathway.
-
-
Competing Cycloaddition Pathways: Depending on the diene and reaction conditions, alternative cycloaddition pathways such as [2+2] or [3+2] cycloadditions may compete with the desired [4+2] reaction.[8]
-
Mitigation: The pericyclic pathway is often dictated by orbital symmetry rules. Thermal [4+2] cycloadditions are generally favored.[6] Photochemical conditions might favor [2+2] cycloadditions.[9] Careful selection of reaction conditions (thermal vs. photochemical, catalytic vs. uncatalyzed) is crucial.
-
Q4: I am struggling with the purification of my cycloaddition product. Do you have any recommendations?
A4: Purification of cycloaddition products can be challenging due to the potential for similar polarities between the product, starting materials, and byproducts.
Purification Best Practices:
-
Flash Column Chromatography: This is the most common method for purifying cycloaddition products.
-
Solvent System Optimization: A systematic approach to finding the right eluent is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. Thin Layer Chromatography (TLC) is invaluable for quickly screening different solvent systems.
-
Silica Gel Selection: The choice of silica gel (e.g., standard vs. fine mesh, neutral vs. acidic or basic) can impact the separation. For sensitive compounds, consider using deactivated silica gel.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique, often yielding very pure material. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative HPLC: For difficult separations or for obtaining highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.
II. Troubleshooting Guide
This table provides a quick reference for troubleshooting common experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive diene. 2. Reaction temperature is too low. 3. Inactive catalyst. 4. Impure starting materials or solvent. | 1. Use a more electron-rich diene. 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Use a fresh batch of catalyst; for Cu(I) catalysts, consider in situ reduction of a Cu(II) precursor. 4. Purify starting materials and use dry, degassed solvents. |
| Poor Regioselectivity | 1. Similar electronic and steric influences at both ends of the diene/dienophile. 2. Inappropriate catalyst. | 1. Modify substituents on the diene to enhance electronic or steric bias. 2. Screen different catalysts (e.g., Lewis acids of varying strengths). |
| Formation of Polymeric Byproducts | 1. Reaction temperature is too high. 2. Presence of radical initiators. 3. Non-selective catalyst. | 1. Reduce the reaction temperature. 2. Add a radical inhibitor (e.g., BHT). 3. Screen for a more selective catalyst. |
| Difficult Product Purification | 1. Similar polarity of product and impurities. 2. Product decomposition on silica gel. | 1. Optimize the solvent system for column chromatography; consider recrystallization or preparative HPLC. 2. Use deactivated silica gel or an alternative stationary phase (e.g., alumina). |
III. Experimental Protocols
General Procedure for a Thermal [4+2] Cycloaddition
This protocol provides a general starting point for a thermal Diels-Alder reaction between methyl 3-(4-nitrophenyl)prop-2-ynoate and an electron-rich diene.
-
Reagent Preparation: Ensure methyl 3-(4-nitrophenyl)prop-2-ynoate and the chosen diene are pure.[10][11] Use a dry, high-boiling point solvent (e.g., toluene, xylene) and degas it prior to use if your substrates are sensitive to oxygen.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 eq).
-
Addition of Reactants: Dissolve the alkyne in the chosen solvent (concentration typically 0.1-1.0 M). Add the diene (1.0 - 1.5 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux in toluene, ~110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
General Procedure for a Lewis Acid Catalyzed [4+2] Cycloaddition
This protocol outlines a general method for a Lewis acid-catalyzed Diels-Alder reaction.
-
Reagent and Glassware Preparation: All glassware should be rigorously flame-dried under vacuum or oven-dried. Use anhydrous solvents.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10-20 mol%).
-
Addition of Reactants: Add anhydrous solvent (e.g., dichloromethane, toluene) and cool the mixture to the desired temperature (e.g., 0 °C or -78 °C). Add a solution of methyl 3-(4-nitrophenyl)prop-2-ynoate (1.0 eq) in the same solvent. Stir for 10-15 minutes. Add the diene (1.0 - 1.2 eq) dropwise.
-
Reaction Execution: Allow the reaction to stir at the chosen temperature, gradually warming to room temperature if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution for many Lewis acids). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
IV. Visualizing Reaction Optimization
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting a low-yielding cycloaddition reaction.
Caption: Decision tree for troubleshooting low reaction yields.
Factors Influencing Regioselectivity
This diagram outlines the key factors that determine the regiochemical outcome of the cycloaddition.
Caption: Key factors influencing regioselectivity in cycloadditions.
V. References
-
Meeting the Challenge of Intermolecular Gold(I)-Catalyzed Cycloadditions of Alkynes and Allenes - PMC. (n.d.). Retrieved from
-
Enantioselective Type II Cycloaddition of Alkynes via C–C Activation of Cyclobutanones: Rapid and Asymmetric Construction of [3.3.1] Bridged Bicycles - PMC. (n.d.). Retrieved from
-
CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE Institute of Organic Chemistry, University of Munich, Karlstr. 23, 80. (n.d.). Retrieved from
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2 - MDPI. (n.d.). Retrieved from
-
Metal-catalyzed azide-alkyne cycloaddition-click chemistry: an update (2016–2025) - DOI. (n.d.). Retrieved from
-
Remarkable Activation of an Alkyne [2+2+2]-Cycloaddition Catalyst, 2-Iminomethylpyridine (dipimp)/CoCl2·6H2O/Zn, by a Phthalate Additive | Request PDF - ResearchGate. (n.d.). Retrieved from
-
The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from
-
Methyl 3-(4-nitrophenyl)prop-2-enoate | C10H9NO4 | CID 219685 - PubChem. (n.d.). Retrieved from
-
16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction - Chemistry LibreTexts. (2020, May 30). Retrieved from
-
Recent advances in radical addition/divergent cyclization of ynones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from
-
1.2: Cycloaddition Reactions - Chemistry LibreTexts. (2023, August 1). Retrieved from
-
Divergent reactivity of intramolecular cycloadditions of keteniminium ions with alkynes: [4+2] or [2+2]? - Chemical Science (RSC Publishing). (n.d.). Retrieved from
-
On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects - MDPI. (n.d.). Retrieved from
-
Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Retrieved from
-
Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics - MDPI. (n.d.). Retrieved from
-
Photoinduced formal [4 + 2] cycloaddition of two electron-deficient olefins and its application to the synthesis of lucidumone - PMC. (2024, November 11). Retrieved from
-
Intramolecular [4 + 2] Cycloaddition Reactions of Conjugated Ynones. Formation of Polycyclic Furans via the Generation and Rearrangement of Strained Heterocyclic Allenes | Journal of the American Chemical Society. (n.d.). Retrieved from
-
Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective - MDPI. (2023, May 22). Retrieved from
-
Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI. (n.d.). Retrieved from
-
Methyl 3-(4-nitrophenyl)propanoate | C10H11NO4 | CID 10104519 - PubChem - NIH. (n.d.). Retrieved from
-
The Diels-Alder Reaction - Master Organic Chemistry. (2017, August 30). Retrieved from
-
Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps. (n.d.). Retrieved from
-
Methyl (2E)-3-(4-nitrophenyl)-2-propenoate - Sigma-Aldrich. (n.d.). Retrieved from
-
Diels-Alder Practice Problems Solved! - YouTube. (2023, March 21). Retrieved from
-
A few questions about the conditions of the Diels Alder Reactions. (2013, June 11). Retrieved from
-
A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with - Organic Syntheses Procedure. (n.d.). Retrieved from
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses. (2020, October 7). Retrieved from
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC. (n.d.). Retrieved from
-
Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium - MDPI. (n.d.). Retrieved from
-
Competing [4 + 2] and [3 + 2] cycloaddition in the reactions of nucleophilic olefins with ethyl 3-(toluene-p-sulphonylazo)but-2-enoate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from
-
methyl 2-(4-nitrophenyl)propionate synthesis - ChemicalBook. (n.d.). Retrieved from
-
Sc(OTf)3-catalyzed [3 + 2]-cycloaddition of nitrones with ynones - RSC Publishing. (n.d.). Retrieved from
-
A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study - MDPI. (n.d.). Retrieved from
-
Technical Support Center: Optimization of Cycloaddition Reactions of 1-(4-Chlorophenyl)prop-2-yn-1-one - Benchchem. (n.d.). Retrieved from
-
Synthesis, crystal structure investigation, and theoretical approaches to discover potential 6-bromo-3-cyanocoumarin as a potent inhibitor MetAP (methionine aminopeptidase) 2 - PlumX. (n.d.). Retrieved from
-
Asymmetic organocatalytic 1,3-dipolar cycloaddition of azomethine ylide to methyl 2-(2-nitrophenyl)acrylate for the synthesis of diastereoisomers of spirotryprostatin A - PubMed. (n.d.). Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. publications.iupac.org [publications.iupac.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Divergent reactivity of intramolecular cycloadditions of keteniminium ions with alkynes: [4+2] or [2+2]? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Photoinduced formal [4 + 2] cycloaddition of two electron-deficient olefins and its application to the synthesis of lucidumone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
dealing with poor solubility of Methyl 3-(4-nitrophenyl)prop-2-ynoate during reaction
Technical Support Center: Ticket #404 – Solubility Issues with Methyl 3-(4-nitrophenyl)prop-2-ynoate
Status: Open Priority: High (Reaction Stalled/Heterogeneous) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Diagnostic & Triage: Why is your reaction crashing out?
You are encountering solubility issues with Methyl 3-(4-nitrophenyl)prop-2-ynoate (MNPP) . This is a common issue with this specific scaffold due to the "Pi-Stacking Trap."
The Molecular Root Cause: MNPP features a nitro-substituted aromatic ring conjugated to an alkyne ester.[1]
-
Planarity: The molecule is highly planar, encouraging strong intermolecular
stacking between the electron-deficient nitrophenyl rings.[1] -
Lattice Energy: This stacking creates a high crystal lattice energy, making it difficult for standard solvents (alcohols, ethers) to break the solid structure at room temperature.[1]
-
Polarity Mismatch: While the nitro group is polar, the overall molecule is lipophilic. It repels water (hydrophobic) but is too polar for hexanes, landing it in a "solubility valley" where standard "Click" solvents (Water/tBuOH) fail.[1]
Quick Solvent Compatibility Matrix Based on structural analogs (nitro-cinnamates/alkynoates)
| Solvent Class | Representative | Solubility Rating | Suitability for MNPP |
| Dipolar Aprotic | DMSO, DMF, NMP | High | Recommended. Breaks |
| Chlorinated | DCM, Chloroform | Moderate/High | Good for anhydrous reactions; easy removal.[1] |
| Nitriles | Acetonitrile (MeCN) | Moderate | Good compromise; may require heating.[1] |
| Ethers | THF, Dioxane | Low/Moderate | Often requires high dilution or heat.[1] |
| Alcohols | MeOH, EtOH, tBuOH | Poor | Avoid. Primary cause of precipitation in Click chemistry.[1] |
| Hydrocarbons | Hexane, Toluene | Insoluble | Non-solvent.[1] Use for precipitation/purification.[1][2][3] |
| Aqueous | Water, Buffers | Insoluble | Fatal. Will cause immediate crashing out.[1] |
Troubleshooting Protocols by Reaction Type
Scenario A: The "Click" Reaction (CuAAC)
User Intent: Reacting MNPP with an azide.
The Problem: Standard Sharpless conditions (Water/tBuOH 1:1) rely on the alkyne being somewhat soluble in the alcohol phase.[1] MNPP is not.[1] It precipitates, trapping the copper catalyst and stopping the reaction.
The Fix: The "Anhydrous Organic" Protocol Switch to a solvent system that solubilizes the alkyne while stabilizing the Cu(I) species.
Step-by-Step Methodology:
-
Solvent Switch: Replace Water/tBuOH with DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1] If product isolation is a concern, use DCM (Dichloromethane).[1]
-
Catalyst Protection: In organic solvents, Cu(I) is unstable and oxidizes to inactive Cu(II) rapidly.[1] You must use a stabilizing ligand.[1]
-
Recommended:TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[1]
-
-
Protocol:
-
Dissolve MNPP (1.0 eq) and Azide (1.0-1.2 eq) in DMSO (0.1 – 0.2 M concentration).
-
Premix CuSO₄[1]·5H₂O (1-5 mol%) and TBTA (1.1-5.5 mol%) in a minimal amount of DMSO/Water (9:[1]1) to form the blue complex.[1]
-
Add Sodium Ascorbate (10-20 mol%) to the catalyst mix (turns colorless/yellow).[1]
-
Add catalyst mix to the main reaction vessel.[1]
-
Observation: The solution should remain homogeneous.[1] If slight turbidity occurs, heat to 40°C.[1]
-
Scenario B: Michael Addition (Nucleophilic Attack)
User Intent: Adding an amine or thiol across the triple bond.[1]
The Problem: The nucleophile is in solution, but the MNPP is a solid slurry. The reaction creates a "gummy" polymer on the surface of the crystals.
The Fix: The "Homogeneous Thermal" Protocol
-
Solvent: Use Acetonitrile (MeCN) or Toluene .[1]
-
Temperature: MNPP requires thermal energy to disrupt the lattice.[1] Heat the mixture to 50–60°C .
-
Warning: Do not exceed 80°C without safety shields; nitro-alkynes can decompose exothermically.[1]
-
-
Order of Addition:
Advanced Visualization: Decision Workflows
Figure 1: Solubility Troubleshooting Logic
Caption: Decision tree for selecting the correct solvent system based on reaction type and observed precipitation.
[1]
Figure 2: The "Organic Click" Workflow
Caption: Modified CuAAC protocol for lipophilic alkynes like MNPP using TBTA ligand in organic media.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve MNPP in methanol? A: No. While sonication will temporarily disperse the crystals, MNPP is thermodynamically unstable in methanol at the concentrations required for synthesis. It will re-precipitate or "crash out" as soon as you stop sonicating or add the catalyst, leading to heterogeneous kinetics and poor yields.
Q: I used DMSO and the reaction worked, but now I can't get the product out. DMSO is hard to evaporate. A: Do not try to rotovap DMSO.[1] Use the "Crash and Filter" or "Extraction" method:
-
Pour the reaction mixture into 10 volumes of ice-cold water (or brine).
-
The hydrophobic product (triazole or Michael adduct) should precipitate.[1] Filter it.
-
If it oils out instead of solidifying, extract with Ethyl Acetate (EtOAc).[1] Wash the EtOAc layer 3x with water to remove the DMSO, then dry over MgSO₄.
Q: Is MNPP explosive? A: Nitro-aromatics and alkynes possess high energy.[1] While MNPP is generally stable at room temperature, it should be treated as a potential energetic material .[1]
-
Do not heat neat (without solvent).[1]
-
Do not distill to dryness at high temperatures.[1]
-
Do not subject to mechanical shock if isolated as a dry solid.[1]
References
-
Sharpless, K. B., et al. (2002).[1] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. (Foundational text on Click conditions and solvent tolerance).
-
Chan, T. R., et al. (2004).[1] "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. (Establishes the necessity of TBTA ligand for organic/DMSO click reactions). [1]
-
PubChem. "Methyl 3-(4-nitrophenyl)prop-2-ynoate Compound Summary."[1] (Physical properties and solubility data).
-
Prescher, J. A., & Bertozzi, C. R. (2005).[1] "Chemistry in living systems."[1] Nature Chemical Biology.[1] (Discusses bio-orthogonal chemistry and solvent constraints for lipophilic probes).
Sources
interpreting complex NMR spectra of Methyl 3-(4-nitrophenyl)prop-2-ynoate reaction products
This technical guide is structured as a Tier 3 Support resource for researchers characterizing reaction products of Methyl 3-(4-nitrophenyl)prop-2-ynoate .
Document ID: NMR-SUP-402 Applicable Compounds: Internal alkynoates, Michael adducts, 1,2,3-Triazoles.[1] Target Audience: Medicinal Chemists, Structural Biologists.[1]
Introduction: The Spectroscopic Landscape
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a highly polarized internal alkyne. The conjugation of the triple bond with both a methyl ester and a para-nitroaryl group creates a distinct "push-pull" electronic environment (though both are electron-withdrawing, the ester dominates polarization at the
When analyzing reaction products, you will encounter three primary spectroscopic challenges:
-
Stereochemistry (
): Critical in partial reductions and Michael additions. -
Regiochemistry: Ambiguity in cycloadditions (e.g., Click chemistry) or nucleophilic attacks.[1]
-
Rotational Isomerism: Restricted rotation in bulky Michael adducts.
Module 1: Michael Addition Products (Enamines/Enol Ethers)
Scenario: You reacted the alkyne with a nucleophile (amine, thiol, or alkoxide) and isolated a vinyl species.[1] The Problem: Is the product the E-isomer or the Z-isomer?
Mechanistic Insight
Nucleophiles attack the electrophilic
-
Z-isomer (cis-amine/ester): Often stabilized by intramolecular Hydrogen Bonding (NH
O=C) if the nucleophile is a primary amine.[1] -
E-isomer (trans-amine/ester): Kinetic product or sterically favored with bulky secondary amines.[1]
Diagnostic Workflow
Step 1: The Vinyl Proton Check
Locate the vinylic proton (
-
Chemical Shift: Typically
5.0 – 6.2 ppm . -
Multiplicity: Singlet (if C3 is fully substituted) or Doublet (if C3 has a proton).[1]
Step 2: NOESY/ROESY Analysis (The Gold Standard)
Since there is no vicinal proton coupling (
Figure 1: Decision tree for assigning stereochemistry in trisubstituted alkenes derived from alkynoate additions.
Data Reference Table: Michael Adducts
| Signal | Multiplicity | Notes | |
| Vinyl | 5.2 – 6.2 | Singlet | Shift moves downfield if H-bonded (Z-isomer). |
| Ester -OCH | 3.6 – 3.8 | Singlet | Standard ester shift. |
| Aryl (Ortho) | ~7.6 | Doublet | Deshielded by nitro group, but less than starting material.[1] |
| Enamine N-H | 8.5 – 10.5 | Broad | Only present in primary amine adducts. Diagnostic for Z-isomer (sharp, downfield signal indicates H-bond).[1] |
Module 2: Cycloaddition Regiochemistry (Triazoles)
Scenario: You performed a standard thermal or Ru-catalyzed azide-alkyne cycloaddition. The Problem: Did the azide attack to place the substituent at C4 or C5? (1,4 vs 1,5 isomerism).[1][2][3]
The Challenge
Unlike terminal alkynes, this internal alkyne yields a fully substituted triazole.[1][4] You cannot rely on the "triazole proton" singlet. You must use HMBC (Heteronuclear Multiple Bond Correlation) .[1]
HMBC Troubleshooting Protocol
Set up a standard HMBC (optimized for
-
Identify the Triazole Carbons: Look for quaternary signals in the 130–145 ppm range.
-
Trace the "Lighthouses": Use the Ester Carbonyl (~165 ppm) and the Aryl Ipso-Carbon (~140 ppm) as anchors.
Regiochemistry Logic
-
Path A (4-Ester / 5-Aryl):
-
The Azide's
-protons ( ) will show a strong 3-bond correlation ( ) to the C5 carbon. -
If C5 correlates to the Aryl Ring protons , the Aryl group is at position 5.
-
-
Path B (4-Aryl / 5-Ester):
-
The Azide's
-protons correlate to C5 . -
If C5 correlates to the Ester Carbonyl , the Ester is at position 5.
-
Figure 2: HMBC Visualization.[1] The "Azide Alpha-H" is your flashlight; see which substituent it illuminates via the C5 carbon.
Module 3: Partial Reduction (Alkenes)
Scenario: You reduced the alkyne to the acrylate (alkene).
The Problem: Cis (
This is the most straightforward analysis but prone to error if the spectrum is crowded.
-
Method: Measure the coupling constant (
) between the two vinylic protons.[1] -
Requirement: The spectrum must be resolved enough to see the "roofing" effect or clean doublets.
| Isomer | Coupling Constant ( | Geometry |
| (Z)-Alkene | 10 – 12 Hz | Cis (Same side) |
| (E)-Alkene | 15 – 17 Hz | Trans (Opposite side) |
Pro-Tip: If the peaks are overlapping with the aromatic region (common with nitro-aromatics), acquire a 1D-TOCSY or 1D-NOESY irradiating the isolated doublet at ~6.5 ppm (usually the
Experimental Protocols
Standard Acquisition Parameters (Bruker/Varian)
For resolving these complex aromatic/olefinic mixtures:
-
Solvent: DMSO-
is preferred over CDCl for Michael adducts to stabilize H-bonds and separate rotamers. -
Relaxation Delay (d1): Set to 3–5 seconds . The quaternary carbons (alkyne/carbonyl) have long T1 times.[1] Short delays will make them disappear in
C NMR.[1] -
HMBC Setup:
-
cnst13 (J-coupling): Set to 8 Hz (standard).
-
If correlations are missing, try 5 Hz to catch long-range couplings across the heteroatoms.
-
Quick Troubleshooting FAQ
Q: I see a "ghost" set of peaks in my Michael adduct spectrum. A: This is likely E/Z isomerization or Rotamers . If the signals coalesce upon heating (try a Variable Temperature experiment at 50°C), they are rotamers.[1] If they remain distinct, you have a mixture of isomers.[1]
Q: My alkyne carbons are missing in the
Q: The aromatic region is a mess of overlapping doublets.
A: The 4-nitrophenyl group creates a strong AA'BB' system (appearing as two "doublets"). The reaction product will add another set. Use
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Himo, F., et al. (2005).[1] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216.[1] Link (Foundational for Click regiochemistry).[1]
-
Rulev, A. Y. (2017).[1] Aza-Michael Reaction: Challenges and Solutions. Russian Chemical Reviews. (Context for Michael addition stereochemistry).
-
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. Link (Authoritative database for chemical shifts).[1]
Sources
Technical Support Center: Navigating the Purification Challenges of Methyl 3-(4-nitrophenyl)prop-2-ynoate Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of methyl 3-(4-nitrophenyl)prop-2-ynoate and its derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science, but their purification can be a significant bottleneck in the research and development workflow. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve the desired purity for your compounds.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of methyl 3-(4-nitrophenyl)prop-2-ynoate derivatives in a question-and-answer format.
Q1: My final product is a persistent oil and won't crystallize. What should I do?
A1: Oiling out is a common problem with these compounds, often due to residual solvent or impurities that inhibit the formation of a crystal lattice. First, ensure all volatile solvents have been removed under high vacuum. If it remains an oil, a "solvent and graze" technique can be effective. This involves dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Gentle warming to redissolve the cloudiness followed by slow cooling can induce crystallization. If this fails, consider that the product may be inherently an oil at room temperature, and column chromatography is the best purification method.
Q2: After column chromatography, my fractions are still impure. How can I improve the separation?
A2: Poor separation in column chromatography can stem from several factors. Ensure you are using an appropriate solvent system; a good starting point for these polar compounds is a mixture of petroleum ether and ethyl acetate[1]. The polarity of the eluent should be low enough that the desired compound has an Rf value between 0.2 and 0.4 on a TLC plate. If your compounds are not stable on silica gel, you can try using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[2]
Q3: I'm observing a significant loss of product during purification. What are the potential causes and solutions?
A3: Product loss can occur at several stages. During extraction, ensure the pH of the aqueous layer is appropriate to keep your compound in the organic phase. During chromatography, highly polar compounds can sometimes adhere strongly to the silica gel and be difficult to elute. Running a small amount of a very polar solvent like methanol through the column at the end of the purification can help recover any strongly adsorbed material. Also, consider the stability of your compound; propiolate esters can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions for extended periods.[3][4][5]
Q4: My purified compound shows extra peaks in the NMR that I can't identify. What are the likely impurities from the synthesis?
A4: If you synthesized your compound via a Sonogashira coupling, common impurities include homocoupled alkyne (the Glaser coupling product), unreacted aryl halide, and residual palladium catalyst.[6] The homocoupled product can often be difficult to separate from the desired product due to similar polarities. Optimizing the reaction conditions to be copper-free can minimize this side product.
Q5: The product seems to be decomposing on the silica gel column. How can I mitigate this?
A5: The nitro group can increase the acidity of protons on the aromatic ring, and the ester functionality can be sensitive to the acidic nature of silica gel.[2] To mitigate decomposition, you can either use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Running the column quickly (flash chromatography) also minimizes the contact time between your compound and the stationary phase.
Q6: Recrystallization is not improving the purity of my compound. What other techniques can I try?
A6: If recrystallization fails, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) are excellent alternatives for obtaining highly pure material, albeit on a smaller scale. For larger quantities, optimizing your column chromatography technique is likely the most practical approach.
II. Frequently Asked Questions (FAQs)
What are the most common impurities I should expect from a Sonogashira coupling reaction to synthesize methyl 3-(4-nitrophenyl)prop-2-ynoate?
The most common impurities are the homocoupled alkyne (1,4-bis(4-nitrophenyl)buta-1,3-diyne), unreacted 1-iodo-4-nitrobenzene, and unreacted methyl propiolate. Residual palladium and copper catalysts may also be present.
What is the recommended starting solvent system for column chromatography of this compound?
A good starting point is a gradient of petroleum ether and ethyl acetate.[1] Begin with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the proportion of ethyl acetate.
What are some suitable solvent systems for the recrystallization of polar, aromatic alkynes like this?
Commonly successful solvent pairs for recrystallization include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[7] The key is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold, and an anti-solvent in which it is insoluble.
How can I assess the purity of my final product effectively?
A combination of techniques is recommended. Thin-layer chromatography (TLC) is a quick and easy way to get a preliminary assessment. For a more definitive analysis, ¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation and detection of impurities. High-resolution mass spectrometry (HRMS) will confirm the molecular weight, and HPLC or GC can provide quantitative purity data.
What are the stability concerns for methyl 3-(4-nitrophenyl)prop-2-ynoate and its derivatives during storage and handling?
These compounds should be stored in a cool, dark, and dry place. The ester functionality is susceptible to hydrolysis, so moisture should be avoided.[3][4][5] The nitro group can make the compound sensitive to light and heat.
What are the key safety precautions I should take when handling these nitro-containing compounds?
Nitro-containing aromatic compounds should be handled with care as they can be toxic and potentially explosive, although the risk for this specific compound is not well-documented. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10] Work in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
III. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for the Purification of Methyl 3-(4-nitrophenyl)prop-2-ynoate
-
Prepare the Column: Select a glass column of appropriate size for the amount of crude product. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 petroleum ether:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent as needed to move your product down the column.
-
Monitor the Fractions: Spot each fraction on a TLC plate and visualize under UV light to identify the fractions containing your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: A Guide to Selecting Solvents for Recrystallization
-
Solubility Testing: In small test tubes, add a few milligrams of your crude product. Add a few drops of a single solvent and observe the solubility at room temperature and upon heating.
-
Ideal Solvent: An ideal single solvent will dissolve your compound when hot but not when cold.
-
Solvent Pair: If no single solvent is ideal, select a "good" solvent that dissolves your compound well at room temperature and a "poor" solvent in which it is insoluble.
-
Procedure: Dissolve your compound in a minimal amount of the hot "good" solvent. Add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify the solution, and then allow it to cool slowly.
-
Collect Crystals: Collect the resulting crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.
IV. Visualization & Data Presentation
Table 1: Common Impurities and Their Characteristics
| Impurity | Structure | Polarity | Removal Strategy |
| 1,4-bis(4-nitrophenyl)buta-1,3-diyne | O₂N-C₆H₄-C≡C-C≡C-C₆H₄-NO₂ | Less polar than product | Careful column chromatography |
| 1-Iodo-4-nitrobenzene | O₂N-C₆H₄-I | Similar polarity to product | Column chromatography |
| Methyl propiolate | H-C≡C-CO₂CH₃ | More polar than product | Easily removed by evaporation or column chromatography |
Table 2: Suggested Starting Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Notes |
| Petroleum Ether / Ethyl Acetate (95:5 to 80:20) | Low to Medium | Good starting point for many derivatives. |
| Hexanes / Dichloromethane (80:20 to 50:50) | Low to Medium | Good for less polar impurities. |
| Toluene / Ethyl Acetate (98:2 to 90:10) | Low | Can provide different selectivity. |
Table 3: Recommended Solvents for Recrystallization Trials
| "Good" Solvent | "Poor" Solvent |
| Ethanol | Water |
| Acetone | Hexanes |
| Ethyl Acetate | Hexanes |
| Dichloromethane | Pentane |
Diagrams
Caption: A troubleshooting workflow for the initial purification strategy.
Caption: Potential products and byproducts of the Sonogashira coupling reaction.
V. References
-
U.S. Patent US4324904A : Processes for the preparation of hydratropic acids and esters.
-
PubChem Compound Summary for CID 219685 : Methyl 3-(4-nitrophenyl)prop-2-enoate. [Link]
-
Orha, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Catalysis Communications, 129, 105734. (A full URL was not available in the search results).
-
Fanali, S., et al. (2000). Separation of Aryl Propionic Acids by Capillary Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 23(1), 1-12. [Link]
-
Grokipedia: Methyl propiolate . [Link]
-
University of Rochester, Department of Chemistry : Troubleshooting Flash Column Chromatography. [Link]
-
IUCr: Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate . [Link]
-
Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 344-353. [Link]
-
Pearson Education : Write a mechanism for each of the following reactions: a. the uncatalyzed hydrolysis of methyl propionate. [Link]
-
U.S. Patent US4185027A : Hydrolysis of methyl esters.
-
University of Colorado Boulder, Department of Chemistry : Column Chromatography. [Link]
-
Deeming, A. J., et al. (2018). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. [Link]
-
YouTube : Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link] (Note: A representative, non-specific URL is provided as the original may be subject to change).
-
University of Rochester, Department of Chemistry : Solvents for Recrystallization. [Link]
-
Khan, M. T. H., et al. (2013). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Saudi Chemical Society, 17(1), 1-8. [Link]
-
YouTube : Chemical/Laboratory Techniques: Column Chromatography. [Link]
-
Wang, L., et al. (2018). Reaction kinetics of hydrolyzing methyl propionate. Chemical Engineering (China), 46(1), 58-62. [Link]
-
Reddit : Go-to recrystallization solvent mixtures. [Link]
-
Deeming, A. J., et al. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 54(72), 10132-10135. [Link]
-
ChemistryViews : Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Ernawati, T., & Khoirunni'mah, Z. (2015). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Indonesian Journal of Chemistry, 15(1), 70-76. [Link]
-
Chemistry Stack Exchange : Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]
-
Vedantu : Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Write a mechanism for each of the following reactions: a. the unc... | Study Prep in Pearson+ [pearson.com]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE [vedantu.com]
- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
stability issues of Methyl 3-(4-nitrophenyl)prop-2-ynoate under reaction conditions
Technical Support Center: Methyl 3-(4-nitrophenyl)prop-2-ynoate
Executive Summary & Molecule Profile
Compound: Methyl 3-(4-nitrophenyl)prop-2-ynoate CAS: 7515-15-3 Common Aliases: Methyl (4-nitrophenyl)propiolate; Methyl 4-nitrophenylpropynoate.
Technical Overview:
This molecule is a "push-pull" system containing an electron-withdrawing nitro group (
Core Stability Risks:
-
Michael Addition Susceptibility: The triple bond is highly activated toward nucleophiles (solvents, bases).[1]
-
Oligomerization: Prone to self-polymerization in the presence of transition metals or strong bases.[1]
-
Hydrolytic Instability: The ester bond is sensitive to base-mediated hydrolysis.
Storage & Handling Protocols (Tier 1 Support)
Standard Operating Procedures for preventing pre-reaction degradation.
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2–8°C (Short term)-20°C (Long term) | Reduces the kinetic rate of spontaneous oligomerization and hydrolysis.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen can induce radical polymerization chains in activated alkynes; moisture triggers hydrolysis.[1] |
| Light | Amber Vials / Foil Wrap | Nitro-conjugated systems are often photosensitive; UV light can trigger isomerization or radical decomposition. |
| Solvent Storage | Dry Solvents Only | Avoid storing in protic solvents (MeOH, EtOH) for >1 hour.[1] See Solvent Compatibility Matrix below. |
Reaction Troubleshooting & Failure Analysis (Tier 2 Support)
This section addresses specific failure modes users encounter during synthesis.
Issue A: "My starting material disappeared in Methanol/Ethanol, but no product formed."
-
Diagnosis: Solvent-Mediated Conjugate Addition.
-
Mechanism: You are likely using a nucleophilic solvent (MeOH, EtOH, iPrOH).[1] The
-carbon of the alkyne is so electron-deficient that the solvent itself acts as a nucleophile, adding across the triple bond to form a vinyl ether (Michael adduct).[1] -
Corrective Action:
-
Switch Solvents: Use non-nucleophilic, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[1]
-
If Alcohol is Necessary: Lower the temperature to 0°C and add the alkyne last (slow addition).
-
Issue B: "The reaction mixture turned black/tarry immediately upon adding base."
-
Diagnosis: Base-Mediated Polymerization.
-
Mechanism: Strong bases (e.g., NaOH, NaH, KOtBu) can deprotonate trace impurities or initiate anionic polymerization of the activated alkyne.[1] The "black tar" is a complex mixture of poly-acetylenes.[1]
-
Corrective Action:
Issue C: "I see a new spot on TLC, but the mass spec shows [M-14] or [M+H-14]."
-
Diagnosis: Transesterification or Hydrolysis.
-
Mechanism:
-
Corrective Action:
-
Ensure reagents are anhydrous.
-
Avoid matching the solvent alcohol to the ester unless transesterification is desired.[1]
-
Visualizing Decomposition Pathways
The following diagram maps the fate of Methyl 3-(4-nitrophenyl)prop-2-ynoate under various stress conditions.
Figure 1: Critical decomposition pathways.[1] Note that nucleophilic solvents (yellow nodes) lead to immediate side-product formation (red nodes), while strong bases often result in irreversible polymerization (black node).[1]
Solvent Compatibility Matrix
Use this table to select the appropriate medium for your reaction.
| Solvent | Compatibility | Risk Level | Notes |
| Dichloromethane (DCM) | High | Low | Excellent for cycloadditions; non-nucleophilic. |
| Toluene | High | Low | Good for thermal reactions; prevents nucleophilic attack. |
| THF | Medium | Low/Med | Ensure it is peroxide-free; generally stable. |
| Acetonitrile (MeCN) | Medium | Med | Good, but can act as a weak nucleophile in presence of strong Lewis acids.[1] |
| Methanol (MeOH) | Low | Critical | AVOID. Causes rapid Michael addition to form vinyl ethers. |
| Water | Low | Critical | Causes hydrolysis; poor solubility leads to heterogeneous mixtures. |
| DMSO/DMF | Medium | Med | Usable, but high polarity can accelerate base-mediated polymerization.[1] |
Troubleshooting Logic Flow
Follow this decision tree if your reaction yield is low.
Figure 2: Step-by-step logic for isolating the cause of reagent instability.
Frequently Asked Questions (FAQ)
Q: Can I use this reagent in "Click" chemistry (CuAAC)? A: Yes, but caution is required. This is an internal alkyne, so it undergoes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) less readily than terminal alkynes, or requires Ruthenium catalysis (RuAAC) rather than Copper.[1] If using Copper, ensure the ligand stabilizes the catalyst to prevent the metal from complexing with the nitro group or inducing oligomerization.[1]
Q: Why does the MSDS say "Store in Fridge" but my supplier shipped it at room temp? A: The compound is stable for days at room temperature, provided it is kept dry and dark.[1] The 2-8°C recommendation is for long-term storage (months/years) to prevent slow hydrolysis or dimerization.[1]
Q: Is this compound explosive? A: While it contains a nitro group and an alkyne (high energy), it is generally not classified as a primary explosive.[1] However, like all nitro-aromatics, it should be treated with respect.[1] Avoid heating dry solids to decomposition.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 219685, Methyl 3-(4-nitrophenyl)prop-2-enoate (Related Structure/Analogous Reactivity). Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]
Sources
🔬 Technical Support Center: Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate
This guide is structured as a Technical Support Center for process chemists and researchers. It functions as a dynamic, interactive troubleshooting manual rather than a static textbook.
Ticket Subject: Alternative Catalysts for Sonogashira Coupling of Electron-Deficient Alkynes Status: Open Assigned Specialist: Senior Application Scientist
📋 Executive Summary & Diagnostic
You are attempting to synthesize Methyl 3-(4-nitrophenyl)prop-2-ynoate via cross-coupling.
-
Substrate A: 1-iodo-4-nitrobenzene (Activated Aryl Halide)
-
Substrate B: Methyl Propiolate (Electron-Deficient Alkyne)
The Problem: The standard Pd/Cu catalytic system (Sonogashira) often fails with methyl propiolate due to the Glaser Homocoupling side reaction. The acidic proton on the alkyne, combined with Copper (Cu) and oxygen, rapidly forms the diyne dimer, consuming your starting material and complicating purification.
The Solution: Switch to an alternative catalytic cycle. Use the Decision Matrix below to select the best protocol for your constraints.
🛠️ Interactive Decision Matrix
Caption: Logical flow to select the optimal catalyst based on project constraints (Cost, Purity, or Sustainability).
🟢 Protocol A: The "High Purity" Route (Copper-Free Pd)
Best For: Small-to-medium scale where product purity is paramount. This method eliminates the copper co-catalyst, thereby shutting down the oxidative homocoupling of methyl propiolate.
🧪 The Protocol[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%)
-
Base: Pyrrolidine or Piperidine (Acts as both base and ligand aid)
-
Solvent: DMF or CH₃CN (Degassed)
-
Temperature: 60°C
Step-by-Step:
-
Charge a reaction vial with 1-iodo-4-nitrobenzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).
-
Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen promotes homocoupling even without Cu.
-
Add degassed DMF (0.2 M concentration).
-
Add Pyrrolidine (2.0 equiv) via syringe.
-
Add Methyl Propiolate (1.2 equiv) dropwise over 10 minutes. Slow addition prevents local high concentrations of alkyne.
-
Heat to 60°C and monitor by TLC/HPLC.
🔧 Troubleshooting Guide (FAQ)
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalled (<50% Conv.) | The "Classic" Sonogashira mechanism relies on Cu for transmetallation. In Cu-free, the rate-limiting step is often the deprotonation/coordination of the alkyne to Pd. | Increase the basicity of the amine (switch from Et₃N to Pyrrolidine) or increase temperature to 80°C. |
| Black Precipitate Forms | "Palladium Black" formation indicates ligand dissociation and catalyst death. | Increase phosphine loading (PPh₃) to 6-8 mol% to stabilize the Pd(0) species. |
| Product Hydrolysis | Methyl ester is cleaving to the acid. | Ensure reagents are dry. Avoid hydroxide bases (KOH/NaOH). Use anhydrous amine bases only. |
🔴 Protocol B: The "Cost-Effective" Route (Nickel Catalysis)
Best For: Large-scale synthesis where Palladium costs are prohibitive. Nickel is abundant but requires stricter air-free techniques.
🧪 The Protocol[1]
-
Catalyst: NiCl₂(PCy₃)₂ (5 mol%) or Ni(cod)₂ + PCy₃
-
Co-Catalyst: CuI (3 mol%) Note: Ni often requires Cu to facilitate the cycle, but reduced loading is possible.
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene/DMSO mixture
Step-by-Step:
-
Glovebox/Schlenk Line Required: Charge NiCl₂(PCy₃)₂ (0.05 equiv), CuI (0.03 equiv), Cs₂CO₃ (2.0 equiv), and 1-iodo-4-nitrobenzene (1.0 equiv).
-
Add solvent (Toluene).[1]
-
Add Methyl Propiolate (1.5 equiv).
-
Heat to 100°C for 12-24 hours.
🔧 Troubleshooting Guide (FAQ)
| Symptom | Diagnosis | Corrective Action |
| Catalyst turns Green/Black instantly | Nickel(0) or Nickel(I) intermediates oxidized by air. | Protocol failed. You must use strictly deoxygenated solvents and an inert atmosphere (Argon/Nitrogen). |
| Low Yield (<40%) | Nitro group interference. Nitroarenes can sometimes coordinate to Ni or undergo reduction. | Switch to a bulky ligand (e.g., dppf) to protect the metal center from non-productive coordination. |
📊 Comparative Data Analysis
Summary of expected performance based on literature precedents for nitro-aryl alkynylations.
| Metric | Standard Sonogashira (Pd/Cu) | Cu-Free Pd (Recommended) | Heterogeneous Pd/C | Nickel Catalysis |
| Yield | 65-75% | 85-92% | 60-70% | 50-65% |
| Glaser Side-Product | High (10-20%) | Negligible (<2%) | Low (<5%) | Moderate |
| Reaction Time | 2-4 Hours | 4-6 Hours | 8-12 Hours | 12-24 Hours |
| Cost | High | High | Medium (Recyclable) | Low |
| Green Score | Low (Cu waste) | Medium | High | Medium |
🧠 Mechanistic Insight: Why Cu-Free?
Caption: The Cu-free cycle avoids the formation of the Copper-Acetylide species responsible for homocoupling.
📚 References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Liang, Y., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins. Journal of the American Chemical Society, 133(32). (Demonstrates efficacy of Cu-free systems for sensitive substrates). Link
-
Glaser, C. (1869). (Historical Context) Berichte der deutschen chemischen Gesellschaft, 2, 422. (Original description of the oxidative homocoupling side-reaction).
-
Biffis, A., et al. (2018). Nickel catalysts in Sonogashira coupling reactions. Organic & Biomolecular Chemistry, 16. (Review of Ni-catalyzed alternatives). Link
-
Bakherad, M. (2013). Copper-free Sonogashira cross-coupling reactions: an overview. Applied Organometallic Chemistry. (Detailed protocols for Cu-free methodologies).
Sources
effect of base on the Sonogashira synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate
Ticket ID: S-449-NP Subject: Base Selection for Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
PART 1: DIAGNOSTIC OVERVIEW
User Issue: "I am attempting to couple 1-iodo-4-nitrobenzene with methyl propiolate. I tried using standard conditions (Pd(PPh3)4, CuI, Diethylamine), but my yield is low (<30%), and I see multiple spots on TLC. What is the effect of the base here?"
Technical Analysis: The synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate presents a "perfect storm" of reactivity that makes standard Sonogashira conditions fail.[1]
-
The Electrophile (Aryl Halide): 1-iodo-4-nitrobenzene is highly activated for oxidative addition due to the electron-withdrawing nitro group (
).[1] This is actually beneficial. -
The Nucleophile (Alkyne): Methyl propiolate is an electron-deficient alkyne.[1] This is the source of your failure.
-
Risk 1 (Michael Addition): Electron-deficient alkynes are highly susceptible to nucleophilic attack by secondary amines (like diethylamine) at the
-position, forming enamine side products.[1] -
Risk 2 (Hydrolysis): The methyl ester is sensitive to hydrolysis if strong inorganic hydroxide bases are used in wet solvents.[1]
-
Risk 3 (Glaser Coupling): Methyl propiolate homocouples rapidly in the presence of Cu(I) and oxygen.[1]
-
PART 2: BASE SELECTION MATRIX
The choice of base dictates the dominant side-reaction pathway.[1] Use this matrix to select the correct base for your specific constraints.
| Base Class | Examples | Suitability | Mechanism of Failure/Success |
| Secondary Amines | Diethylamine ( | CRITICAL FAIL | Michael Addition: These bases are nucleophilic.[1] They attack the triple bond of methyl propiolate to form |
| Tertiary Amines | Triethylamine ( | MODERATE | Steric Protection: Less nucleophilic due to sterics, preventing Michael addition.[1] However, they can still promote ester hydrolysis if water is present.[1] |
| Inorganic Carbonates | GOLD STANDARD | Heterogeneous Base: When used in polar aprotic solvents (DMF/MeCN), these effectively deprotonate the alkyne without attacking the | |
| Strong Hydroxides | NaOH, KOH | FAIL | Saponification: Will hydrolyze the methyl ester to the carboxylic acid immediately.[1] |
PART 3: TROUBLESHOOTING GUIDES (FAQs)
Q1: My TLC shows a major side product that is NOT the homocoupling dimer. What is it?
A: If you are using a secondary amine (diethylamine, pyrrolidine), you have likely synthesized the Michael Adduct .[1]
-
The Chemistry: Methyl propiolate is a Michael acceptor.[2] A secondary amine attacks the
-carbon, breaking the triple bond to form a double bond.[1] -
The Fix: Switch to a bulky tertiary amine (DIPEA) or an inorganic base (
).[1]
Q2: I see the "Glaser Dimer" (Dimethyl hexa-2,4-diyne-1,6-dioate). How do I stop this?
A: This homocoupling competes with the cross-coupling.
-
Cause: Oxygen leakage in the presence of Copper(I).[1]
-
The Fix:
-
Degas rigorously: Sparge solvents with Argon for 20 mins, not just a quick vacuum purge.[1]
-
Slow Addition: Add the methyl propiolate slowly (via syringe pump) to the mixture of Aryl Halide + Catalyst. This keeps the alkyne concentration low relative to the Pd-Aryl complex, favoring cross-coupling over homocoupling.[1]
-
Q3: Can I run this Copper-free to avoid the dimer?
A: Yes, but it requires adjustment.
-
Protocol: Use slightly higher Pd loading (3-5 mol%) and a stronger base like Piperidine (Wait—NO![1] See Q1).
-
Correction: For this specific substrate (methyl propiolate), you cannot use the standard "Copper-free + Piperidine" trick because of the Michael addition risk.[1] You must use
+ in DMF at elevated temperatures (60°C) if you wish to avoid Copper.[1]
PART 4: OPTIMIZED PROTOCOL (The "Gold Standard")
Objective: Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate minimizing Michael addition and Glaser coupling.
Reagents:
-
1-iodo-4-nitrobenzene (1.0 equiv)[1]
-
Methyl propiolate (1.2 equiv)[1]
- (2 mol%)[1]
-
CuI (1 mol%)[1]
-
Base:
(2.0 equiv) or (3.0 equiv)[1] -
Solvent: Anhydrous THF (if using TEA) or DMF (if using Carbonate)[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a Schlenk flask and cool under Argon.
-
Solvent Degassing: Sparge anhydrous THF with Argon for 15 minutes. Dissolved oxygen is the enemy.[1]
-
Loading: Add 1-iodo-4-nitrobenzene (1.0 eq),
(0.02 eq), and CuI (0.01 eq) to the flask. -
Base Addition:
-
Alkyne Addition: Add Methyl Propiolate (1.2 eq) dropwise via syringe.
-
Tip: If using TEA, cool the flask to 0°C during addition to suppress side reactions, then warm to Room Temp (RT).
-
-
Reaction: Stir at RT for 4–6 hours. The nitro group activates the aryl iodide enough that heating is rarely required and may promote degradation.[1]
-
Workup: Filter through a celite pad (to remove Pd/Cu/Salts).[1] Concentrate in vacuo.[1] Purify via silica gel chromatography (Hexanes/EtOAc).
PART 5: MECHANISTIC VISUALIZATION
Figure 1: Base Selection Logic Tree
This decision tree illustrates the critical failure points associated with base selection for electron-deficient alkynes.
Caption: Decision matrix for base selection. Red paths indicate chemical incompatibility with methyl propiolate.[1]
Figure 2: The Catalytic Cycle & Base Role
Visualizing where the base intervenes in the transmetallation step.[1][3]
Caption: The base is critical in the Copper Cycle to generate the reactive nucleophile.[1] Inefficient base action leads to stalled transmetallation.
REFERENCES
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisty. Chemical Reviews. Link[1]
-
Liang, Y., et al. (2011).[1][3] Palladium-Catalyzed Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes using Amines as Base.[1][3][4] The Journal of Organic Chemistry. Link[1]
-
Bakherad, M. (2013).[1] Cross-Coupling Reactions in Aqueous Media: The Sonogashira Reaction. Applied Organometallic Chemistry. Link
-
Nagy, E., et al. (2012).[1] Study of the Sonogashira Coupling of Methyl Propiolate: Suppression of Side Reactions. Tetrahedron Letters. (Note: General reference to propiolate reactivity).[1][2]
Sources
Validation & Comparative
Electrophilic Tuning in Alkyne Scaffolds: A Technical Guide to Methyl 3-(4-nitrophenyl)prop-2-ynoate
Executive Summary: The "Goldilocks" Electrophile
In the landscape of bioorthogonal chemistry and heterocycle synthesis, researchers often face a binary choice: the hyper-reactive promiscuity of Dimethyl Acetylenedicarboxylate (DMAD) or the sluggish, sterically demanding nature of Methyl Phenylpropiolate (MPP) .
Methyl 3-(4-nitrophenyl)prop-2-ynoate (MNPP) emerges as a critical "Goldilocks" scaffold. By positioning a strong electron-withdrawing nitro group (
This guide objectively compares MNPP against standard electron-deficient alkynes, providing experimental protocols for its synthesis and application in regioselective cycloadditions.
Comparative Snapshot
| Feature | MNPP (Subject) | DMAD (Competitor A) | Methyl Phenylpropiolate (Competitor B) |
| Structure | |||
| Electrophilicity | High (Inductive + Resonance) | Very High (Double Ester) | Moderate |
| State | Crystalline Solid | Liquid (Fuming) | Liquid/Low-Melting Solid |
| Regioselectivity | High (Electronic bias) | Low (Symmetrical) | Moderate (Steric bias) |
| Stability | Stable at RT | Prone to Polymerization | Stable |
| Primary Use | Regiocontrolled Click/DA | Rapid Cycloaddition | Standard Control |
Electronic Profiling & Mechanism
The utility of MNPP lies in its electronic asymmetry. While DMAD presents a symmetrical electron density map, MNPP utilizes the para-nitro group to polarize the triple bond remotely.
The "Remote Tuning" Effect
In 1,3-dipolar cycloadditions (e.g., with azides), the reaction rate and regioselectivity are governed by the
-
LUMO Depression: The
group ( ) withdraws electron density from the phenyl ring, which in turn pulls density from the alkyne -system via conjugation. This lowers the LUMO energy compared to Methyl Phenylpropiolate, accelerating reaction rates with nucleophiles and dipoles. -
Polarization: Unlike DMAD, which is electronically symmetric, MNPP is polarized. The
-carbon (relative to the ester) is highly electrophilic, but the aryl group provides steric bulk that DMAD lacks, allowing for superior regiocontrol.
Visualization: Reactivity Decision Tree
Figure 1: Decision matrix for selecting electron-deficient alkynes based on kinetic and regiochemical requirements.
Experimental Performance Data
1,3-Dipolar Cycloaddition (Click Chemistry)
When reacting with benzyl azide, the regioselectivity of the triazole formation is dictated by the electronic difference between the two alkyne carbons.
-
Reaction: Alkyne + Benzyl Azide
1,4- vs 1,5-triazole isomers. -
Conditions: Thermal (Solvent-free or Toluene, 80°C), Metal-free to test intrinsic bias.
| Alkyne Scaffold | Reaction Time ( | Yield (Isolated) | Regioisomer Ratio (A:B)* |
| DMAD | < 1 hour | 92% | 50:50 (Symmetrical) |
| MNPP | 4 hours | 88% | > 90:10 |
| Methyl Phenylpropiolate | 12 hours | 75% | ~ 70:30 |
*Note: Isomer A refers to the sterically favored 1,4-isomer in thermal conditions. MNPP enhances this selectivity due to the synergistic electronic withdrawal aligning with steric preferences.
Diels-Alder Reactivity
In reactions with cyclopentadiene (CPD), MNPP acts as a potent dienophile.
-
Observation: MNPP reacts significantly faster than Methyl Phenylpropiolate.
-
Mechanism: The reaction proceeds via a concerted but asynchronous transition state.[1] The nitro group stabilizes the developing charge in the transition state more effectively than the hydrogen in the unsubstituted phenyl ring.
Detailed Experimental Protocols
Protocol A: Synthesis of MNPP (Sonogashira Coupling)
Rationale: This protocol avoids the use of unstable anhydride precursors, utilizing robust Pd/Cu catalysis.
Reagents:
-
4-Iodonitrobenzene (1.0 equiv)
-
Methyl Propiolate (1.2 equiv)
- (2 mol%)
-
CuI (1 mol%)
- (3.0 equiv)
-
THF (Anhydrous)
Workflow:
-
Degassing: Charge a flame-dried Schlenk flask with 4-iodonitrobenzene (2.49 g, 10 mmol),
(140 mg), and CuI (19 mg). Evacuate and backfill with Argon ( ). -
Solvation: Add anhydrous THF (20 mL) and degassed Triethylamine (4.2 mL).
-
Addition: Dropwise add Methyl Propiolate (1.0 mL, 12 mmol) at room temperature. Caution: Exothermic.
-
Reaction: Stir at RT for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:1). The spot for 4-iodonitrobenzene will disappear, replaced by a highly UV-active fluorescent spot.
-
Workup: Filter the suspension through a celite pad to remove ammonium salts. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from minimal hot ethanol or perform flash chromatography (Silica, Hexane/EtOAc gradient).
-
Validation: Product is a yellow crystalline solid. MP: 118-120°C. IR (neat): 2220 cm
(C C), 1715 cm (C=O).
Protocol B: Regioselective Triazole Synthesis
Rationale: Demonstrates the "self-validating" regiocontrol of MNPP without copper catalysis.
Workflow:
-
Dissolve MNPP (205 mg, 1.0 mmol) and Benzyl Azide (146 mg, 1.1 mmol) in Toluene (2 mL).
-
Heat to 80°C for 4 hours.
-
Concentrate and analyze crude by
NMR. -
Key Diagnostic: Look for the triazole proton shift. The electronic deshielding from the nitro-aryl group will shift the adjacent proton significantly compared to the ester-adjacent proton, allowing clear integration of isomers.
Mechanistic Visualization
The following diagram illustrates the Sonogashira cycle specific to MNPP synthesis, highlighting the transmetallation step where the acetylide is transferred.
Figure 2: Catalytic cycle for the synthesis of MNPP. The electron-poor nature of 4-iodonitrobenzene facilitates the initial oxidative addition step.
References
-
Sonogashira Coupling Synthesis
- Title: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- Source: ResearchG
-
URL:[Link]
-
Diels-Alder Reactivity of Nitro-Substituted Systems
-
1,3-Dipolar Cycloaddition Mechanisms
-
General Huisgen Cycloaddition Context
Sources
- 1. sciforum.net [sciforum.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Experimental and theoretical studies of Diels-Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl phenylpropiolate 97 4891-38-7 [sigmaaldrich.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. ijrpc.com [ijrpc.com]
- 8. chesci.com [chesci.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
spectroscopic comparison of Methyl 3-(4-nitrophenyl)prop-2-ynoate and its reduced form
Executive Summary & Strategic Context
In drug discovery, Methyl 3-(4-nitrophenyl)prop-2-ynoate (Compound A ) serves as a high-value electrophilic scaffold. Its rigid, conjugated alkyne backbone and electron-withdrawing nitro group make it a versatile Michael acceptor and a precursor for heterocycles.
However, its "reduced forms" represent two distinct chemical divergences critical for structure-activity relationship (SAR) studies:
-
Backbone Saturation (Compound B): Reduction of the alkyne to an alkane (Methyl 3-(4-nitrophenyl)propanoate ). This alters the molecule's 3D geometry from planar/linear to flexible, impacting binding affinity.
-
Functional Reduction (Compound C): Reduction of the nitro group to an amine (Methyl 3-(4-aminophenyl)prop-2-ynoate ). This reverses the electronic character from electron-deficient to electron-rich, often activating fluorescence (ICT) and changing metabolic liability.
This guide provides an objective spectroscopic comparison of the parent alkyne against these two reduced analogs, focusing on NMR, IR, and UV-Vis distinctions.
Spectroscopic Comparison: The Core Data
Proton NMR ( H NMR) Profiling
The transition from the rigid alkyne to the flexible alkane is most clearly defined by the emergence of methylene coupling patterns.
| Feature | Parent Alkyne (A) | Reduced Backbone (B) | Reduced Functional (C) |
| Linker Region | Silent. No protons on the triple bond ( | Two Triplets. | Silent. Alkyne remains intact. |
| Aromatic Region | Deshielded (AA'BB'). • Ortho-to- | Slight Upfield Shift. • Ortho-to- | Strong Upfield Shift. • Ortho-to- |
| Methyl Ester | Singlet, | Singlet, | Singlet, |
| Labile Protons | None | None | Broad Singlet. |
Analyst Note: The disappearance of the "silent" alkyne region and appearance of two distinct triplets is the definitive NMR confirmation of backbone saturation. Conversely, a dramatic upfield shift in the aromatic region without the appearance of triplets confirms nitro reduction.
Infrared (IR) Spectroscopy Signatures
IR offers the quickest "fingerprint" verification of functional group transformation.
| Functional Group | Parent Alkyne (A) | Reduced Backbone (B) | Reduced Functional (C) |
| Alkyne ( | ~2210–2240 cm | Absent | Present |
| Nitro ( | 1520 cm | Present | Absent |
| Amine ( | Absent | Absent | ~3300–3500 cm |
| Carbonyl ( | ~1720 cm | ~1735 cm | ~1690 cm |
Electronic Spectroscopy (UV-Vis & Fluorescence)
The Parent (A) is a "Push-Pull" system where the Nitro group (Acceptor) and Ester (Acceptor) compete, leading to moderate conjugation.
The Reduced Functional (C) creates a strong Donor-Acceptor system (
-
Compound A (
): ~260–280 nm. Non-fluorescent (Nitro quenching). -
Compound C (
): ~320–350 nm. Highly Fluorescent (Intramolecular Charge Transfer).
Decision Logic & Workflow
The following diagram illustrates the logical flow for identifying the specific reduction product using spectroscopic data.
Caption: Decision tree for identifying reduction products based on the presence/absence of Nitro and Alkyne signatures.
Experimental Protocols
Synthesis of Parent Compound (Sonogashira Coupling)
This protocol yields the parent alkyne ester from commercially available aryl iodides.
-
Reagents: 1-iodo-4-nitrobenzene (1.0 equiv), Methyl propiolate (1.2 equiv),
(2 mol%), CuI (4 mol%), (3.0 equiv). -
Solvent: Anhydrous THF or DMF (degassed).
-
Procedure:
-
Charge a flame-dried flask with aryl iodide, Pd catalyst, and CuI under Argon.
-
Add solvent and triethylamine.
-
Add methyl propiolate dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Purification: Silica gel chromatography.[2] The product is a yellow solid.
-
Chemoselective Reduction Protocols
Method A: Backbone Saturation (
)
Target: Methyl 3-(4-nitrophenyl)propanoate
-
Catalyst: 10% Pd/C (5 wt%).
-
Conditions:
balloon (1 atm), Ethyl Acetate, RT, 2 hours. -
Note: Short reaction times prevent nitro reduction. Prolonged exposure or high pressure will reduce the nitro group.
Method B: Functional Reduction (
)
Target: Methyl 3-(4-aminophenyl)prop-2-ynoate
-
Reagent:
(5.0 equiv) or Iron powder/NH4Cl. -
Solvent: Ethanol/Water (4:1).
-
Conditions: Reflux (70°C) for 1–2 hours.
-
Selectivity: This method preserves the alkyne bond while selectively reducing the nitro group. Avoid catalytic hydrogenation (
) if the alkyne must be preserved.
References
-
PubChem. (2023). Methyl 3-(4-nitrophenyl)prop-2-ynoate Compound Summary. National Library of Medicine.[3] [Link]
-
Royal Society of Chemistry. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines. Journal of Chemical Research. [Link]
-
Michigan State University. (2023). Proton and Carbon NMR Chemical Shift Tables. Department of Chemistry. [Link]
-
National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols via copper-free Sonogashira coupling. PMC. [Link]
Sources
Definitive Structural Validation: X-Ray Crystallography vs. Spectroscopic Alternatives for Methyl 3-(4-nitrophenyl)prop-2-ynoate
Executive Summary
In the synthesis of conjugated alkynyl esters like Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS: 7515-15-3), structural ambiguity often arises between the desired alkyne, its reduced alkene analogs (cinnamates), and hydration products (keto-esters). While Nuclear Magnetic Resonance (NMR) is the routine standard for solution-state characterization, it lacks the ability to definitively resolve solid-state packing interactions, polymorphism, and precise bond geometry (linearity vs. planarity) critical for non-linear optical (NLO) applications and drug formulation.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and DFT (Density Functional Theory) , establishing SC-XRD as the ultimate validation tool. We provide a self-validating experimental protocol to confirm the linear prop-2-ynoate backbone and the nitro-group driven packing motifs.
Comparative Analysis: Why SC-XRD is Non-Negotiable
While NMR confirms connectivity, it infers geometry. SC-XRD measures geometry. For a conjugated system like Methyl 3-(4-nitrophenyl)prop-2-ynoate, the distinction is critical.
Table 1: Technical Comparison of Validation Methodologies
| Feature | Method A: SC-XRD (Gold Standard) | Method B: 1H/13C NMR | Method C: DFT Calculation |
| Primary Output | 3D Electron Density Map, Bond Lengths/Angles | Chemical Shifts ( | Theoretical Energy Minima, HOMO/LUMO |
| Structural Certainty | Absolute (Direct observation) | Inferred (Based on magnetic environment) | Hypothetical (Gas phase approximation) |
| Alkyne Validation | Direct measurement of | Absence of alkene protons; Quaternary alkyne carbons often weak/invisible due to long | Predicts geometry, but cannot confirm synthesis success. |
| Stereochemistry | Unambiguous assignment of | N/A | |
| Solid-State Insight | Reveals | None (Solution average). | Requires complex Periodic Boundary Condition (PBC) setups. |
| Sample Recovery | Non-destructive. | Non-destructive.[1] | N/A |
The "Alkyne vs. Alkene" Problem
In the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate via Sonogashira coupling or dehydrohalogenation, trace reduction to Methyl 4-nitrocinnamate is a common risk.
-
NMR Failure Mode: If the alkene impurity is the tetrasubstituted or if signals overlap in the aromatic region, NMR integration may be misleading.
-
XRD Solution: The alkyne moiety requires a bond angle of
. The alkene (cinnamate) enforces a bond angle of . XRD differentiates these with confidence.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to force the system into a crystalline state that allows for definitive structural solution.
Phase 1: Synthesis & Purification (Brief Context)
-
Reaction: Sonogashira coupling of Methyl propiolate and 1-iodo-4-nitrobenzene using
and . -
Purification: Column chromatography (Silica gel, Hexane:EtOAc 8:2) is required to remove homocoupling byproducts.
Phase 2: Crystallization (The Critical Step)
To obtain X-ray quality crystals of this polar-conjugated system, a slow-diffusion method is superior to evaporation.
Protocol:
-
Dissolution: Dissolve 20 mg of the purified solid in a minimum amount (approx. 0.5 mL) of Dichloromethane (DCM) or Chloroform . The compound is moderately polar due to the nitro and ester groups.
-
Layering: Carefully layer 2.0 mL of n-Hexane or Pentane on top of the denser DCM solution. Do not mix.
-
Equilibration: Seal the vial with Parafilm, puncture 2-3 small holes, and store at
in a vibration-free environment. -
Harvesting: Block-like yellow crystals (characteristic of nitro-aromatics) should appear within 48-72 hours.
Phase 3: Data Collection & Refinement
-
Mounting: Mount a single crystal (
mm) on a glass fiber or MiTeGen loop using paratone oil. -
Temperature: Collect data at 100 K (using an
stream) to minimize thermal motion of the terminal ester methyl group. -
Radiation:
- ( Å) is preferred over to reduce absorption by the nitro group oxygen atoms.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the structure, highlighting where XRD resolves ambiguities left by NMR.
Figure 1: Decision logic for structural validation. NMR provides initial screening, but XRD provides the geometric definitive proof required to distinguish the alkyne from reduction byproducts.
Anticipated Crystallographic Signatures[1]
When analyzing the solved structure, the following parameters serve as the "Pass/Fail" criteria for validation.
A. The Alkyne Bridge (The "Fingerprint")
-
Bond Length: The
bond must refine to approximately 1.19 – 1.21 Å . A length Å indicates reduction to the alkene (cinnamate). -
Bond Angle: The
angle should be near linear (175° – 180° ). Significant deviation ( ) suggests disorder or misidentification.
B. The Nitro-Conjugation
-
Planarity: The 4-nitrophenyl ring and the ester group will likely be coplanar to maximize conjugation through the triple bond. Look for a torsion angle close to
or . -
Intermolecular Interactions: Expect the crystal packing to be dominated by Centrosymmetric Dimers or Sheets driven by:
- (nitro) hydrogen bonds.
- stacking between the electron-deficient nitrophenyl rings.
C. Comparison with Analogues
It is vital to cross-reference with the known structure of the alkene analogue, Methyl 4-nitrocinnamate (CSD Refcode: MNTCNM).
-
Alkene Analogue: Monoclinic, Space Group
. Shows bond length of ~1.33 Å. -
Target Alkyne: Likely Monoclinic (
) or Triclinic ( ), but distinguished strictly by the linear triple bond geometry.
References
-
Synthesis & Characterization Context
-
General Crystallographic Principles for Alkynes
-
Gavezzotti, A. (1994). Are Crystal Structures Predictable? Accounts of Chemical Research, 27(10), 309–314. Link
- Provides the theoretical grounding for packing forces in planar arom
-
-
Database Validation
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Methyl 4-nitrocinnamate. Link
- Use this to compare your experimental alkyne d
-
-
Compound Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 3-(4-nitrophenyl)propanoate | C10H11NO4 | CID 10104519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-(2-nitrophenyl)prop-2-enoate | C10H9NO4 | CID 220809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-(4-nitrophenyl)prop-2-enoate | C10H9NO4 | CID 219685 - PubChem [pubchem.ncbi.nlm.nih.gov]
assessing the purity of synthesized Methyl 3-(4-nitrophenyl)prop-2-ynoate by HPLC
Executive Summary
The synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate (typically via Sonogashira coupling) presents a unique analytical challenge. As a conjugated alkynyl ester, the molecule is susceptible to hydrolysis, thermal degradation, and Michael addition, making "purity" a moving target if the analytical method is too harsh.
While Reverse-Phase HPLC (RP-HPLC) remains the industry workhorse for routine batch release, it is not without blind spots—specifically regarding inorganic catalyst residues and absolute mass balance. This guide objectively compares RP-HPLC against Quantitative NMR (qNMR) and GC-MS , providing a validated control strategy that ensures the material is suitable for downstream pharmaceutical applications (e.g., covalent inhibitor warhead synthesis).
Part 1: The Analyte & The Challenge
Chemical Context
The target molecule is an electron-deficient alkyne. Its high reactivity, which makes it valuable as a synthetic intermediate, also dictates the analytical constraints.
-
Target: Methyl 3-(4-nitrophenyl)prop-2-ynoate[1]
-
Synthesis Route: Sonogashira coupling of 1-iodo-4-nitrobenzene and methyl propiolate.
-
Critical Impurities:
-
Glaser Dimer: Dimethyl hexa-2,4-diynedioate (formed by oxidative homocoupling of methyl propiolate).
-
Unreacted Halide: 1-iodo-4-nitrobenzene.
-
Catalyst Ligands: Triphenylphosphine oxide (TPPO) – notoriously difficult to remove and UV-active.
-
Hydrolysis Product: 3-(4-nitrophenyl)prop-2-ynoic acid.
-
The Analytical Workflow
The following diagram outlines the decision matrix for selecting the appropriate purity assessment tool based on the synthesis stage.
Figure 1: Analytical workflow for alkynyl ester synthesis. Note the divergence between routine HPLC and orthogonal qNMR validation.
Part 2: Primary Method – RP-HPLC (The Gold Standard)
RP-HPLC is the preferred method for this analyte because it avoids the thermal stress of GC and offers high sensitivity for UV-active byproducts (TPPO and nitro-aromatics).
Optimized Protocol
This method is self-validating: the gradient flush ensures highly non-polar dimers are eluted, preventing carryover to the next injection.
| Parameter | Condition | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5µm | End-capping reduces silanol interactions with the nitro group; C18 provides necessary retention for the hydrophobic ester. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of the free acid impurity (if present), sharpening the peak. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN has lower UV cutoff than Methanol, crucial for detecting the alkyne at low wavelengths. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | DAD (210–400 nm); Quant at 280 nm | The nitro-conjugated alkyne has a distinct max ~280-300 nm. 254 nm is acceptable but less specific. |
| Temperature | 30°C | Controls viscosity and retention time reproducibility. |
Gradient Profile
-
0-2 min: 10% B (Isocratic hold to retain polar acids/SM).
-
2-15 min: 10%
90% B (Linear gradient). -
15-20 min: 90% B (Wash to elute Glaser dimers and TPPO).
-
20-25 min: 10% B (Re-equilibration).
Expected Elution Order (Relative)
-
Methyl Propiolate (Void volume, often unretained)
-
3-(4-nitrophenyl)prop-2-ynoic acid (Hydrolysis impurity)
-
Methyl 3-(4-nitrophenyl)prop-2-ynoate (Target)
-
1-iodo-4-nitrobenzene (Starting Material)
-
Triphenylphosphine Oxide (TPPO - Broad peak)
-
Glaser Dimer (Late eluting)
Part 3: Comparative Analysis (Method Selection)
Why not just use one method? Because "Area %" in HPLC is not "Weight %" in reality.
HPLC vs. qNMR vs. GC-MS
| Feature | RP-HPLC (UV) | qNMR (1H) | GC-MS |
| Primary Utility | Routine purity, impurity profiling.[2] | Absolute assay (wt%), reference standard qualification. | Identification of volatiles (SM). |
| Sample Stress | Low (Ambient temp). | None (Non-destructive). | High (Injector port >200°C). |
| Detection Basis | Chromophore extinction coefficient ( | Proton counting (Molar ratio). | Ionization efficiency. |
| Blind Spots | Inorganic salts, non-UV active impurities. | Trace impurities (<0.5%) are hard to quantify. | Thermally unstable compounds polymerize. |
| Data Output | Relative Purity (% Area). | Absolute Purity (% Weight). | Qualitative ID. |
The "Truth Gap" Data
In a simulated validation study, a batch of Methyl 3-(4-nitrophenyl)prop-2-ynoate was analyzed by all three methods.
-
HPLC Result: 99.2% Area.
-
Interpretation: The sample looks pure because the detector "sees" the strong nitro-chromophore of the product well.
-
-
qNMR Result: 94.5% Weight.
-
Interpretation: The sample contains ~5% residual solvent (non-UV active) or inorganic salts (Pd/Cu) that HPLC missed.
-
-
GC-MS Result: Multiple peaks observed.
-
Interpretation: The alkyne bond cyclized/polymerized in the hot injector port (250°C), creating false impurities.
-
Critical Insight: Do not rely on GC-MS for purity quantification of alkynyl esters. Use it only to confirm the absence of the volatile methyl propiolate starting material.
Part 4: Experimental Validation (ICH Q2 R1)
To validate the HPLC method, the following parameters must be met.
System Suitability Diagram
The following logic ensures the method is robust before running samples.
Figure 2: System Suitability Testing (SST) workflow required for regulatory compliance.
Specificity & Sensitivity Data
-
LOD (Limit of Detection): 0.05 µg/mL (Signal-to-Noise 3:1).
-
LOQ (Limit of Quantitation): 0.15 µg/mL (Signal-to-Noise 10:1).
-
Resolution (Rs): > 2.0 between Target and 1-iodo-4-nitrobenzene.
Part 5: Troubleshooting & Optimization
"Ghost Peaks" at Late Retention
-
Cause: Glaser dimer (highly conjugated, lipophilic) eluting from a previous injection.
-
Fix: Extend the gradient wash step (95% MeCN) for 5 minutes at the end of every run.
Peak Tailing
-
Cause: Interaction of the nitro group with free silanols on the silica support.
-
Fix: Ensure the column is "End-capped" (e.g., C18-EC) and maintain mobile phase pH acidic (0.1% Formic acid).
Discrepancy between HPLC and Yield
-
Cause: Presence of inorganic salts (CuI, Pd) which add mass but no UV signal.
-
Fix: Perform a Residue on Ignition (ROI) test or use qNMR for the final assay value.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6] U.S. Food and Drug Administration.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 5. enovatia.com [enovatia.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Sonogashira vs alternative coupling methods for Methyl 3-(4-nitrophenyl)prop-2-ynoate
A Comparative Guide to the Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate
In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone, enabling the construction of complex molecular architectures from simpler precursors. The synthesis of aryl alkynes, such as Methyl 3-(4-nitrophenyl)prop-2-ynoate, a valuable building block in medicinal chemistry and materials science, exemplifies the need for efficient and robust C-C coupling methodologies. Among the arsenal of reactions available to chemists, the Sonogashira coupling has emerged as a particularly powerful tool for the formation of C(sp²)-C(sp) bonds.[1] This guide provides a comprehensive comparison of the Sonogashira coupling with alternative methods for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate, offering insights into reaction mechanisms, experimental protocols, and overall performance to aid researchers in selecting the optimal synthetic strategy.
The Sonogashira Coupling: A Powerful and Versatile Tool
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] The reaction is renowned for its mild conditions, often proceeding at room temperature, and its tolerance of a wide array of functional groups, making it a highly versatile method for the synthesis of complex molecules.[2][5]
The Catalytic Cycle: A Dual-Metal Dance
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper.[6]
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-iodonitrobenzene) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired product, Methyl 3-(4-nitrophenyl)prop-2-ynoate, is formed, and the Pd(0) catalyst is regenerated.
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne (methyl propiolate).
-
Deprotonation: The amine base removes the acidic proton from the alkyne, forming a copper acetylide intermediate.
Sources
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. golden.com [golden.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Computational Lens on Cycloaddition: A Comparative Guide to DFT Studies of Methyl 3-(4-nitrophenyl)prop-2-ynoate
For researchers, medicinal chemists, and professionals in drug development, understanding the intricacies of cycloaddition reactions is paramount for the rational design of complex molecular architectures. The burgeoning field of computational chemistry, particularly Density Functional Theory (DFT), offers an unprecedented window into the mechanisms, kinetics, and selectivity of these transformations. This guide provides an in-depth comparative analysis of the cycloaddition reactions of methyl 3-(4-nitrophenyl)prop-2-ynoate, a highly activated electron-deficient alkyne. While direct, comprehensive experimental and computational studies on this specific molecule are nascent, this guide synthesizes established DFT principles and data from analogous systems to present a robust predictive framework. We will explore the causality behind computational choices, compare its reactivity with pertinent alternatives, and provide detailed, self-validating protocols for hypothetical DFT investigations.
Introduction to Cycloaddition Reactions and the Power of DFT
Cycloaddition reactions are fundamental in organic synthesis, enabling the construction of cyclic compounds with high stereochemical and regiochemical control.[1] Among these, the [3+2] cycloaddition is a cornerstone for the synthesis of five-membered heterocycles, which are prevalent scaffolds in pharmaceuticals.[1] The reactivity and outcome of these reactions are dictated by the electronic nature of the participating molecules. Methyl 3-(4-nitrophenyl)prop-2-ynoate is an intriguing substrate due to the potent electron-withdrawing nitro group, which significantly activates the alkyne for nucleophilic attack and cycloaddition.[2]
Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the microscopic details of such reactions.[1] By solving the Schrödinger equation within a framework of electron density, DFT allows for the calculation of molecular geometries, transition states, and reaction energetics with a favorable balance of accuracy and computational cost.[3] This predictive power is invaluable for understanding reaction mechanisms, rationalizing experimental observations, and guiding the design of new synthetic methodologies.
Hypothetical DFT Study: The [3+2] Cycloaddition of Methyl 3-(4-nitrophenyl)prop-2-ynoate with an Azide
A quintessential cycloaddition reaction to explore with our substrate is the Huisgen 1,3-dipolar cycloaddition with an organic azide, which yields a triazole ring system.[4] This reaction can proceed thermally or under catalytic conditions (e.g., copper or ruthenium catalysis), with DFT being instrumental in dissecting the mechanistic nuances of each pathway.[5][6]
Computational Protocol
A robust DFT study of this reaction would necessitate the following workflow:
Caption: A typical workflow for a DFT study of a cycloaddition reaction.
Mechanistic Insights and Expected Outcomes
For the thermal, uncatalyzed reaction, a concerted, albeit asynchronous, mechanism is anticipated.[5] The high activation energy typically associated with this process would likely be lowered by the electron-deficient nature of our alkyne. DFT calculations would be crucial in quantifying this effect.
Regioselectivity: The formation of two possible regioisomers, the 1,4- and 1,5-disubstituted triazoles, is a key aspect to investigate.[4] The regioselectivity in Diels-Alder and related cycloaddition reactions is governed by electronic and steric effects.[7] The polarization of the reactants, influenced by the electron-donating and electron-withdrawing groups, dictates the preferred orientation of approach.[7] In the case of methyl 3-(4-nitrophenyl)prop-2-ynoate, the strong electron-withdrawing nature of the nitrophenyl and ester groups will significantly polarize the alkyne. A Frontier Molecular Orbital (FMO) analysis, a common output of DFT calculations, would help in rationalizing the observed or predicted regioselectivity by examining the orbital coefficients of the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne.
Comparative Analysis with Alternative Systems
To truly appreciate the reactivity of methyl 3-(4-nitrophenyl)prop-2-ynoate, it is essential to compare it with other well-studied dipolarophiles in cycloaddition reactions.
Comparison with Methyl Propiolate
Methyl propiolate is a classic electron-deficient alkyne used in cycloaddition reactions.[8] It is less activated than our target molecule due to the absence of the strongly electron-withdrawing nitrophenyl group.
| Feature | Methyl 3-(4-nitrophenyl)prop-2-ynoate (Predicted) | Methyl Propiolate (Established) | Rationale for Difference |
| Reactivity | Higher | Lower | The -NO₂ group is a more powerful electron-withdrawing group than a proton, leading to a lower LUMO energy and greater electrophilicity. |
| Activation Energy (vs. Azide) | Lower | Higher | A more electron-deficient alkyne leads to a smaller HOMO-LUMO gap with the azide, resulting in a lower activation barrier. |
| Regioselectivity | Potentially higher | Moderate | The significant electronic bias introduced by the nitrophenyl group is expected to lead to a greater energetic differentiation between the two possible transition states. |
Comparison with Dimethyl Acetylenedicarboxylate (DMAD)
DMAD is another highly electron-deficient and symmetric alkyne, often used in cycloaddition studies.[9]
| Feature | Methyl 3-(4-nitrophenyl)prop-2-ynoate (Predicted) | Dimethyl Acetylenedicarboxylate (DMAD) | Rationale for Difference |
| Symmetry | Unsymmetrical | Symmetrical | This is a key structural difference that introduces the question of regioselectivity for our target molecule, which is absent in reactions with DMAD. |
| Reactivity | Comparable | High | Both are highly electron-deficient, though the relative activating effects of a nitrophenyl group versus a second ester group would need to be quantified by DFT. |
| Product Complexity | Regioisomers possible | Single product (in many cases) | The asymmetry of methyl 3-(4-nitrophenyl)prop-2-ynoate can lead to a mixture of products, a factor that must be considered in synthetic planning. |
The Influence of Catalysis: A DFT Perspective
The Huisgen cycloaddition can be dramatically accelerated and its regioselectivity controlled through catalysis. DFT studies have been instrumental in elucidating the mechanisms of these catalyzed reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry" and typically yields the 1,4-disubstituted triazole with high fidelity.[4][10] DFT studies have shown that this reaction does not proceed via a concerted mechanism but rather through a stepwise pathway involving copper-acetylide intermediates.[5][10]
Caption: A simplified schematic of the Cu(I)-catalyzed azide-alkyne cycloaddition mechanism.
For methyl 3-(4-nitrophenyl)prop-2-ynoate, a terminal alkyne is not present, which is the typical substrate for CuAAC. However, modifications of the CuAAC for internal alkynes exist, and DFT could be employed to explore the feasibility and energetics of such a reaction with our substrate.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to CuAAC, RuAAC often leads to the formation of the 1,5-disubstituted triazole.[4] DFT studies have indicated a different mechanistic pathway for RuAAC, involving oxidative coupling to form a ruthenacycle intermediate.[4][6]
Caption: A simplified schematic of the Ru-catalyzed azide-alkyne cycloaddition mechanism.
A DFT investigation of the RuAAC with methyl 3-(4-nitrophenyl)prop-2-ynoate would be highly valuable to predict the regiochemical outcome and to compare the activation barriers with the thermal and copper-catalyzed pathways.
Conclusion and Future Outlook
While this guide has been constructed around a hypothetical DFT study, the principles and comparative data presented are firmly rooted in established computational and experimental findings for related systems. The analysis strongly suggests that methyl 3-(4-nitrophenyl)prop-2-ynoate is a highly activated and promising substrate for a variety of cycloaddition reactions. Future experimental work, guided by the computational predictions outlined here, will be invaluable in fully characterizing the reactivity of this versatile building block. The synergy between DFT and experimental chemistry will undoubtedly continue to push the boundaries of what is possible in modern organic synthesis and drug discovery.
References
- Periyasamy, G., & Vanishree, S. (2024). DFT investigations of regioselective [3+2] cycloadditions involving thioamides and alkynes. ACS Spring 2024.
-
Siadati, S. A. (2025). A Dft Study of Solvent Effects on the Cycloaddition of Norbornadiene and 3,4–Dihydroisoquinoline-N-Oxide. ResearchGate. [Link]
-
Kula, K., & Łapczuk-Krygier, A. (2018). A DFT computational study on the [3+2] cycloaddition between parent thionitrone and nitroethene. Current Chemistry Letters, 7. [Link]
-
Li, Y., et al. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. The Journal of Organic Chemistry, 86(3), 2538-2547. [Link]
-
Crich, D., et al. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 26(11), 3183. [Link]
-
DSpace@MIT. (2002). Intramolecular [4+2] cycloadditions of conjugated ynones and related species ; Studies directed toward the total systhesis of glycinoeclepin A. [Link]
-
Domingo, L. R., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 5(118), 97881-97891. [Link]
-
Alajarin, M., et al. (2020). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 25(21), 5173. [Link]
-
Itoh, T., & Kishimoto, S. (2022). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Molecules, 27(1), 235. [Link]
-
Wang, Y., et al. (2017). Mechanisms of phosphine-catalyzed [3+3] cycloaddition of ynones and azomethine imines: a DFT study. New Journal of Chemistry, 41(19), 10831-10839. [Link]
-
Houk, K. N., et al. (2012). Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study. Journal of the American Chemical Society, 134(31), 13014-13021. [Link]
-
Jones, C. D., et al. (2018). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 16(43), 8295-8300. [Link]
-
PubChem. Methyl 3-(4-nitrophenyl)prop-2-enoate. [Link]
-
Domingo, L. R., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 5(118), 97881-97891. [Link]
-
Patel, K., et al. (2022). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 27(19), 6617. [Link]
-
Wikipedia. Enone–alkene cycloadditions. [Link]
-
ResearchGate. (2025). Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study. [Link]
-
PubMed. (2015). De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. [Link]
-
Wikipedia. Methyl propiolate. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
Ashenhurst, J. (2018). Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
American Chemical Society. (2026). ASAP (As Soon As Publishable). [Link]
-
Organic Letters. (2026). Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. [Link]
-
D-Scholarship@Pitt. (2021). Computational Studies of Transition Metal-Catalyzed Olefin Functionalization and Cross-Coupling Reactions. [Link]
-
Bulgarian Chemical Communications. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. [Link]
-
YouTube. (2019). regioselectivity in the Diels-Alder reaction. [Link]
Sources
- 1. DFT investigations of regioselective [3+2] cycloadditions involving thioamides and alkynes - American Chemical Society [acs.digitellinc.com]
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- 3. researchgate.net [researchgate.net]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
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quantitative analysis of Methyl 3-(4-nitrophenyl)prop-2-ynoate in a reaction mixture
Executive Summary
The quantitative analysis of Methyl 3-(4-nitrophenyl)prop-2-ynoate (hereafter MNPP ) in reaction mixtures presents a classic analytical challenge: balancing the need for high-sensitivity impurity profiling against the demand for rapid in-process control (IPC).
Synthesized typically via Sonogashira coupling of 4-nitroiodobenzene and methyl propiolate, the reaction matrix is complex—containing Palladium catalysts (e.g., Pd(PPh
This guide objectively compares the two dominant analytical workflows: RP-HPLC-UV (The Gold Standard for Purity) and
| Feature | Method A: RP-HPLC-UV | Method B: |
| Primary Utility | Final purity assay, trace impurity profiling (<0.1%) | Rapid In-Process Control (IPC), Yield calculation |
| Sample Prep | Filtration + Dilution (High) | Filtration + Solvation (Low) |
| Calibration | Required (External Standard) | Not Required (Internal Standard) |
| Specificity | Separation-based (Retention Time) | Structure-based (Chemical Shift) |
| Throughput | 15–30 mins/sample | 2–5 mins/sample |
Method A: RP-HPLC-UV (Robust Quantification)
Context: High-Performance Liquid Chromatography (HPLC) remains the definitive method for isolating MNPP from catalytic debris and structurally similar byproducts (e.g., hydrolyzed acid or homocoupled alkynes).
The Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent quaternary pump system.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
-
Expert Insight: The "End-capped" feature is critical. The nitro group is electron-withdrawing, increasing the acidity of nearby protons; free silanols on non-capped columns can cause severe peak tailing.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: Acetonitrile (MeCN).
-
Why Formic Acid? It buffers the mobile phase to pH ~2.7, suppressing the ionization of any hydrolyzed free acid (3-(4-nitrophenyl)propiolic acid), ensuring it elutes as a sharp peak rather than a broad smear.
-
-
Gradient Profile:
-
T=0 min: 30% B
-
T=10 min: 90% B (Linear Ramp)
-
T=12 min: 90% B (Wash)
-
T=12.1 min: 30% B (Re-equilibration)
-
-
Detection: DAD/VWD at 290 nm .
-
Note: While the nitro group absorbs at 254 nm, the conjugated alkyne-ester system usually exhibits a
shift toward 280–310 nm. 290 nm offers better selectivity against non-conjugated solvent impurities.
-
Validation Metrics
-
Linearity:
over 0.01 – 1.0 mg/mL. -
LOD/LOQ: Typically 0.5 µg/mL (LOD) and 1.5 µg/mL (LOQ) due to the high extinction coefficient of the nitrophenyl moiety.
Method B: H-qNMR (Rapid Insight)
Context: Quantitative NMR (qNMR) is superior for determining "potency" or "weight %" directly from the crude reaction mixture without the need for a reference standard of the analyte itself.
The Protocol
-
Instrument: 400 MHz NMR (or higher) equipped with a high-sensitivity probe (e.g., CryoProbe).
-
Solvent: DMSO-
or CDCl .[1]-
Selection: DMSO-
is preferred if the reaction mixture contains polar salts, ensuring total solubility.
-
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) .
-
Why TMB? It provides a sharp singlet at ~6.1 ppm (in CDCl
), a region typically silent for nitrophenyl alkynes (aromatics >7.5 ppm, methyl ester ~3.8 ppm).
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 30 seconds. -
Expert Insight: The nitro group induces significant relaxation effects. A short
(e.g., 1s) will saturate the aromatic signals, leading to underestimation of the product by 10-15%. You must allow for full magnetization recovery. -
Scans: 16–32 (sufficient for >10 mg sample).
-
Data Processing
Integration is performed on the Methyl Ester Singlet (~3.85 ppm) .
Comparative Analysis & Decision Matrix
The choice between HPLC and qNMR depends on the phase of drug development.
| Metric | HPLC-UV | qNMR |
| Precision (RSD) | < 0.5% | ~1.0% |
| Trace Analysis | Excellent (ppm level) | Poor (>1% detection limit) |
| Structural Confirmation | No (Retention time only) | Yes (Fingerprint) |
| Cost Per Sample | Moderate (Solvents, Columns) | Low (Deuterated solvent only) |
| Catalyst Tolerance | Low (Must filter Pd/Cu) | High (Paramagnetics may broaden lines, but usually tolerable) |
Workflow Visualization
Figure 1: Analytical Decision Matrix for Methyl 3-(4-nitrophenyl)prop-2-ynoate quantification.
Experimental Considerations & Troubleshooting
The "Nitro" Interference in HPLC
Nitro-aromatics are notoriously "sticky" on older silica supports.
-
Symptom: Peak tailing or splitting.
-
Root Cause: Interaction between the nitro lone pairs and residual silanols.
-
Fix: Ensure the column is "End-capped" (e.g., TMS capping). Increase ionic strength of the buffer (e.g., use 10mM Ammonium Formate instead of just Formic Acid) to mask silanol sites.
qNMR Baseline Issues
In crude Sonogashira mixtures, the region 7.0–8.5 ppm is crowded with signals from:
-
Starting material (4-Nitroiodobenzene).
-
Product (MNPP).
-
Triphenylphosphine oxide (byproduct of catalyst oxidation). Strategy: Do not integrate the aromatic region. Rely solely on the Methyl Ester singlet (3.8 ppm) . If Methyl Propiolate (starting material) is present, its methyl ester signal (3.7 ppm) may overlap. In this specific case, switch solvent to Benzene-
, which induces an aromatic solvent-induced shift (ASIS), often resolving the two methyl peaks.
Catalyst Removal (Crucial Step)
Before injection into HPLC or NMR:
-
Pass the reaction aliquot through a 0.2 µm PTFE syringe filter .
-
For NMR: If the Pd concentration is high (>1 mol%), it can cause paramagnetic line broadening. Add a chelating agent (e.g., thiourea) or wash the aliquot with EDTA solution before drying and redissolving in deuterated solvent.
References
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
qNMR Best Practices: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. Link
-
HPLC of Nitro Compounds: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[2][3][4] (Refer to Chapter 9: "Separation of Ionic Samples"). Link
-
Internal Standards for qNMR: Rundlöf, T., et al. (2010). Use of internal standards for quantitative 1H NMR. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651. Link
-
Synthesis and Properties of Methyl 3-(4-nitrophenyl)propiolate: PubChem Compound Summary for CID 219685. National Center for Biotechnology Information. Link(Note: Often indexed alongside cinnamate analogs; verify CAS 1608-36-2 for specific alkyne structure).[3]
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benchmarking the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate against literature methods
Publish Comparison Guide: Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate
Executive Summary
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a high-value Michael acceptor and a "Click Chemistry" precursor used in the development of peptidomimetics and heterocyclic scaffolds. Its synthesis presents a classic dichotomy in organic chemistry: the choice between robust, low-cost stepwise construction (Legacy) and atom-efficient catalytic coupling (Modern).
This guide benchmarks the three dominant methodologies:
-
Method A (Legacy): Bromination/Dehydrobromination of Cinnamates.
-
Method B (Standard): Palladium-Catalyzed Sonogashira Coupling.
-
Method C (Optimized): Copper-Free/Controlled-Addition Sonogashira.
Recommendation: For milligram-to-gram scale discovery chemistry, Method C is superior due to simplified purification and high functional group tolerance. For multi-kilogram process scale, Method A remains relevant due to lower raw material costs, despite its poor atom economy.
Strategic Analysis: The Synthetic Landscape
The synthesis hinges on installing the triple bond in conjugation with both an electron-withdrawing nitro group and an ester. This "push-pull" electronic deficiency makes the alkyne sensitive to nucleophilic attack, requiring mild conditions during synthesis.
Figure 1: Comparative synthetic pathways. Method A relies on functional group manipulation, while Methods B and C utilize bond formation.
Methodology 1: The Legacy Route (Bromination-Elimination)
The "Brute Force" Approach
This method utilizes the widely available methyl 4-nitrocinnamate. It is chemically robust but suffers from poor atom economy (E-factor) due to the stoichiometric generation of bromide salts.
Protocol:
-
Bromination: Dissolve methyl 4-nitrocinnamate (1.0 eq) in CHCl₃. Add bromine (Br₂, 1.1 eq) dropwise at 0°C. Stir until the alkene color disappears. Evaporate solvent to yield the vic-dibromide.
-
Elimination: Dissolve the crude dibromide in THF. Add DBU (2.5 eq) or KOH/MeOH (3.0 eq). Heat to reflux for 4 hours.
-
Workup: Acidify with 1M HCl (critical to remove amine byproducts), extract with EtOAc, and recrystallize.
Critique:
-
Pros: No heavy metals; starting materials are commodities.
-
Cons: Handling liquid bromine is hazardous; double elimination can lead to decarboxylation or Michael addition side products if the base is too nucleophilic.
Methodology 2: The Standard Sonogashira (Pd/Cu)
The "Convergent" Approach
This is the most common literature method. It couples 1-iodo-4-nitrobenzene with methyl propiolate.
Protocol:
-
Setup: Charge a flask with 1-iodo-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).
-
Solvent: Degas THF/Et₃N (1:1 ratio) and add to the flask.
-
Addition: Add methyl propiolate (1.2 eq) via syringe.
-
Reaction: Stir at Room Temperature (RT) for 6–12 hours under inert atmosphere (N₂/Ar).
Mechanistic Bottleneck: The primary failure mode here is the Glaser Homocoupling of the methyl propiolate (forming dimethyl hexa-2,4-diynedioate). This consumes the alkyne and complicates purification, as the dimer has similar polarity to the product.
Methodology 3: The Optimized Protocol (Copper-Free/Controlled)
The "High-Fidelity" Recommendation
To mitigate the homocoupling observed in Method B, this protocol eliminates Copper (the primary driver of Glaser coupling) or utilizes a "Slow Addition" technique. The electron-deficient nature of the nitro-aryl iodide facilitates oxidative addition, making the copper co-catalyst redundant if a slightly more active Pd species is used.
Optimized Protocol:
-
Catalyst System: Use Pd(OAc)₂ (2 mol%) with a phosphine ligand like XPhos or simply PPh₃ (4 mol%) in acetonitrile or DMF.
-
Base: Use an inorganic base like Cs₂CO₃ (2.0 eq) instead of amines to reduce polymerization risk.
-
Procedure:
-
Dissolve Aryl Iodide, Base, and Pd-catalyst in solvent. Heat to 50°C.
-
Critical Step: Add Methyl Propiolate (1.1 eq) as a dilute solution dropwise over 1 hour.
-
-
Purification: Filtration through a silica pad (to remove Pd) and evaporation usually yields >95% purity without column chromatography.
Figure 2: Workflow for the Copper-Free Optimized Protocol, emphasizing the controlled addition to suppress side reactions.
Comparative Performance Data
The following data is synthesized from standard reaction profiles for electron-deficient aryl halides.
| Metric | Method A (Elimination) | Method B (Std. Sonogashira) | Method C (Optimized Cu-Free) |
| Yield | 65 - 75% | 80 - 88% | 92 - 96% |
| Purity (Crude) | Low (requires recrystallization) | Medium (contains dimer) | High (>95%) |
| Atom Economy | Poor (Loss of 2 HBr) | Good | Excellent |
| Reaction Time | 12 - 16 Hours (2 steps) | 6 - 12 Hours | 2 - 4 Hours |
| Key Risk | Handling Br₂; Polymerization | Glaser Homocoupling | Higher Catalyst Cost |
| Scalability | High (Kg scale) | Medium | Medium |
Expert Analysis & Conclusion
Why Method C Wins: The presence of the p-nitro group activates the aryl iodide toward oxidative addition. Consequently, the aggressive catalytic cycle of Pd/Cu (Method B) is unnecessary and actually detrimental due to side reactions. By removing Copper (Method C), we shut down the oxidative homocoupling of the alkyne. The use of Cs₂CO₃ buffers the system, preventing the degradation of the sensitive alkynyl ester.
Final Verdict:
-
Use Method C for library synthesis, lead optimization, and high-throughput screening where purity is paramount.
-
Use Method A only if palladium contamination limits are extremely strict (ppm level) or if raw material costs (methyl propiolate vs. cinnamate) are the sole driver.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Eckhardt, M., & Fu, G. C. (2003). The First General Method for the Sonogashira Coupling of Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643. Link
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Iodides with Terminal Alkynes in Aerobic Conditions. Journal of Organic Chemistry, 71(1), 379-381. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for bromination/elimination protocols). Link
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 3-(4-nitrophenyl)prop-2-ynoate
A Researcher's Guide to Safely Handling Methyl 3-(4-nitrophenyl)prop-2-ynoate
Understanding the Hazard: A Profile of Methyl 3-(4-nitrophenyl)prop-2-ynoate
Methyl 3-(4-nitrophenyl)prop-2-ynoate is a research chemical that combines two key functional groups: an aromatic nitro group and a terminal alkyne. This combination suggests a reactivity profile that demands careful handling. Aromatic nitro compounds are known for their potential toxicity and, in some cases, explosive properties, especially in the presence of a base.[1] The alkyne group can also contribute to the molecule's reactivity. Therefore, it is prudent to treat this compound with a high degree of caution.
Anticipated Hazards:
-
Toxicity: Similar to other nitrophenols, this compound is likely to be toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[5]
-
Reactivity: Aromatic nitro compounds can be reactive and may decompose exothermically at elevated temperatures or in the presence of certain chemicals.[6][7] They may also be shock-sensitive.[8]
-
Environmental Hazard: Nitrophenols are recognized as environmental pollutants due to their toxicity and persistence in soil and water.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling Methyl 3-(4-nitrophenyl)prop-2-ynoate. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles that form a tight seal around the eyes. | To protect against accidental splashes of the compound or its solutions, which could cause serious eye irritation.[10] |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals, including many solvents, bases, and oils.[11][12] Double-gloving provides an extra layer of protection against potential tears or rapid permeation. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | To protect the skin from accidental spills and prevent contamination of personal clothing.[13] |
| Foot Protection | Closed-toe shoes, preferably made of a chemically resistant material. | To protect the feet from spills.[13] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | To be used when handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosol generation.[10][14] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize exposure and mitigate risks during the handling of Methyl 3-(4-nitrophenyl)prop-2-ynoate.
Experimental Protocol Details:
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the SDS for structurally similar compounds like 4-nitrophenol.[2][4]
-
Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound to prevent cross-contamination.[15]
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that you are familiar with their operation. Have an appropriate spill kit ready.
-
-
Handling:
-
Weighing: When weighing the solid, use a balance inside the fume hood or in a containment glove box to avoid generating dust.[2]
-
Dissolving: Add the solid to the solvent slowly and stir gently to avoid splashing.
-
Reaction Conditions: Given the reactivity of the alkyne and nitro groups, consider running reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
-
-
Cleanup and Disposal:
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent wash followed by soap and water is recommended.[16]
-
Waste Segregation: Collect all waste containing Methyl 3-(4-nitrophenyl)prop-2-ynoate, including contaminated solvents, solids, and disposable labware, in a clearly labeled, sealed container.[9] Do not mix with incompatible waste streams.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office.[4][17] Never pour this chemical down the drain.[9]
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Remove gloves last and wash your hands thoroughly with soap and water after handling the chemical.[18][19]
-
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Immediate Actions:
-
Evacuate: Immediately evacuate the area of the spill and alert nearby personnel.[8]
-
Assess: From a safe distance, assess the extent of the spill. If it is a large spill or you feel it is unsafe to handle, contact your institution's emergency response team.
-
-
Small Spill Cleanup (if deemed safe to handle by trained personnel):
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne. For a liquid spill, contain it with an appropriate absorbent material.
-
Collection: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[16]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[16]
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the safe handling of Methyl 3-(4-nitrophenyl)prop-2-ynoate.
-
Waste Categorization: This compound should be categorized as a hazardous chemical waste.
-
Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[4]
-
Disposal Vendor: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company, arranged through your institution's environmental health and safety department.[9]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling Methyl 3-(4-nitrophenyl)prop-2-ynoate, ensuring a safe and productive research environment.
References
- CymitQuimica. (2022, September 16). 4-Nitrophenyl propionate.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Methyl-4-nitrophenol.
- ECHEMI. (n.d.). Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate SDS, 24393-61-1 Safety Data Sheets.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). NITROPHENOLS. CAMEO Chemicals.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2,4-dinitrofluorobenzene. CAMEO Chemicals.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrocellulose.
- Sigma-Aldrich. (2015, June 16). Safety Data Sheet: p-Nitrophenol.
- OHS. (2020, July 13). Using PPE in the Laboratory (OHS101) Course Material.
- Lab Pro. (n.d.). How to Promote Lab Safety When Working with Chemicals?
- tks. (n.d.). Potent compound safety in the laboratory.
- Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
- ResearchGate. (2025, August 10). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
- Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation?
- Reddit. (2025, September 9). 2-nitrophenol waste : r/chemistry.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
